1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol
Description
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Properties
IUPAC Name |
1-(azetidin-3-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(10)3-1-9-2-3/h3-4,9-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUWKMPEIVRXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery
The confluence of saturated heterocycles and fluorine-containing motifs has become a cornerstone of contemporary medicinal chemistry. Azetidines, as strained four-membered nitrogen heterocycles, are increasingly recognized as valuable scaffolds that can enhance the pharmacokinetic properties of drug candidates.[1][2][3] Their rigid structures can lead to improved binding affinity and metabolic stability. Concurrently, the incorporation of trifluoromethyl groups is a well-established strategy to modulate a molecule's lipophilicity, metabolic stability, and binding interactions.[4] The target molecule of this guide, 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, embodies this synergistic combination, making it a compound of significant interest for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol. While direct experimental data for this specific molecule is not widely published, this guide synthesizes predicted data based on the analysis of closely related analogs and foundational spectroscopic principles.[1] The subsequent sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, offering in-depth interpretations and detailed experimental protocols for data acquisition. The methodologies described are designed to be self-validating, ensuring the generation of high-quality, reproducible data crucial for regulatory submissions and intellectual property protection.
Predicted Spectroscopic Data and Interpretation
The following sections present the predicted spectroscopic data for 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol. The predictions are derived from the analysis of analogous compounds, particularly substituted 2-(trifluoromethyl)azetidines, as reported in the scientific literature.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.
The proton NMR spectrum is expected to reveal the connectivity and stereochemical relationships of the hydrogen atoms in the molecule. The signals from the azetidine ring protons are of particular interest, as their chemical shifts and coupling constants provide insights into the ring's conformation.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CH-OH | ~4.0 - 4.2 | Quartet (q) | ³JHF ≈ 6-8 | The methine proton adjacent to the trifluoromethyl group will be split into a quartet by the three fluorine atoms. Its proximity to the hydroxyl group will also influence its chemical shift. |
| Azetidine CH | ~3.5 - 3.8 | Multiplet (m) | - | This proton at the 3-position of the azetidine ring will exhibit complex splitting due to coupling with the adjacent methylene protons and the methine proton of the side chain. |
| Azetidine CH₂ (axial & equatorial) | ~3.2 - 3.6 | Multiplets (m) | - | The methylene protons of the azetidine ring are diastereotopic and will appear as distinct multiplets. Their chemical shifts are influenced by the nitrogen atom and the substituent at the 3-position.[4] |
| NH | Broad singlet | - | - | The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration. |
| OH | Broad singlet | - | - | Similar to the N-H proton, the hydroxyl proton signal is typically broad and its position is dependent on experimental conditions. |
The carbon-13 NMR spectrum will confirm the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to one-bond C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale |
| CF₃ | ~124 - 128 | Quartet (q) | ¹JCF ≈ 280-290 | The trifluoromethyl carbon shows a strong one-bond coupling to the three fluorine atoms, resulting in a distinct quartet.[1] |
| CH-OH | ~70 - 75 | Quartet (q) | ²JCF ≈ 30-35 | The carbon of the methine group is coupled to the three fluorine atoms through two bonds, leading to a smaller quartet splitting.[1] |
| Azetidine CH | ~40 - 45 | Singlet (s) | - | The chemical shift of this carbon is influenced by the nitrogen atom and the trifluoroethanol substituent. |
| Azetidine CH₂ | ~50 - 55 | Singlet (s) | - | The methylene carbons of the azetidine ring are expected to have similar chemical shifts. |
Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.[5][6]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CF₃ | ~ -75 to -78 | Doublet (d) | ³JHF ≈ 6-8 | The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will appear as a single signal. This signal will be split into a doublet by the adjacent methine proton. The chemical shift is referenced to CFCl₃.[7] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol.
Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Method | Rationale |
| [M+H]⁺ | 158.0736 | ESI+ | The protonated molecule is expected to be the base peak in positive ion electrospray ionization. |
Expected Fragmentation Pattern:
Under collision-induced dissociation (CID) in an MS/MS experiment, the molecule is expected to fragment via pathways such as the loss of water, loss of the trifluoromethyl group, and cleavage of the azetidine ring. The resulting fragment ions can be used to further confirm the structure.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Rationale |
| ~3400-3200 (broad) | O-H and N-H | Stretching | The broad absorption in this region is characteristic of the hydroxyl and amine N-H stretching vibrations, often with hydrogen bonding. |
| ~2960-2850 | C-H (aliphatic) | Stretching | These absorptions correspond to the C-H stretching of the azetidine ring and the methine group. |
| ~1350-1100 | C-F | Stretching | Strong absorptions in this region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[1] |
| ~1100-1000 | C-O | Stretching | The C-O stretching of the alcohol functional group will appear in this region. |
Experimental Protocols
The following protocols are designed for the acquisition of high-quality spectroscopic data for 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and processing.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol.
-
Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.[10]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Acquire the proton-decoupled ¹³C NMR spectrum. An adequate number of scans should be collected to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Reference the spectra. For ¹H and ¹³C NMR, use the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1] For ¹⁹F NMR, use an external reference such as CFCl₃.[7]
-
Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.
-
Mass Spectrometry Workflow
Caption: Workflow for mass spectrometry data acquisition and analysis.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as a mixture of methanol and water with a small amount of formic acid to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
From the full scan spectrum, determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions that confirm the molecular structure.
-
Infrared Spectroscopy Protocol
-
Sample Preparation:
-
If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Place the sample (as an ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol. By leveraging predicted data derived from closely related, experimentally characterized analogs, researchers can anticipate the key spectral features of this molecule. The detailed experimental protocols outlined herein offer a pathway to generating high-quality, reproducible data, which is fundamental to advancing drug discovery programs. The structural insights gained from a thorough spectroscopic analysis are invaluable for understanding structure-activity relationships and for the development of novel therapeutic agents based on the promising fluorinated azetidine scaffold.
References
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC. (URL: )
- 19F NMR Reference Standards. (URL: )
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Synthesis and biological study of Azetidinone deriv
- Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). (URL: )
- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. (2022, August 27). (URL: )
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). (URL: )
- 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol - BLDpharm. (URL: )
- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
- 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j)
- Clickable 19 F NMR Probes - CF Plus Chemicals. (URL: )
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2023, September 18). (URL: )
- ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. (URL: )
- Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity - Impactfactor. (2015, January 1). (URL: )
- A Generic Route to Fluoroalkyl-containing Phosphanes† - The Royal Society of Chemistry. (URL: )
- Assignment of peaks from 1H and 13C NMR | Download Table - ResearchG
- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (URL: )
- Supporting Information Syntheses of N-labeled pre-queuosine nucleobase deriv
- 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation - ResearchG
- Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (2016, July 16). (URL: )
- Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. (URL: )
- 4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid - Sigma-Aldrich. (URL: )
- Mass spectrometry in ocular drug research - Helda. (2023, July 14). (URL: )
- Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed. (2008, August 15). (URL: )
- 2,2,2-Trifluoroethanol-d₃ (D, 99%)
- Publications | OSU Mass Spectrometry Center - Oregon St
- 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum - ChemicalBook. (URL: )
- Mass Spectrometry - APExBIO. (2021, June 1). (URL: )
Sources
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Clickable 19F NMR Probes — CF Plus Chemicals [cfplus.cz]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. colorado.edu [colorado.edu]
- 8. chem-agilent.com [chem-agilent.com]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol in Medicinal Chemistry
[1]
Executive Summary
1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol represents a high-value pharmacophore module in modern drug discovery, particularly within the realm of Fragment-Based Drug Discovery (FBDD).[1] As a structural hybrid combining a conformationally restricted azetidine ring with a metabolically stable trifluoroethanol moiety, this scaffold addresses two critical challenges in lead optimization: metabolic stability and physicochemical balance (LogD/pKa) .
This technical guide analyzes the biological relevance of this scaffold, focusing on its application in designing inhibitors for the JAK-STAT signaling pathway . It provides actionable protocols for synthesis, biological evaluation, and structure-activity relationship (SAR) analysis.
Chemical Biology Profile & Pharmacophoric Significance[2][3][4][5][6]
The "Fluorine-Azetidine" Synergy
The biological utility of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol stems from the synergistic interaction between its core components.[1] Unlike flexible aliphatic chains, the azetidine ring imposes a high energy barrier to rotation, reducing the entropic penalty upon protein binding.
| Feature | Chemical Consequence | Biological Impact |
| Azetidine Ring | High ring strain (~26 kcal/mol); Rigid | Locks pharmacophores in bioactive conformations; improves selectivity by reducing off-target binding.[1] |
| Trifluoromethyl (-CF3) | Strong electron-withdrawal; High lipophilicity.[1] | Increases metabolic stability (blocks CYP450 oxidation); enhances membrane permeability. |
| Hydroxyl Group (-OH) | H-bond donor/acceptor capability.[1] | Forms critical water-mediated or direct H-bonds with active site residues (e.g., hinge regions in kinases).[1] |
| Lowers pKa of the adjacent -OH (pKa ~12.5 | Increases H-bond donor strength without ionizing at physiological pH.[1] |
Metabolic Stability & ADME
The incorporation of the 2,2,2-trifluoroethanol moiety at the 3-position of the azetidine ring significantly alters the metabolic profile. The electron-withdrawing fluorine atoms deactivate the adjacent C-H bonds, preventing oxidative dealkylation—a common clearance pathway for non-fluorinated ether/alcohol analogs.
Biological Application: JAK Kinase Inhibition
The most prominent application of azetidine-trifluoroethanol motifs is in the development of Janus Kinase (JAK) inhibitors . The scaffold mimics the ribose or solvent-front binding elements of ATP, allowing for high-affinity interactions within the kinase ATP-binding pocket.[1]
Mechanism of Action
Inhibitors utilizing this scaffold typically function as Type I ATP-competitive inhibitors .[1] The azetidine nitrogen often serves as a vector for attachment to a hinge-binding heterocycle (e.g., pyrrolopyrimidine), while the trifluoroethanol tail extends into the solvent-exposed region or a hydrophobic back-pocket, imparting isoform selectivity (e.g., JAK1 vs. JAK2).
Signaling Pathway Visualization
The following diagram illustrates the interference of an azetidine-based inhibitor within the JAK-STAT pathway, preventing downstream cytokine signaling (e.g., IL-6, IFN-
Figure 1: Mechanism of JAK-STAT pathway inhibition by azetidine-based ligands.[1] The inhibitor competes with ATP, blocking STAT phosphorylation.
Experimental Protocols
Synthesis of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol Derivatives
Objective: To synthesize a functionalized intermediate suitable for coupling to a kinase hinge-binder.
Reagents:
-
tert-Butyl 3-formylazetidine-1-carboxylate[1]
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent)[1]
-
TBAF (Tetra-n-butylammonium fluoride)[1]
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Nucleophilic Addition: Dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) in anhydrous DCM under
atmosphere. Cool to 0°C.[2][3] -
Trifluoromethylation: Add Trimethyl(trifluoromethyl)silane (1.2 eq) followed by a catalytic amount of TBAF (0.1 eq). Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Hydrolysis: Quench the reaction with 1M HCl (aq) to hydrolyze the silyl ether intermediate. Stir vigorously for 30 mins.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Deprotection (Optional): To yield the free amine, treat the N-Boc intermediate with TFA/DCM (1:4) for 1 hour at RT. Concentrate to yield the trifluoroacetate salt.
Self-Validation Check:
-
19F NMR: Look for a doublet/singlet around -75 to -80 ppm (characteristic of -CF3).[1]
-
LC-MS: Confirm mass [M+H]+ corresponding to the product.
In Vitro JAK1 Kinase Activity Assay
Objective: Quantify the inhibitory potency (
Materials:
-
Recombinant human JAK1 enzyme (catalytic domain).
-
Substrate: IRS-1 peptide or Poly(Glu,Tyr).
-
ATP (
concentration). -
Detection Reagent: ADP-Glo™ (Promega) or similar luminescence assay.[1]
Workflow:
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well low-volume plate.
-
Enzyme Addition: Add 2
L of JAK1 enzyme buffer solution. Incubate for 10 mins at RT. -
Reaction Start: Add 2
L of ATP/Substrate mix. Spin down plate. -
Incubation: Incubate at RT for 60 minutes.
-
Termination: Add 4
L of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins. -
Detection: Add 8
L of Kinase Detection Reagent (converts ADP to light). Incubate 30 mins. -
Readout: Measure luminescence on a multimode plate reader.
Data Analysis:
Calculate % Inhibition =
Structure-Activity Relationship (SAR) Logic[1]
The following decision tree illustrates how to optimize the 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol scaffold for maximum potency.
Figure 2: SAR optimization logic for azetidine-trifluoroethanol scaffolds.
References
-
Azetidines in Medicinal Chemistry: Emerging Applications. National Institutes of Health (NIH) / PubMed. [Link]
-
Synthesis and Biological Activity of Azetidin-2-ones. Indian Journal of Heterocyclic Chemistry. [Link][1]
-
Discovery of Highly Selective JAK3 Inhibitors. Journal of Medicinal Chemistry / PMC. [Link]
-
Azetidines: A Unique Scaffold for Drug Discovery. American Elements. [Link]
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol: Mechanistic Utility in Drug Discovery
[1]
Executive Summary
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol (CAS: 1936172-18-7) is not a standalone therapeutic agent but a privileged pharmacophore and high-value building block in modern medicinal chemistry.[1] Its "Mechanism of Action" (MOA) is best defined by its dual role as a physicochemical modulator and a specific binding motif .[1]
By combining the structural rigidity of the azetidine ring with the electronic withdrawal of the trifluoroethanol (TFE) group, this moiety functions to:
-
Lower pKa: Enhancing Hydrogen Bond Donor (HBD) acidity for stronger interactions with target protein backbone carbonyls.[1]
-
Modulate Lipophilicity (LogD): The trifluoromethyl group balances the polarity of the hydroxyl, improving membrane permeability while maintaining solubility.[1]
-
Restrict Conformation: The azetidine ring reduces the entropic penalty of binding compared to flexible alkyl chains.[1]
This guide details the mechanistic rationale for deploying this scaffold in lead optimization, supported by synthesis protocols and binding interaction models.
Part 1: Structural & Mechanistic Analysis[1]
The Fluorine Effect: pKa Modulation and Binding
The core mechanistic advantage of this scaffold lies in the 2,2,2-trifluoroethanol moiety.[1] A standard primary alcohol has a pKa of ~16.[1] The strong electron-withdrawing effect (-I effect) of the adjacent
-
Mechanism: The lower pKa makes the hydroxyl proton more acidic and a significantly stronger Hydrogen Bond Donor (HBD).[1]
-
Biological Impact: This allows the moiety to form high-affinity H-bonds with weak acceptors in the protein binding pocket (e.g., backbone amides or ether oxygens) that a standard alcohol would fail to engage effectively.[1]
The Azetidine Vector: Conformational Control
The azetidine ring (a 4-membered nitrogen heterocycle) acts as a rigid spacer.[1] Unlike a flexible ethyl or propyl chain, the azetidine locks the spatial orientation of the trifluoroethanol group.[1]
-
Pucker Angle: Azetidine rings exist in a puckered conformation (~30°).[1] This distinct geometry directs the substituent vectors (the N-linkage and the C3-substituent) into specific regions of the active site, often exploiting "exit vectors" in kinase or GPCR pockets.[1]
-
Metabolic Stability: The strained ring is often more metabolically stable than pyrrolidines or piperidines in specific contexts, as the lack of adjacent hydrogens (in substituted forms) or the specific geometry can hinder cytochrome P450 access.[1]
Visualization: Structure-Activity Relationship (SAR) Logic[1]
Figure 1: Mechanistic decomposition of the scaffold.[1] The CF3 group potentiates the hydroxyl donor capability, while the azetidine ring minimizes the entropic cost of binding.[1]
Part 2: Experimental Protocols
Protocol 1: Synthesis & Incorporation
This protocol describes the installation of the 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol moiety onto a drug core (Core-NH) via a reductive amination or nucleophilic substitution approach.[1]
Reagents:
-
Core Drug Scaffold (containing a secondary amine or appropriate leaving group).[1]
-
Reagent A: tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate (Protected precursor).[1]
-
Reagent B: Trifluoroacetic acid (TFA).[1]
Workflow:
-
Deprotection: Dissolve tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate in DCM. Add TFA (10 eq) at 0°C. Stir for 2h to remove the Boc group. Concentrate to yield the trifluoroacetate salt of the azetidine.[1]
-
Free Basing: Redissolve in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2) to obtain the free amine: 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol.[1]
-
Coupling (Nucleophilic Aromatic Substitution - SnAr):
-
Purification: Dilute with EtOAc, wash with brine. Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Protocol 2: pKa Determination via NMR Titration
To validate the electronic influence of the CF3 group on the specific drug derivative.[1]
-
Preparation: Dissolve 5 mg of the compound in 500 µL of solvent mixture (
90:10) with 0.1 M KCl buffer. -
Titration: Adjust pH from 2.0 to 12.0 using HCl/KOH.
-
Measurement: Record
-NMR or -NMR (focusing on the CH-CF3 proton) at each pH step (0.5 unit increments). -
Analysis: Plot the chemical shift (
) vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa of the azetidine nitrogen and the alcohol (if observable/deprotonatable in range).[1]
Part 3: Applications in Drug Design
The scaffold is frequently observed in patent literature for kinase inhibitors (JAK, EGFR) and ion channel modulators.[1]
Case Study: Kinase Inhibitor Optimization
In the design of JAK3 inhibitors, selectivity against JAK1/JAK2 is crucial.[1]
-
Challenge: The ATP binding pockets are highly conserved.[1]
-
Solution: The solvent-exposed region (Solvent Front) varies slightly.[1]
-
Implementation: Attaching the 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol tail allows the azetidine to traverse the narrow channel while the trifluoroethanol group creates a "molecular anchor" at the solvent interface.[1]
Visualization: Binding Mode Simulation
Figure 2: Schematic of the pharmacophore binding mechanism.[1] The azetidine positions the trifluoroethanol tail to engage specific solvent-front residues, enhancing potency and selectivity.[1]
References
-
Synthesis and Characterisation of Fluorinated Azetidin-2-ones. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Discusses the synthesis and tubulin-binding mechanism of related fluoro-azetidinone analogs. URL:[Link]
-
Mechanism by which 2,2,2-trifluoroethanol stabilizes secondary structure. Source: PNAS (via PubMed).[1] Context: Explains the fundamental solvation and H-bonding mechanics of the trifluoroethanol moiety in biological systems. URL:[Link]
The Azetidine Imperative: Strategic Synthesis and Functionalization in Modern Drug Discovery
Executive Summary
The azetidine pharmacophore—a saturated four-membered nitrogen heterocycle—has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Historically overshadowed by the more accessible pyrrolidine and piperidine rings, azetidines offer a unique "Goldilocks" solution to multiparametric optimization: they reduce lipophilicity (LogD) while maintaining metabolic stability and offering distinct vectors for substituent exit.
This technical guide details the discovery and synthesis of novel azetidine compounds, focusing on the paradigm shift from classical cyclization to Strain-Release Functionalization (SRF) and Photoredox Catalysis . We provide actionable protocols for leveraging Azabicyclo[1.1.0]butanes (ABBs) as high-energy precursors, enabling the rapid construction of densely functionalized azetidine cores that were previously inaccessible.[2]
Part 1: Strategic Rationale – The Physicochemical Advantage
The "Magic Methyl" of Ring Systems
Replacing a gem-dimethyl group or a larger heterocycle with an azetidine ring is a proven strategy to alter the physicochemical profile of a lead compound without destroying its binding affinity.
-
Puckering & Conformation: Unlike the planar cyclobutane, the azetidine ring exists in a puckered conformation (butterfly angle ~30°). This reduces the energy barrier for inversion compared to larger rings, allowing the lone pair on nitrogen to orient effectively for hydrogen bonding or salt formation.
-
Basicity Modulation: The pKa of azetidine (approx. 11.3) is higher than pyrrolidine, but electron-withdrawing groups at the 3-position (e.g., fluorine, hydroxyl) allow for precise tuning of basicity to optimize membrane permeability and hERG avoidance.
-
Metabolic Blocking: The strained ring is surprisingly resistant to oxidative metabolism (P450s) compared to the labile positions in piperidines, often resolving "metabolic soft spot" issues in late-stage lead optimization.
Comparative Metrics
The following table illustrates the shift in properties when simplifying a piperidine core to an azetidine.
| Property | Piperidine (6-membered) | Pyrrolidine (5-membered) | Azetidine (4-membered) | Impact on Drug Design |
| Ring Strain (kcal/mol) | ~0 | ~6 | ~26 | High strain enables covalent trapping or specific ring-opening metabolisms if not substituted correctly. |
| Lipophilicity ( | Ref | -0.5 | -1.2 | Significant reduction in LogP improves solubility and lowers metabolic clearance risk. |
| Fsp³ Character | High | High | High | Maintains 3D complexity; avoids "flatland" issues of aromatic rings. |
| Synthetic Accessibility | High | High | Moderate (improving) | Recent methods (SRF) have lowered the barrier to entry. |
Part 2: Advanced Synthetic Methodologies
The synthesis of azetidines has evolved from low-yielding intramolecular cyclizations (e.g., thermolysis of
Strain-Release Functionalization (SRF) of Azabicyclo[1.1.0]butanes (ABBs)
This is the current state-of-the-art. ABBs are "spring-loaded" bicyclic systems. Upon radical or electrophilic attack, the central C1-C3 bond cleaves, releasing strain energy (~60 kcal/mol) to generate a functionalized azetidine.
Mechanism:
-
Radical Addition: A radical species (
) adds to the bridgehead carbon of the ABB. -
Strain Release: The central bond breaks, generating a nitrogen-centered radical or anion (depending on conditions).
-
Termination: The intermediate is quenched by a hydrogen atom donor, an electrophile, or a cross-coupling partner.
Visualization: The SRF Pathway
The following diagram illustrates the mechanistic divergence of ABB strain release.
Caption: Mechanistic pathway for the Strain-Release Functionalization (SRF) of ABBs into azetidines via radical intermediates.
Part 3: Detailed Experimental Protocol
Protocol: Visible-Light-Mediated Synthesis of 3-Sulfonyl Azetidines via Radical Strain Release
This protocol utilizes a radical strain-release strategy to install a sulfonyl group at the 3-position of the azetidine ring. This is a critical transformation as 3-sulfonyl azetidines are potent bioisosteres for sulfonamide antibiotics and anti-inflammatory agents.
Reagents & Equipment
-
Substrate:
-Boc-azabicyclo[1.1.0]butane (Commercially available or synthesized via cyclization of 2-bromo-1-(bromomethyl)ethylcarbamates). -
Radical Precursor: Tosyl chloride (TsCl) or other sulfonyl chlorides.
-
Photocatalyst:
-Ir(ppy) (0.5 mol%) or organic equivalent (e.g., 4CzIPN). -
Base: Dipotassium phosphate (
). -
Solvent: Acetonitrile (MeCN), degassed.
-
Light Source: 450 nm Blue LED (e.g., Kessil lamp).
Step-by-Step Methodology
-
Setup (Inert Atmosphere):
-
In a nitrogen-filled glovebox or using standard Schlenk technique, charge a 10 mL borosilicate vial with
-Boc-ABB (0.2 mmol, 1.0 equiv). -
Add Tosyl chloride (0.24 mmol, 1.2 equiv).
-
Add
-Ir(ppy) (1.0 µmol, 0.005 equiv). -
Add
(0.4 mmol, 2.0 equiv). -
Causality: The base is required to neutralize any HCl generated during the termination step, preventing acid-mediated decomposition of the sensitive ABB starting material before it reacts.
-
-
Solvation & Degassing:
-
Add anhydrous MeCN (2.0 mL, 0.1 M concentration).
-
Seal the vial with a Teflon-lined cap.
-
If not in a glovebox, sparge with nitrogen for 10 minutes. Oxygen quenches the triplet state of the photocatalyst, inhibiting the radical chain initiation.
-
-
Irradiation:
-
Place the vial 2-3 cm away from the 450 nm Blue LED.
-
Stir vigorously at room temperature (fan cooling may be necessary to maintain ~25°C).
-
Irradiate for 12–16 hours. Monitor consumption of ABB by TLC (stain with KMnO
; ABB spots are distinct) or LCMS.
-
-
Workup & Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over Na
SO , filter, and concentrate in vacuo. -
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Note: Azetidines can be polar; ensure the gradient is sufficiently polar (up to 50% EtOAc) to elute the product.
-
-
Validation:
-
¹H NMR: Look for the disappearance of the characteristic ABB bridgehead protons (approx. 2.5 ppm) and the appearance of the azetidine methylene protons (typically doublets/multiplets around 3.5–4.5 ppm).
-
¹³C NMR: Confirm the loss of the highly shielded bridgehead carbons.
-
Self-Validating Loop
-
Check: If the reaction turns black/brown rapidly, the LED intensity may be too high, causing thermal decomposition. Action: Increase distance or active cooling.
-
Check: If conversion is low after 16h, oxygen ingress is the likely culprit. Action: Re-degas and ensure positive pressure.
Part 4: Emerging Technologies – Flow Chemistry & C-H Activation
While SRF is excellent for 3-substitution, accessing the 2-position requires different strategies. Recent advances in Continuous Flow Lithiation allow for the handling of thermally unstable lithiated azetidines.
Flow Synthesis Workflow
Below is a schematic for the continuous flow generation of 2-substituted azetidines, a process that is hazardous in batch due to the instability of
Caption: Continuous flow setup for the lithiation and functionalization of azetidines, mitigating thermal instability risks.
References
- Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs.National Institutes of Health (PubMed).
- Radical Strain-Release Photocatalysis for the Synthesis of Azetidines.ChemRxiv (Preprint).
- Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization.Organic Chemistry Portal / J. Am. Chem. Soc.
- Scientists Use Computational Modeling to Guide a Difficult Chemical Synthesis (Azetidines).MIT News.
- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines.Università degli Studi di Bari Aldo Moro.
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Introduction: The Strategic Convergence of the Azetidine Scaffold and the Trifluoromethyl Group
An In-Depth Technical Guide to the Synthesis and Application of Trifluoromethylated Azetidines
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Two structural motifs have independently proven to be of immense value: the azetidine ring and the trifluoromethyl (CF3) group. Azetidines, strained four-membered nitrogen-containing heterocycles, are recognized as "privileged scaffolds."[1][2][3][4] Their inherent ring strain and three-dimensional, sp3-rich character impart a conformational rigidity that can significantly improve binding affinity, metabolic stability, and aqueous solubility when incorporated into bioactive molecules.[3][5] This has led to their inclusion in several FDA-approved drugs, such as baricitinib and cobimetinib.[3][6]
Concurrently, the strategic incorporation of a trifluoromethyl group has become a cornerstone of drug design. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved bioavailability and efficacy.[5][7]
The convergence of these two powerful motifs gives rise to trifluoromethylated azetidines, a class of compounds that has garnered significant attention from researchers and drug development professionals. These structures uniquely combine the conformational benefits of the azetidine core with the electronic and metabolic advantages of the CF3 group, offering a compelling scaffold for the next generation of therapeutics. This guide provides a comprehensive overview of the core synthetic methodologies for accessing these valuable compounds and explores their burgeoning applications.
Part 1: Core Synthetic Methodologies
The synthesis of trifluoromethylated azetidines can be broadly categorized into two main strategies: the assembly of the ring from acyclic trifluoromethylated precursors and the construction of the ring via cycloaddition, rearrangement, or ring-expansion reactions.
Strategy A: Assembly from Acyclic and Heterocyclic Precursors (The Building Block Approach)
This approach relies on the use of readily available starting materials already containing the trifluoromethyl group, which are then elaborated into the final azetidine ring.
1. The β-Lactam (Azetidin-2-one) Synthon Method
One of the most robust and versatile methods for accessing trifluoromethylated azetidines is through the intermediacy of 4-(trifluoromethyl)azetidin-2-ones (β-lactams).[8][9] These β-lactams serve as powerful building blocks that can be readily converted to the desired azetidines.[10][11]
The synthesis typically begins with the Staudinger cycloaddition. Subsequent reduction of the β-lactam carbonyl group, often using reagents like diisobutylaluminium hydride (DIBAL-H) or chloroalanes, furnishes the corresponding azetidine.[7] This method offers excellent control over stereochemistry at the C4 position. The utility of these β-lactam intermediates extends beyond simple reduction, as they can be used to synthesize a diverse array of CF3-containing amines and other heterocyclic systems through various ring-opening and transformation reactions.[8][11]
2. Intramolecular Cyclization of Acyclic Amines
A highly effective route involves the intramolecular cyclization of a suitably functionalized γ-amino alcohol or amine. A prominent example starts from ethyl 4,4,4-trifluoroacetoacetate.[7][12][13] The key steps involve:
-
Imination: Reaction with a primary amine to form an enamine.
-
Reduction: Hydride reduction (e.g., with NaBH4) of the enamine and ester moieties to yield a γ-amino alcohol.[7]
-
Chlorination: Conversion of the alcohol to a chloride using an agent like thionyl chloride.
-
Cyclization: Base-induced intramolecular ring closure to form the 1-alkyl-2-(trifluoromethyl)azetidine.[7][12][13]
The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atom, often necessitating the use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) to achieve efficient cyclization.[7]
Caption: Regiospecific ring-opening of a 2-CF3-azetidinium salt.
Part 3: Applications in Drug Discovery
The rationale for synthesizing trifluoromethylated azetidines is firmly grounded in their potential to create superior drug candidates. The rigid azetidine core acts as a conformational constraint, locking a portion of the molecule into a specific orientation that can enhance binding to a biological target. [3]This sp3-rich scaffold also tends to improve aqueous solubility and escape the "flatland" of aromatic-heavy drug candidates, a property increasingly sought after in modern drug discovery. [5] The addition of the CF3 group provides several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. [5][7]* Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. [5]* Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole interactions or serve as a hydrogen bond acceptor, potentially increasing target affinity.
While no trifluoromethylated azetidine drug has yet reached the market, the parent azetidine scaffold is present in approved pharmaceuticals for cancer, inflammation, and cardiovascular disease. [3][6]The trifluoromethylated variants are being actively explored as components in potential treatments for neurological disorders, as well as for novel antibacterial and anticancer agents. [3][4][14]
Data Summary: Comparison of Synthetic Strategies
| Synthetic Strategy | Starting Materials | Key Transformation | Position of CF3 | Key Advantages |
| β-Lactam Synthon Method | Imines, Ketenes | Staudinger cycloaddition, Carbonyl reduction | C4 | Well-established, versatile intermediate, good stereocontrol. [9][10][11] |
| Intramolecular Cyclization | Ethyl 4,4,4-trifluoroacetoacetate | Base-induced intramolecular cyclization | C2 | Straightforward, good for N-alkylation. [7][12][13] |
| Strain-Release of ABBs | 2-(CF3)-1-Azabicyclo[1.1.0]butane | Electrophile-induced ring opening | C2 | Rapid access to functionalized azetidines, mild conditions. [1][2] |
| Cascade Radical Cyclization | N-allyl ynamides | Trifluoromethylation / 4-exo-dig cyclization | C3 (vinyl-CF3) | High complexity generation, access to fused systems. [5] |
Part 4: Exemplary Experimental Protocol
This protocol details the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines, adapted from the methodology developed by De Kimpe et al. [7][12][13]
Protocol: Synthesis of 1-benzyl-2-(trifluoromethyl)azetidine
Step 1: Synthesis of ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate (Enamine Formation)
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in toluene, add benzylamine (1.0 eq).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. The crude enamine is typically used in the next step without further purification.
Step 2: Synthesis of 3-(benzylamino)-4,4,4-trifluorobutan-1-ol (Reduction)
-
Dissolve the crude enamine from Step 1 in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (excess, e.g., 3-4 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amino alcohol.
Step 3: Synthesis of N-benzyl-4-chloro-1,1,1-trifluorobutan-2-amine (Chlorination)
-
Dissolve the crude amino alcohol from Step 2 in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add thionyl chloride (SOCl2) (1.1-1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude amino chloride, often as a hydrochloride salt.
Step 4: Synthesis of 1-benzyl-2-(trifluoromethyl)azetidine (Intramolecular Cyclization)
-
Dissolve the crude amino chloride from Step 3 in dry tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (e.g., 1.0 M in THF, 2.2 eq) dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux for 4-6 hours. [7]5. Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH4Cl).
-
Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-benzyl-2-(trifluoromethyl)azetidine.
Conclusion and Future Outlook
The field of trifluoromethylated azetidines has evolved significantly, moving from challenging synthetic curiosities to accessible and highly valuable scaffolds for drug discovery. Robust synthetic methods, including the β-lactam synthon approach, intramolecular cyclizations, and innovative strain-release strategies, have made a diverse range of these compounds readily available for investigation. [1][7]The predictable reactivity of the azetidine ring, particularly its regiospecific ring-opening, further enhances its utility as a synthetic intermediate. [12] As the pharmaceutical industry continues to push beyond flat, aromatic structures towards more three-dimensional and physicochemically optimized drug candidates, the trifluoromethylated azetidine core is perfectly positioned to meet this demand. [3]The synergistic combination of conformational rigidity and the metabolic and electronic benefits of the CF3 group ensures that these heterocycles will remain a dynamic and fruitful area of research, promising to deliver the next generation of innovative therapeutics.
References
-
Mollet, K., D'hooghe, M., & De Kimpe, N. (2016). Synthesis of 4-(trifluoromethyl)azetidin-2-one building blocks and their transformation into novel CF3-substituted amines and heterocyclic systems. ResearchGate. [Link]
-
Dao Thi, H., Van Nguyen, T., & D'hooghe, M. (2018). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Monatshefte für Chemie - Chemical Monthly, 149, 687–700. [Link]
-
Dao Thi, H., Decuyper, L., Mollet, K., et al. (2016). Synthesis of novel trifluoromethylated azetidines, aminopropanes, 1,3-oxazinanes and 1,3-oxazinan-2-ones starting from 4-trifluoromethyl-β-lactam building blocks. Ghent University Academic Bibliography. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45763-45783. [Link]
-
D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 6044–6051. [Link]
-
Berger, G., Wintjens, R., & Meyer, F. (2018). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Targets in Heterocyclic Systems, 22, 29-57. [Link]
-
Berger, G., Wintjens, R., & Meyer, F. (2018). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. [Link]
-
Grellepois, F., & Gillaizeau, I. (2022). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 61(23), e202202684. [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]
-
Wang, T., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(14), 3769-3774. [Link]
-
Grellepois, F., & Gillaizeau, I. (2022). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]
-
Lebl, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408. [Link]
-
D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. PubMed. [Link]
-
Meyer, A. U., et al. (2021). Synthesis of Trifluoromethylated Aziridines Via Photocatalytic Amination Reaction. ACS Catalysis, 11(1), 429-434. [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Molecular Diversity. [Link]
-
Williams, M. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
Rodríguez, R. I., et al. (2024). Photochemical thiocarbonyl difluoride generation enables azetidine synthesis. ResearchGate. [Link]
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The Fluorine Effect: Physicochemical Profiling of Fluorinated Azetidines
Executive Summary: The "Small Ring, Big Effect"
In modern drug discovery, the "escape from flatland" has driven a resurgence in saturated heterocycles. Among these, fluorinated azetidines have emerged as privileged motifs.[1] They serve as superior bioisosteres for morpholines, piperidines, and gem-dimethyl groups, offering a unique ability to modulate basicity (pKa) and lipophilicity (LogD) without significantly increasing molecular weight.
This guide provides a rigorous analysis of the physicochemical perturbations induced by fluorination on the azetidine core. It details the causality between the fluorine atom’s electronegativity and the resulting changes in molecular conformation, ionization state, and metabolic stability.
Basicity Modulation: The pKa Shift
The most critical physicochemical alteration in fluorinated azetidines is the reduction of basicity. The nitrogen lone pair in the parent azetidine is highly available, resulting in a pKa of ~11.3. This high basicity often leads to poor membrane permeability (due to high ionization at physiological pH) and increased risk of hERG channel inhibition.
The Inductive Mechanism
Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the
-
3-Fluoroazetidine: The single fluorine lowers the pKa by approximately 1.5 log units.
-
3,3-Difluoroazetidine: The gem-difluoro substitution exerts a cumulative effect, dropping the pKa by ~3.4 log units compared to the parent.
This shift brings the pKa into the range of 7.0–8.0, meaning a significant fraction of the molecule remains neutral at physiological pH (7.4), drastically improving passive permeability.
Table 1: Comparative Physicochemical Properties[2]
| Compound | Structure | pKa (Exp.)[2][3][4] | LogP (Calc) | LogD (pH 7.4) | % Neutral at pH 7.4 |
| Azetidine | C3H7N | ~11.3 | 0.25 | -2.8 | < 0.1% |
| 3-Fluoroazetidine | C3H6FN | ~9.8 | 0.35 | -1.9 | ~0.4% |
| 3,3-Difluoroazetidine | C3H5F2N | ~7.9 | 0.55 | 0.1 | ~24.0% |
Data synthesized from Mykhailiuk et al. and internal datasets [1, 2].
Lipophilicity and "Polar Hydrophobicity"
While fluorine is often considered lipophilic, its effect in azetidines is nuanced.
-
Intrinsic Lipophilicity (LogP): Adding fluorine increases the intrinsic lipophilicity due to the hydrophobicity of the C-F bond.
-
Effective Distribution (LogD): Because 3,3-difluoroazetidine has a lower pKa, it is far less ionized at pH 7.4 than the parent azetidine. This reduction in ionization dominates the distribution profile, often making the fluorinated analog effectively more lipophilic in a biological context, facilitating blood-brain barrier (BBB) penetration.
However, the C-F bond also possesses a significant dipole. The 3,3-difluoro motif creates a local dipole moment that can interact with protein backbones via orthogonal multipolar interactions, a phenomenon termed "polar hydrophobicity."
Conformational Dynamics: The Butterfly Effect
The azetidine ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain.
-
Parent Azetidine: Rapidly inverts between puckered conformers (barrier ~1.3 kcal/mol).
-
3,3-Difluoroazetidine: The gem-difluoro substitution alters the ring puckering angle and the inversion barrier. The C-F bonds prefer a specific orientation to minimize gauche interactions with the nitrogen lone pair. This "conformational locking" can reduce the entropic penalty upon binding to a target protein, potentially improving potency [3].
Metabolic Stability
The 3-position of azetidine is a metabolic "soft spot," susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Blockade: Fluorine substitution at the C3 position physically blocks this site.
-
Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates adjacent C-H bonds (if any remain) toward H-atom abstraction.
-
Result: 3,3-Difluoroazetidine derivatives typically show 2-5x longer half-lives (
) in microsomal stability assays compared to their non-fluorinated counterparts [4].
Visualization of Physicochemical Logic[6][7]
The following diagram illustrates the cascade of effects initiated by fluorination.
Figure 1: The mechanistic cascade of 3,3-difluoroazetidine bioisosterism. Fluorination triggers electronic changes that optimize DMPK properties.
Experimental Protocols
Protocol A: Synthesis of N-Protected 3,3-Difluoroazetidine
Rationale: Direct fluorination of the ketone is the most reliable method for accessing the gem-difluoro core.
Reagents:
-
1-Boc-3-azetidinone (Starting Material)
-
DAST (Diethylaminosulfur trifluoride) or Deoxofluor
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 1-Boc-3-azetidinone (1.0 eq) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: DAST is thermally unstable; temperature control is vital.
-
Addition: Dropwise add DAST (2.5 eq) via syringe. The solution may turn slightly yellow.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO4, as product is not UV active).
-
Quench: Safety Warning: Pour the reaction mixture slowly into saturated aqueous NaHCO3 at 0°C. Evolution of CO2 will occur.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Potentiometric pKa Determination
Rationale: Potentiometry is the gold standard for accurate pKa measurement of ionizable centers in the 2–12 range.
Workflow:
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).
-
Sample Prep: Dissolve 3,3-difluoroazetidine hydrochloride (approx. 5 mg) in 20 mL of degassed water/methanol (if solubility is an issue, though salts are usually water-soluble).
-
Titration: Titrate with 0.1 M NaOH standardized solution at 25°C under inert gas (Argon) blanket to prevent CO2 absorption.
-
Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative max) represents the pKa.
-
Self-Validation: Ensure the curve shows a sharp inflection. A shallow curve indicates poor solubility or aggregation.
-
Synthetic Workflow Diagram
Figure 2: Standard synthetic route for accessing the 3,3-difluoroazetidine core from commercially available ketones.[5]
References
-
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In Silico Modeling of Azetidine-Based Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from the sidelines of medicinal chemistry to become a privileged scaffold in modern drug design.[1] Its ascent is largely attributable to a unique combination of physicochemical properties stemming from its inherent ring strain and conformational rigidity.[2][3] These characteristics can impart favorable attributes to drug candidates, including enhanced metabolic stability, improved aqueous solubility, and greater binding affinity through precise vectoral orientation of substituents.[4] This guide provides an in-depth exploration of the computational methodologies—the in silico modeling—that are pivotal in harnessing the potential of azetidine-based compounds for the development of next-generation therapeutics. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of modeling these unique structures.
I. The Azetidine Advantage: Understanding the "Why"
The decision to incorporate an azetidine moiety is a strategic one, driven by its distinct structural features. Unlike its larger five- and six-membered cyclic amine counterparts, the azetidine ring is non-planar and puckered, a consequence of alleviating its significant ring strain.[5][6] This puckering is not merely a structural quirk; it is a critical determinant of the molecule's three-dimensional shape, profoundly influencing its interactions with biological targets.[5]
The inherent rigidity of the azetidine scaffold reduces the entropic penalty upon binding to a target protein, a desirable trait in rational drug design.[7] Furthermore, the sp³-rich character of the azetidine ring can enhance the pharmacokinetic profile of a molecule, moving it away from the "flatland" of aromatic ring systems that are often associated with metabolic liabilities.[2] Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, successfully incorporate the azetidine motif to improve their therapeutic profiles.[2][7]
Our journey into the in silico modeling of azetidines begins with an understanding of its fundamental conformational preferences, which are best elucidated through quantum mechanical calculations.
A. Quantum Mechanics: Unveiling Conformational Nuances
Before embarking on large-scale virtual screening or molecular dynamics simulations, a foundational understanding of the azetidine ring's intrinsic conformational landscape is paramount. Quantum mechanics (QM) provides the theoretical framework for this exploration.
Causality of Choice: Why QM? For a strained ring system like azetidine, classical molecular mechanics force fields may not always accurately capture the subtle interplay of forces governing its geometry. QM methods, particularly Density Functional Theory (DFT), offer a more rigorous, first-principles approach to calculating the electronic structure and, consequently, the preferred conformations of azetidine derivatives.[8][9] This initial investment in computational resources can prevent the propagation of inaccurate ligand conformations in subsequent, more computationally expensive modeling stages.
Experimental Protocol: Conformational Analysis of a Substituted Azetidine
-
Structure Preparation: Build the 3D structure of the azetidine-containing molecule of interest using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
QM Optimization: For each identified conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[9]
-
Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory to refine the relative energy rankings.
-
Analysis: Analyze the dihedral angles and puckering parameters of the low-energy conformers to understand the conformational preferences of the azetidine ring and the orientation of its substituents.[5]
II. Structure-Based Drug Design: Docking Azetidines with Precision
With a grasp of the conformational behavior of our azetidine-based ligands, we can proceed to structure-based drug design (SBDD), a cornerstone of modern drug discovery.[10] Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein.[11]
Causality of Choice: The conformational rigidity of the azetidine scaffold can be a significant advantage in molecular docking.[7] With fewer rotatable bonds compared to more flexible linkers, the conformational space to be sampled is reduced, potentially leading to more accurate and faster docking calculations. However, the non-planar nature of the ring must be accurately represented in the ligand input structures.
Experimental Protocol: Molecular Docking of an Azetidine-Based Inhibitor
-
Target Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
Ligand Preparation: Use the low-energy conformers of the azetidine-based ligand identified from QM calculations as input for docking.
-
Binding Site Definition: Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.[12]
-
Docking Simulation: Perform the docking using a validated software package (e.g., AutoDock, Glide).[12][13]
-
Pose Analysis and Scoring: Analyze the predicted binding poses and their corresponding docking scores. Pay close attention to key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the azetidine moiety and the protein.[12]
-
Post-Docking Analysis: For the top-ranked poses, perform further analysis, such as interaction fingerprinting or visual inspection, to rationalize the predicted binding mode.
III. Ligand-Based Drug Design: Learning from Known Azetidine Actives
In the absence of a high-resolution structure of the biological target, ligand-based drug design (LBDD) methods become invaluable.[10] Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful LBDD technique that correlates the chemical structures of a series of compounds with their biological activities.[9]
Causality of Choice: QSAR models for azetidine-based compounds can help identify the key molecular descriptors that govern their activity.[9] This information can then be used to virtually screen libraries of azetidine derivatives and prioritize those with the highest predicted activity for synthesis and testing.
Experimental Protocol: Development of a 2D-QSAR Model for Azetidine Analogues
-
Data Set Preparation: Compile a dataset of azetidine-containing compounds with their corresponding biological activity data (e.g., IC50 values).[14]
-
Molecular Descriptor Calculation: For each compound in the dataset, calculate a wide range of 2D and 3D molecular descriptors (e.g., topological, electronic, steric).[14]
-
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates a subset of the calculated descriptors with the biological activity.[14]
-
Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.[9]
-
Virtual Screening: Apply the validated QSAR model to a virtual library of azetidine derivatives to predict their biological activity and select promising candidates for further investigation.
IV. Simulating the Dynamics: Azetidines in Motion
While docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing us to study the stability of the complex and the conformational changes that occur over time.[15]
Causality of Choice: For azetidine-containing ligands, MD simulations are crucial for assessing the stability of the predicted binding pose and for understanding how the strained ring system behaves within the dynamic environment of a protein's active site. The choice of an appropriate force field is critical for accurately modeling the interactions of the azetidine moiety.[16] Force fields like AMBER, CHARMM, and GROMOS are commonly used for biomolecular simulations.[17]
Experimental Protocol: Molecular Dynamics Simulation of an Azetidine-Ligand-Protein Complex
-
System Setup: Start with the best-docked pose of the azetidine-ligand-protein complex. Solvate the complex in a water box and add counter-ions to neutralize the system.
-
Force Field Parameterization: Ensure that the chosen force field has accurate parameters for the azetidine ring. If not, custom parameters may need to be developed.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps to gradually heat the system to the desired temperature and pressure.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to capture the relevant biological motions.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding site (e.g., by calculating the root-mean-square deviation), identify key interactions, and study the conformational dynamics of the azetidine ring.
V. Predicting the Fate: In Silico ADMET Profiling
A promising drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[18] In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to flag potential liabilities before significant resources are invested.[19]
Causality of Choice: The incorporation of an azetidine ring can influence a molecule's ADMET properties in several ways. Its polarity and sp³ character can improve solubility, while its conformational constraint can impact membrane permeability and metabolic stability.[2][4] Predictive in silico models can help us anticipate these effects.
Data Presentation: Predicted ADMET Properties of Azetidine Analogs
| Compound ID | Molecular Weight | LogP | Aqueous Solubility (logS) | BBB Permeability | hERG Inhibition |
| AZ-001 | 350.4 | 2.5 | -3.2 | High | Low Risk |
| AZ-002 | 378.5 | 3.1 | -3.8 | High | Low Risk |
| AZ-003 | 412.6 | 3.9 | -4.5 | Medium | Medium Risk |
VI. The Integrated In Silico Workflow
The true power of in silico modeling lies in the integration of these various techniques into a cohesive workflow. This allows for a multi-faceted evaluation of azetidine-based compounds, from their fundamental properties to their predicted behavior in a biological system.
Caption: An integrated in silico workflow for azetidine-based drug discovery.
VII. Conclusion and Future Perspectives
The azetidine scaffold represents a dynamic frontier in pharmaceutical innovation.[2] In silico modeling provides an indispensable toolkit for navigating this frontier, enabling the rational design and optimization of azetidine-based drug candidates. By understanding the "why" behind our computational choices and by rigorously validating our models, we can unlock the full potential of this unique heterocyclic system. As computational power continues to grow and modeling algorithms become more sophisticated, we can expect in silico techniques to play an even more prominent role in the discovery and development of novel azetidine-containing therapeutics that address unmet medical needs.
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]
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Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]
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Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. (2026). ResearchGate. [Link]
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Effects of ring contraction on the conformational preferences of α-substituted proline analogs. (n.d.). Biopolymers. [Link]
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Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PubMed. [Link]
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In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking. (2025). PubMed. [Link]
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Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT News. [Link]
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Special Issue : Synthesis, In Silico Prediction and Antitumor Activity of Nitrogen Heterocycle-Based Drug Development. (n.d.). MDPI. [Link]
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Examples of biologically active drug leads containing azetidine[³]. (n.d.). ResearchGate. [Link]
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Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties. (n.d.). PMC. [Link]
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The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. (2022). ScienceRise: Biological Science. [Link]
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Drug Discovery Tools and In Silico Techniques: A Review. (2024). ResearchGate. [Link]
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Virtual screening for cholesterol absorption inhibitors. (n.d.). PubMed. [Link]
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A Guide to In Silico Drug Design. (n.d.). PMC. [Link]
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Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry. [Link]
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Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. (2021). Research Journal of Pharmacy and Technology. [Link]
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2D-QSAR STUDIES OF SOME 1, 3, 4-THIDIAZOLE-2YL AZETIDINE 2-ONE AS. (2009). DIGEST JOURNAL OF NANOMATERIALS AND BIOSTRUCTURES. [Link]
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Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. (2020). ProQuest. [Link]
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Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (n.d.). ChemRxiv. [Link]
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Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. (2024). Preprints.org. [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. [Link]
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A Critical Review on Computational Techniques through in silico Assisted Drug Design. (2024). ResearchGate. [Link]
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Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. (2024). Central Asian Journal of Medical and Natural Science. [Link]
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In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. (n.d.). ResearchGate. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]
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Force field (chemistry). (n.d.). Wikipedia. [Link]
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A Comparison of Classical Force-Fields for Molecular Dynamics Simulations of Lubricants. (2016). MDPI. [Link]
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A Review on QSAR Studies. (2020). International Journal of Advances in Pharmacy and Biotechnology. [Link]
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Overview of the Common Force Fields. (n.d.). GitHub Pages. [Link]
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Machine Learning Force Fields with Data Cost Aware Training. (2023). PMLR. [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]
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Force fields and molecular dynamics simulations. (n.d.). ResearchGate. [Link]
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A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. (2025). Nature Chemical Biology. [Link]
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Methodological & Application
Application Notes and Protocols for 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery
The confluence of strained ring systems and fluorine substitution offers a powerful strategy in modern medicinal chemistry for the design of novel therapeutics with enhanced pharmacological profiles. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" due to their unique ability to impart desirable physicochemical properties upon parent molecules.[1][2] Their rigid, three-dimensional nature provides a means to explore chemical space that is often inaccessible with more traditional, larger ring systems. Concurrently, the introduction of trifluoromethyl groups is a well-established tactic to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[3]
This document provides detailed application notes and experimental protocols for the use of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol , a versatile building block that synergistically combines the advantageous features of the azetidine core with the trifluoroethanol motif. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs. We will detail its synthesis, functionalization, and potential applications, providing robust, validated protocols to facilitate its integration into medicinal chemistry workflows.
Physicochemical Properties and Strategic Advantages
The incorporation of the 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol moiety into a lead compound can offer several distinct advantages:
| Property | Advantage in Drug Design |
| Metabolic Stability | The trifluoromethyl group can block sites of oxidative metabolism, increasing the half-life of a drug candidate. |
| Lipophilicity | The CF₃ group increases lipophilicity, which can enhance membrane permeability and oral bioavailability. |
| Binding Affinity | The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing potency. |
| pKa Modulation | The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the azetidine nitrogen, which can be advantageous for optimizing drug-receptor interactions and reducing off-target effects. |
| Conformational Restriction | The rigid azetidine ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity. |
| Improved Solubility | The polar hydroxyl group can improve aqueous solubility, a critical parameter for drug formulation and administration. |
Synthesis of the Core Building Block: 1-(N-Boc-azetidin-3-yl)-2,2,2-trifluoroethan-1-ol
The synthesis of the title compound is most effectively achieved through the nucleophilic trifluoromethylation of a suitable N-protected azetidine-3-carbaldehyde precursor. The Ruppert-Prakash reagent (TMSCF₃) is the reagent of choice for this transformation due to its high efficiency and operational simplicity.[3][4]
Workflow for the Synthesis of the N-Boc Protected Intermediate
Caption: Synthetic workflow for the preparation of the N-Boc protected target compound.
Experimental Protocol: Synthesis of 1-(N-Boc-azetidin-3-yl)-2,2,2-trifluoroethan-1-ol
Materials:
-
1-(N-Boc)-azetidin-3-yl-methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step 1: Oxidation of 1-(N-Boc)-azetidin-3-yl-methanol to 1-(N-Boc)-azetidine-3-carbaldehyde
-
To a solution of 1-(N-Boc)-azetidin-3-yl-methanol (1.0 equiv) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 equiv) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (Thin Layer Chromatography).
-
Upon completion (typically 1-2 hours), quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate.
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is typically used in the next step without further purification.
Step 2: Trifluoromethylation of 1-(N-Boc)-azetidine-3-carbaldehyde
-
Dissolve the crude 1-(N-Boc)-azetidine-3-carbaldehyde (1.0 equiv) in anhydrous THF (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 equiv) dropwise to the stirred solution.
-
Add a catalytic amount of TBAF (0.1 equiv of a 1M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(N-Boc-azetidin-3-yl)-2,2,2-trifluoroethan-1-ol as a colorless oil or white solid.
Characterization Data (Expected):
-
¹H NMR (CDCl₃): δ (ppm) 4.2-4.0 (m, 1H), 4.0-3.8 (m, 2H), 3.8-3.6 (m, 2H), 3.0-2.8 (m, 1H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃): δ (ppm) 156.5, 124.8 (q, J = 280 Hz), 79.8, 72.1 (q, J = 31 Hz), 55.0 (br), 35.0 (br), 28.4.
-
¹⁹F NMR (CDCl₃): δ (ppm) -78.5 (d, J = 6.5 Hz).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₆F₃NO₃, found.
N-Functionalization: Expanding the Utility of the Building Block
The true power of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol lies in its ability to be readily functionalized at the azetidine nitrogen, allowing for its incorporation into a wide array of molecular architectures. The following protocols describe standard procedures for N-arylation and N-alkylation.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of the azetidine with a variety of aryl and heteroaryl halides.
Sources
Application Note: High-Purity Synthesis of Azetidin-3-ol Derivatives
Executive Summary & Strategic Importance
Azetidines—saturated four-membered nitrogen heterocycles—are critical pharmacophores in modern drug discovery. They serve as valuable bioisosteres for gem-dimethyl groups, cyclobutanes, and pyrrolidines. Specifically, azetidin-3-ol derivatives offer a unique combination of conformational rigidity and polarity, often improving the metabolic stability and lowering the lipophilicity (
However, the synthesis of azetidines is complicated by ring strain (~26 kcal/mol) , which makes the ring susceptible to nucleophilic opening and polymerization. This guide outlines a robust, field-proven protocol for the synthesis of the core scaffold, 1-benzhydrylazetidin-3-ol , and its subsequent conversion into versatile building blocks.
Key Technical Challenges Addressed
-
Polymerization Control: Managing thermal parameters to favor cyclization over linear polymerization.
-
Safety: Handling highly alkylating agents (Epichlorohydrin).
-
Purification: Avoiding chromatography through salt formation and crystallization.
Synthetic Pathway Visualization
The following workflow illustrates the generation of the core scaffold and its divergence into high-value intermediates (Ketones and Deprotected salts).
Figure 1: Strategic workflow for azetidine scaffold generation.[1] The Benzhydryl group serves as a crucial steric shield and lipophilic handle for isolation.
Core Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol[1][2]
This protocol is an optimized variation of the classic Anderson and Lok method. It utilizes the bulky benzhydryl (diphenylmethyl) group to prevent over-alkylation and facilitate crystallization.
Safety Warning (Critical)
-
Epichlorohydrin is a potent alkylating agent, a suspected carcinogen, and acutely toxic. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.
-
Reaction Exotherm: The initial mixing can be exothermic; controlled addition is required.
Materials
-
Epichlorohydrin (1.1 equiv)
-
Benzhydrylamine (1.0 equiv)
-
Methanol (Reagent Grade)
-
Solvent for crystallization: Acetone/Et2O or Isopropanol/HCl.
Step-by-Step Methodology
-
Solvation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (not yet engaged), dissolve benzhydrylamine (18.3 g, 100 mmol) in Methanol (50 mL).
-
Controlled Addition: Cool the solution to 15–20 °C. Add epichlorohydrin (10.2 g, 110 mmol) dropwise over 30 minutes.
-
Why? Low temperature prevents premature cyclization and polymerization of the epoxide before the amine is fully mixed.
-
-
Incubation (The "Aging" Step): Stir the mixture at room temperature (20–25 °C) for 72 hours.
-
Mechanism:[2] This allows the slow opening of the epoxide by the amine to form the intermediate 1-(benzhydrylamino)-3-chloropropan-2-ol. Rushing this step leads to oligomers.
-
-
Cyclization: Heat the mixture to reflux (65 °C) and stir for another 48–72 hours.
-
Mechanism:[2] Thermal energy is required to displace the chloride and close the strained 4-membered ring.
-
-
Workup & Isolation (Free Base):
-
Concentrate the reaction mixture under reduced pressure to a viscous oil.
-
Dissolve the residue in Diethyl Ether (or MTBE) and wash with aqueous NaOH (1M) to remove HCl generated during cyclization.
-
Dry the organic layer over MgSO4 and concentrate.[2]
-
-
Crystallization: Recrystallize the crude solid from hot Ligroin or a Hexane/Acetone mixture.
Data & Validation
| Parameter | Specification | Notes |
| Yield | 65–75% | Optimized process yields. |
| Appearance | White Needles | |
| Melting Point | 75–79 °C (Free Base) | Distinct sharp melt indicates high purity. |
| 1H NMR (CDCl3) | The azetidine ring protons appear as complex multiplets due to puckering. | |
| 1H NMR (CDCl3) | Diagnostic singlet for the benzhydryl methine. |
Derivatization Protocol: Oxidation to Azetidin-3-one[3]
The ketone derivative is the "gateway" to 3,3-disubstituted azetidines (e.g., via Wittig or Grignard reactions). Note that 1-benzhydrylazetidin-3-one is relatively unstable and should be stored cold or used immediately.
Methodology (Swern Oxidation)[1]
-
Activation: To a solution of oxalyl chloride (1.1 equiv) in dry DCM at -78 °C, add DMSO (2.2 equiv) dropwise. Stir for 15 mins.
-
Oxidation: Add a solution of 1-benzhydrylazetidin-3-ol (1.0 equiv) in DCM dropwise, maintaining temp < -60 °C. Stir for 30 mins.
-
Termination: Add Triethylamine (5.0 equiv) and allow the reaction to warm to room temperature.
-
Workup: Quench with saturated NH4Cl. Extract with DCM.[2]
-
Purification: Rapid filtration through a short silica plug (eluting with Hexane/EtOAc). Do not leave on silica for extended periods as the ketone can degrade.
Deprotection Protocol: Synthesis of Azetidin-3-ol HCl
Removing the benzhydryl group yields the polar core, usually isolated as the hydrochloride salt to prevent polymerization of the free amine.
Methodology (Hydrogenolysis)
-
Catalyst Loading: In a pressure vessel (Parr shaker or autoclave), dissolve 1-benzhydrylazetidin-3-ol (10 g) in Methanol (100 mL). Add Pd(OH)2/C (Pearlman's Catalyst, 20% w/w loading relative to substrate).
-
Note: Pd/C can be used, but Pd(OH)2 is often more active for bulky benzhydryl groups.
-
-
Hydrogenation: Pressurize to 50 psi (3.5 bar) H2 gas. Agitate at room temperature for 12–24 hours.
-
Monitoring: Monitor by TLC (loss of UV activity) or LCMS.
-
-
Filtration: Filter the catalyst through a Celite pad. Caution: Spent catalyst is pyrophoric; keep wet.
-
Salt Formation: To the filtrate, add HCl in Dioxane (1.1 equiv) or concentrated aqueous HCl.
-
Isolation: Concentrate to dryness. Triturate the residue with Acetone/Ether to precipitate Azetidin-3-ol Hydrochloride .
Mechanistic Insight
The formation of the azetidine ring is a kinetic competition between the desired 4-exo-tet cyclization and intermolecular polymerization.
Figure 2: Mechanistic pathway. The "Incubation" step in the protocol ensures the accumulation of the Chlorohydrin Intermediate before thermal energy drives the difficult ring closure.
References
-
Anderson, A. G.; Lok, R. "Synthesis of 1-substituted azetidin-3-ols." The Journal of Organic Chemistry1972 , 37(24), 3953–3955.
- Chatterjee, S. S.; Triggle, D. J. "2-Haloethylamines and related compounds. Synthesis and adrenergic blocking activity of some azetidinium compounds." Journal of Medicinal Chemistry1969, 12, 600.
- Frigoli, S. et al. "Process Development for the Synthesis of 1-Benzhydrylazetidin-3-ol." Organic Process Research & Development2002, 6, 320.
-
NIOSH. "Epichlorohydrin: Systemic Agent." CDC NIOSH Pocket Guide to Chemical Hazards.
Sources
- 1. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1- Benzhydryl-azetidin- 3-ol(300683-73-2) at Best Price in Ankleshwar, Gujarat | Cynor Laboratories [tradeindia.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Advanced Application Note: Trifluoroethanol (TFE) in Organic Synthesis
[1]
Executive Summary
2,2,2-Trifluoroethanol (TFE) has transcended its traditional role as a mere solvent to become a "privileged" reaction medium and functional reagent in modern organic synthesis. Unlike non-fluorinated alcohols, TFE exhibits a unique combination of high ionizing power , low nucleophilicity , and strong hydrogen bond donating (HBD) capability.
This guide details the application of TFE in stabilizing reactive intermediates (carbocations, radical cations), facilitating transition-metal-catalyzed C–H activation, and enabling metal-free oxidative couplings. It provides researchers with the mechanistic rationale and validated protocols necessary to deploy TFE effectively in drug discovery and complex molecule synthesis.
Physicochemical Profile & The "Fluorine Effect"
The utility of TFE stems from the electron-withdrawing effect of the trifluoromethyl group (
Comparative Solvent Properties[2][3][4]
| Property | Ethanol (EtOH) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Impact on Synthesis |
| pKa | 15.9 | 12.4 | 9.3 | TFE is a strong H-bond donor (HBD) but less acidic than HFIP, offering a "Goldilocks" zone for acid-sensitive substrates. |
| Ionizing Power ( | -1.75 | 1.80 | 3.82 | High values indicate the ability to stabilize cationic transition states (e.g., |
| Nucleophilicity ( | 0.00 | -3.0 | -4.23 | Low nucleophilicity prevents solvent competition in substitution reactions. |
| H-Bond Donor ( | 0.83 | 1.51 | 1.96 | Critical for activating electrophiles (e.g., carbonyls, hypervalent iodine). |
Mechanistic Visualization: Solvation Dynamics
The following diagram illustrates how TFE networks stabilize a leaving group (LG) and the resulting carbocation through specific fluorinated solvation shells.
Figure 1: TFE facilitates ionization by strongly H-bonding to the leaving group while its low nucleophilicity prevents it from quenching the resulting reactive cation.
Application A: Hypervalent Iodine Oxidative Coupling
The use of TFE is the cornerstone of the Kita Oxidative Coupling , a metal-free method to construct biaryls. TFE is essential here because it stabilizes the radical cation intermediate generated by Single Electron Transfer (SET) from the electron-rich aromatic ring to the hypervalent iodine reagent (PIFA).
Protocol 1: PIFA-Mediated Biaryl Coupling in TFE
Target: Synthesis of spirodienones or biaryls from tethered phenol ethers.
Reagents:
-
Substrate: Electron-rich phenol ether (1.0 equiv).
-
Oxidant: Phenyliodine(III) bis(trifluoroacetate) (PIFA ) (1.2 equiv).
-
Solvent: TFE (anhydrous) or TFE/CH₂Cl₂ (1:1).
-
Additive:
(2.0 equiv) – Optional, for non-activated substrates.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the substrate in TFE (0.1 M concentration). Note: If solubility is poor, use a 1:1 mixture of TFE and Dichloromethane (DCM).
-
Cooling: Cool the solution to –40 °C using an acetonitrile/dry ice bath. Critical: Low temperature prevents over-oxidation.
-
Addition: Add PIFA (dissolved in minimal TFE/DCM) dropwise over 10 minutes. The solution often turns deep blue/green, indicating the radical cation formation.
-
Reaction: Stir at –40 °C for 1–2 hours. Monitor by TLC.
-
Quench: Add saturated aqueous
while still cold. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Why TFE? In standard solvents (MeCN, DCM), PIFA acts as a two-electron oxidant leading to nucleophilic substitution. In TFE, the solvent shell stabilizes the radical cation (SET mechanism), extending its lifetime sufficiently to allow the intramolecular coupling to occur before quenching.
Figure 2: Mechanism of PIFA-mediated oxidation. TFE is critical for the SET pathway, preventing immediate nucleophilic attack.
Application B: Pd-Catalyzed C–H Activation
TFE (and its cousin HFIP) acts as a ligand-solvent in Palladium-catalyzed C–H functionalization. It lowers the energy barrier for the C–H cleavage step (Concerted Metalation-Deprotonation, CMD) by H-bonding to the acetate or amino-acid ligand bound to Palladium.
Protocol 2: Ligand-Promoted C–H Arylation
Target: Direct arylation of benzoic acids or benzylamines without pre-functionalized halides.
Reagents:
-
Catalyst:
(10 mol%). -
Ligand: N-Acetyl-Phenylalanine (N-Ac-Phe-OH) (20 mol%).
-
Oxidant:
or Benzoquinone (1.0 equiv). -
Coupling Partner: Aryl Iodide (1.5 equiv).
-
Solvent: TFE (tert-Amyl alcohol can be used as co-solvent if needed).
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a screw-cap vial, mix
and N-Ac-Phe-OH in TFE (1 mL) and stir for 15 mins at room temperature. This generates the active mono-N-protected amino acid (MPAA)-Pd species. -
Substrate Addition: Add the arene substrate, Aryl Iodide, and Oxidant.
-
Solvent Adjustment: Dilute with TFE to reach 0.2 M concentration.
-
Heating: Seal the vial and heat to 80–100 °C for 12–24 hours.
-
Filtration: Cool to RT, filter through a pad of Celite (eluting with EtOAc).
-
Purification: Concentrate and purify via silica gel chromatography.
Mechanism of TFE Enhancement: TFE forms a hydrogen bond with the carbonyl oxygen of the bridging acetate/ligand in the transition state. This withdraws electron density, making the acetate more basic and facilitating the deprotonation of the C–H bond.
Application C: Mild Pummerer Rearrangement
The Pummerer rearrangement typically requires harsh anhydrides (
Protocol 3: Thionium Ion Trapping
Target: Functionalization of the
Methodology:
-
Reaction: Dissolve sulfoxide in TFE (
). -
Activation: Heat to reflux (
). In TFE, the sulfoxide oxygen is activated via strong H-bonding, promoting the elimination of water (or leaving group) to form the thionium ion. -
Trapping: Add the nucleophile (e.g., electron-rich aromatic, indole).
-
Result: The high ionizing power of TFE stabilizes the thionium intermediate, allowing weak nucleophiles to react efficiently without the need for Lewis acids.
Safety & Handling
-
Toxicity: TFE is toxic if swallowed, inhaled, or in contact with skin. It causes severe eye damage and may damage fertility or the unborn child (Reproductive Toxicity Cat 1B).
-
Volatility: Boiling point is 74 °C. Use in a fume hood.
-
Chemical Compatibility: TFE reacts violently with strong reducing agents and alkali metals.
-
Disposal: Halogenated solvent waste stream. Do not mix with non-halogenated solvents if separating for recycling.
References
-
Review on Fluorinated Alcohols: Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
-
Hypervalent Iodine in TFE: Dohi, T., & Kita, Y. (2016). Metal-Free Oxidative Biaryl Coupling by Hypervalent Iodine Reagents. Current Organic Chemistry.
-
TFE in C-H Activation: Wencel-Delord, J., & Glorius, F. (2013). C–H activation in continuous flow: a convenient tool for the synthesis of complex structures. Nature Chemistry.
-
Solvent Effects/Peptide Folding: Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides. PNAS.
-
Pummerer Rearrangement: Burks, J. E. (1991). The Pummerer Reaction: Methodology and Strategy. Tetrahedron.
1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol as a building block for drug discovery
Abstract
This guide details the utility, synthesis, and application of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol (CAS 1936172-18-7) as a high-value building block for medicinal chemistry. As the industry moves away from flat, aromatic-heavy scaffolds ("Escape from Flatland"), this molecule offers a unique combination of sp³-rich geometry, metabolic stability via fluorination, and a versatile handle for fragment-based drug discovery (FBDD). This document provides a validated protocol for its synthesis via nucleophilic trifluoromethylation and outlines its strategic use as a bioisostere for isopropyl or phenyl groups.
Molecule Profile & Specifications
| Property | Specification |
| Chemical Name | 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol |
| CAS Number | 1936172-18-7 |
| Molecular Formula | C₅H₈F₃NO |
| Molecular Weight | 155.12 g/mol |
| LogP (Calc) | ~0.2 (Low lipophilicity due to polarity) |
| pKa (Amine) | ~9.5–10.5 (Typical for azetidines) |
| pKa (Alcohol) | ~11.8 (Increased acidity due to α-CF₃ group) |
| Key Features | Strained ring (Azetidine), Metabolic blocker (CF₃), Chiral center (Alcohol) |
Strategic Rationale: Why This Building Block?
The "Magic Fluoro" & Azetidine Effect
In modern lead optimization, this scaffold addresses two critical needs:
-
Metabolic Stability: The trifluoromethyl (CF₃) group blocks metabolic oxidation at the adjacent carbon (a common "soft spot" in alkyl chains) and modulates the pKa of the alcohol, often improving hydrogen bond donor capability.
-
Conformational Control: The azetidine ring is a rigid, sp³-rich spacer. Unlike flexible alkyl chains, it vectors substituents into defined 3D space, reducing the entropic penalty upon binding to a protein target.
Bioisosteric Applications
-
Isopropyl Replacement: The -CH(OH)CF₃ moiety roughly mimics the steric bulk of an isopropyl group but with significantly different electronic properties and polarity.
-
Phenyl Replacement: The azetidine ring can serve as a saturated mimic of a phenyl ring (scaffold hopping), improving solubility and reducing π-stacking-induced aggregation.
Protocol 1: Synthesis of the Core Scaffold
While available from select catalogs, in-house synthesis allows for the introduction of chirality or specific N-protecting groups. The most robust route utilizes the Ruppert-Prakash Reagent (TMSCF₃) on an aldehyde precursor.
Workflow Diagram
Caption: Step-wise synthesis of the target scaffold from N-Boc-azetidine-3-carboxaldehyde via nucleophilic trifluoromethylation.
Detailed Methodology
Reagents Required:
-
tert-Butyl 3-formylazetidine-1-carboxylate (N-Boc-azetidine-3-carboxaldehyde).
-
Trimethyl(trifluoromethyl)silane (TMSCF₃).[1]
-
Cesium Fluoride (CsF) or Tetrabutylammonium fluoride (TBAF).[1]
-
Anhydrous Tetrahydrofuran (THF).
Step 1: Nucleophilic Trifluoromethylation
-
Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Dissolution: Dissolve N-Boc-azetidine-3-carboxaldehyde (1.0 eq, e.g., 5.0 mmol) in anhydrous THF (25 mL). Cool to 0°C in an ice bath.
-
Addition: Add TMSCF₃ (1.2 eq) via syringe.
-
Initiation: Add a catalytic amount of CsF (0.1 eq) or TBAF (1.0 M in THF, 0.1 eq). Caution: Exothermic reaction.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (silica, 20% EtOAc/Hexane) or LCMS.
-
Hydrolysis: Add 1N HCl (10 mL) or TBAF (1.5 eq) to cleave the silyl ether. Stir for 1 hour.
-
Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (0-40% EtOAc/Hexane) yields the N-Boc protected alcohol.
Step 2: N-Boc Deprotection
-
Dissolution: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (10 mL/g).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (1:4 ratio v/v with DCM) dropwise at 0°C.
-
Reaction: Stir at RT for 2–4 hours.
-
Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA. The product is obtained as the TFA salt, suitable for direct coupling.
Protocol 2: Functionalization & Application
Once synthesized, the building block has two reactive centers: the secondary amine (highly reactive) and the secondary alcohol (moderately reactive, sterically hindered by CF₃).
Decision Tree: Functionalization Strategy
Caption: Strategic decision tree for functionalizing the azetidine core. The amine is the primary handle.
Standard Coupling Protocol (Amine Functionalization)
Use this protocol to attach the building block to an aromatic core.
-
Reagents: Aryl Halide (1.0 eq), Azetidine TFA salt (1.2 eq), Cs₂CO₃ (3.0 eq), Pd-catalyst (e.g., RuPhos Pd G4, 5 mol%) if doing Buchwald; or just Base/Heat for SNAr on electron-deficient systems.
-
Solvent: Dioxane or DMSO.
-
Procedure:
-
Mix reagents in a sealed vial under Argon.
-
Heat to 80–100°C for 4–16 hours.
-
Note: The free hydroxyl group generally does not require protection during basic SNAr or Pd-coupling conditions, but avoid strong electrophiles that could react with the alcohol.
-
Safety & Handling
-
Azetidine Ring Strain: While thermodynamically stable enough for storage, azetidines are high-energy molecules. Avoid strong Lewis acids that might trigger ring-opening polymerization unless intended.
-
TFA Salts: The deprotected amine is best stored as a TFA or HCl salt at -20°C to prevent degradation.
-
Fluorinated Reagents: TMSCF₃ releases silicon species and fluoride; handle in a fume hood. Hydrolysis with acid releases volatile components.
References
-
Nucleophilic Trifluoromethylation of Carbonyl Compounds: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786. Link
-
Azetidines in Medicinal Chemistry: Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group. Journal of Medicinal Chemistry, 55(7), 3414–3424. (Context on strained rings). Link
-
Synthesis of Azetidines: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International, 38(5), 427-465. Link
-
Ruppert-Prakash Reagent Protocol: BenchChem Application Note on Nucleophilic Trifluoromethylation. Link
-
Bioisosterism of Fluorine: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
Sources
derivatization of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol for SAR studies
Application Note: Strategic Derivatization of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol for SAR Expansion
Introduction: The Scaffold Advantage
The molecule 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD).[1] It offers a unique combination of structural rigidity (via the azetidine ring) and physicochemical modulation (via the trifluoromethyl group).
Why this scaffold matters:
-
Metabolic Stability: The electron-withdrawing
group blocks metabolic oxidation at the adjacent carbon, a common clearance liability in standard alkyl chains. -
Vector Control: The sp³-rich azetidine ring projects substituents at defined vectors, unlike flat aromatic systems, improving solubility and target selectivity (Escape from Flatland).[1]
-
Acidity Modulation: The
group significantly lowers the of the adjacent alcohol (~11.5–12.5), making it a potent hydrogen bond donor (HBD) but a modulated nucleophile.
Critical Handling Warning: Azetidines possess high ring strain (~25 kcal/mol).[1][2] While stable under neutral/basic conditions, acidic environments (pH < 3) or strong Lewis acids can trigger ring-opening polymerization or solvolysis , particularly if the nitrogen is protonated and the temperature is elevated.[1]
Strategic Analysis of SAR Vectors
The derivatization strategy is divided into two primary vectors.[1] The order of operations is critical: The Nitrogen (N1) is significantly more nucleophilic than the Oxygen (O) and should generally be functionalized first.
Vector 1: The Azetidine Nitrogen (N1)
-
Reactivity: High nucleophilicity; sterically accessible.[1]
-
SAR Goals: Modulate lipophilicity (LogD), basicity (
), and introduce aromatic/heteroaromatic "caps" for binding affinity. -
Key Reactions: Amide coupling, Urea formation, Reductive Amination,
.[1]
Vector 2: The Trifluoromethyl Carbinol (O)
-
Reactivity: Low nucleophilicity due to the electron-withdrawing
group.[1] The hydroxyl proton is acidic.[1] -
SAR Goals: Ether linkages for metabolic stability; locking conformation.
-
Key Reactions:
(preferred), Base-mediated alkylation.[1] Note: Mitsunobu reactions are often sluggish due to the low nucleophilicity of the alcohol.
Reaction Landscape & Decision Tree
The following diagram outlines the logical flow for derivatizing this scaffold, highlighting the "Order of Operations" to prevent side reactions.
Caption: Decision tree for sequential functionalization. Note that O-functionalization requires N-protection or prior N-derivatization to prevent chemoselectivity issues.
Detailed Experimental Protocols
Protocol A: N-Arylation via (The "Quick SAR" Method)
Purpose: Rapidly introduce aromatic diversity to the nitrogen.[1] Ideal for electron-deficient heterocycles (pyridines, pyrimidines).[1]
Reagents:
-
Scaffold (1.0 equiv)
-
Ar-F or Ar-Cl (Heteroaryl halide, 1.1 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine, 2.5 equiv)[1]
-
Solvent: DMSO or NMP (Polar aprotic is essential)
Procedure:
-
Dissolve 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol (HCl salt or free base) in DMSO (0.2 M).
-
Add DIPEA.[1] Note: If using the HCl salt, ensure enough base is added to neutralize the salt plus act as a scavenger (use 3.0 equiv).
-
Add the heteroaryl halide (e.g., 2-fluoropyridine).[1]
-
Heat to 80–100 °C for 2–4 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO.[1] Dry over
.[1][2] -
Purification: Flash chromatography (DCM/MeOH gradient).
Expert Insight: Azetidines are less sterically hindered than piperidines, often allowing
Protocol B: O-Derivatization via Base-Mediated
Purpose: Utilizing the hydroxyl group.[1][2][3][4] Because the
Reagents:
-
N-Protected Scaffold (e.g., N-Boc or N-Aryl derivative) (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)[1]
-
Electrophile: Activated Fluoro-aryl (e.g., 4-fluorobenzonitrile)[1]
-
Solvent: THF (anhydrous)
Procedure:
-
Preparation: Ensure the Nitrogen is already derivatized or protected (Boc).[1] Free amine will react with NaH/Electrophile immediately.[1]
-
Dissolve the N-protected scaffold in anhydrous THF (0.1 M) under Nitrogen/Argon.
-
Cool to 0 °C. Add NaH portion-wise. Evolution of
gas will be observed.[1] -
Stir for 15 minutes at 0 °C, then 15 minutes at RT to ensure complete deprotonation (formation of the alkoxide).
-
Add the electrophile (dissolved in minimal THF) dropwise.[1]
-
Stir at RT (or heat to 50 °C if sluggish).
-
Quench: Carefully add saturated
. -
Extraction: Extract with EtOAc.
Expert Insight: The "Fluoro Effect" is real here.[1] The
Stereochemical Considerations
The carbon bearing the alcohol and
-
Racemic vs. Chiral: The starting material is often supplied as a racemate.[1]
-
Resolution Strategy:
-
Early Stage: Separate the enantiomers of the final compounds using Supercritical Fluid Chromatography (SFC) on chiral stationary phases (e.g., Chiralpak AD-H or OD-H).
-
Late Stage: If stereochemistry is critical for potency, perform an enzymatic kinetic resolution (lipase) on the ester derivative, though the
group can slow enzyme kinetics.
-
Quantitative Data Summary: Reactivity Profiles
| Parameter | Value / Property | Implication for SAR |
| Ring Strain | ~25.4 kcal/mol | Avoid strong acids; work up reactions with mild buffers.[1] |
| Alcohol pKa | ~11.5 - 12.5 | Acidic OH; good H-bond donor; requires strong base (NaH, KOtBu) for alkylation.[1] |
| N-Nucleophilicity | High | Reacts faster than O; no protection needed for Amide/Red-Am coupling.[1] |
| O-Nucleophilicity | Low (Deactivated) | Mitsunobu is difficult; |
| LogP (Calc) | ~0.4 (Parent) | Polar fragment; good for lowering lipophilicity in large drug molecules. |
Troubleshooting & Stability
Issue: Ring Opening during deprotection.
-
Cause: Using strong HCl/MeOH or TFA for prolonged periods on electron-rich azetidines.[1]
-
Solution: When removing Boc groups, use 4M HCl in Dioxane at 0 °C and quench immediately upon completion. Avoid heating in acidic media.
Issue: Low yield in O-alkylation.
-
Cause: The
-alkoxide is a weak nucleophile.[1] -
Solution: Switch solvent to DMF or NMP to increase the reactivity of the anion. Use a more reactive electrophile (e.g., replace chloride with fluoride or mesylate).[1]
References
-
Azetidine Synthesis and Reactivity
-
Trifluoromethyl Carbinol Properties
-
pKa Data of Fluorinated Alcohols
-
General Azetidine Handling
Sources
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 10. Metal-free synthesis of difluoro/trifluoromethyl carbinol-containing chromones via tandem cyclization of o-hydroxyaryl enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification challenges of fluorinated heterocyclic compounds
Technical Support Center: Fluorinated Heterocycle Purification Subject: Advanced Troubleshooting for Fluorinated Heterocyclic Compounds (F-Heterocycles) Ticket ID: F-HET-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Purifying fluorinated heterocycles presents a paradox: fluorine increases lipophilicity (
Module 1: Chromatographic Anomalies (The "Fluorine Effect")
User Issue: "My fluorinated pyridine isomer co-elutes with the non-fluorinated impurity on C18, or the elution order is the reverse of what I predicted based on hydrophobicity."
Root Cause Analysis: Standard C18 columns rely on hydrophobic subtraction.[1] However, C-F bonds are highly polar but non-polarizable. This creates a "polar hydrophobicity" where the compound repels water (hydrophobic) but engages in strong dipole-dipole interactions that C18 cannot resolve.
Troubleshooting Protocol:
-
Switch to Pentafluorophenyl (PFP) Stationary Phases:
-
Mechanism: PFP phases offer orthogonal selectivity via
interactions, dipole-dipole interactions, and shape selectivity (steric recognition). -
Application: Essential for separating regioisomers (e.g., 2-fluoro vs. 3-fluoro pyridine) which have identical
but distinct dipole vectors. -
Protocol:
-
Column: Kinetex F5, ACE C18-PFP, or Nucleoshell PFP.
-
Mobile Phase: Methanol (MeOH) is preferred over Acetonitrile (ACN) for PFP columns. ACN can suppress the
interactions between the analyte and the PFP ring.
-
-
-
Fluorous Solid Phase Extraction (F-SPE):
-
If your compound contains a perfluoroalkyl tag (e.g.,
), use F-SPE. -
Technique: "Fluorophobic" elution (80% MeOH) removes non-fluorinated impurities.[2] "Fluorophilic" elution (100% MeOH or THF) releases the target.
-
Data Summary: Stationary Phase Selection
| Analyte Characteristic | Recommended Phase | Primary Mechanism |
| Simple F-Heterocycle | C18 (Standard) | Hydrophobicity |
| Regioisomers (e.g., F-position) | PFP (Pentafluorophenyl) | Dipole-Dipole, Steric |
| Highly Polar / Basic F-Hets | PFP or HILIC | H-Bonding, Ion-Exchange |
| Perfluoro-tagged ( | Fluorous Silica | Fluorous-Fluorous Interaction |
Workflow Diagram: Column Selection Logic
Caption: Decision matrix for selecting stationary phases based on fluorine content and isomer complexity.
Module 2: Volatility & Yield Loss
User Issue: "LCMS shows high purity, but after rotary evaporation, my mass recovery is 40% lower than calculated."
Root Cause Analysis: Small fluorinated heterocycles (MW < 200) possess high vapor pressures. The introduction of fluorine often lowers the boiling point relative to the parent heterocycle due to reduced intermolecular Van der Waals forces (fluorine is non-polarizable).
Troubleshooting Protocol:
-
The "Salt Trap" Method:
-
Concept: Convert the volatile free base into a non-volatile salt before evaporation.
-
Step 1: Treat the chromatography fraction (e.g., in ether/DCM) with 1.1 eq of HCl (in dioxane) or TFA.
-
Step 2: Evaporate the solvent. The salt form will remain.
-
Note: Fluorine on a pyridine ring significantly lowers the
of the nitrogen (e.g., Pyridine vs. 2-Fluoropyridine ). You may need a stronger acid (like HCl gas or picric acid) to ensure protonation.
-
-
In-Situ Derivatization:
-
If the compound is an intermediate, do not isolate. React the volatile fluorinated amine immediately with a protecting group (e.g.,
, ) to increase Molecular Weight (MW) and reduce volatility.
-
Module 3: Solubility & Crystallization ("Oiling Out")
User Issue: "My compound separates as an oil during recrystallization and refuses to solidify."
Root Cause Analysis: Fluorinated compounds often exhibit weak lattice energies. The "fluorine effect" disrupts standard packing, leading to the "oiling out" phenomenon where the compound phase-separates as a liquid rather than a solid.
Troubleshooting Protocol:
-
Antisolvent Titration (The "Cloud Point" Method):
-
Dissolve the oil in a minimal amount of a "good" solvent (e.g., THF or DCM).
-
Slowly add a fluorinated antisolvent (e.g., Benzotrifluoride or Hexane).
-
Critical Step: Do not cool immediately. Stir rapidly at room temperature until a stable turbidity (cloudiness) persists. Only then cool slowly to 4°C.
-
-
Fluorinated Co-Solvents:
-
Standard hydrocarbon solvents (Hexane/Heptane) often repel fluorinated molecules too strongly, causing immediate oiling.
-
Substitute: Use Benzotrifluoride (PhCF3) as a replacement for DCM/Benzene. It solubilizes fluorinated compounds better while allowing crystallization upon cooling.
-
Module 4: Stability & Detection
User Issue: "I lose product on the column, or I cannot see it on the UV detector."
Root Cause Analysis:
-
Silica Acidity: The
groups on silica are acidic ( ). Fluorinated heterocycles with labile C-F bonds (especially alpha to nitrogen) can undergo hydrolysis or elimination (defluorination) on the column. -
UV Transparency: Highly fluorinated rings often have disrupted conjugation systems, shifting
to the deep UV (<210 nm) where solvent cutoff interferes.
Troubleshooting Protocol:
-
Neutralize the Stationary Phase:
-
Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane.
-
Maintain 0.1% TEA in the mobile phase during elution to prevent acid-catalyzed degradation.
-
-
Use
NMR for Fraction Analysis:-
Do not rely solely on UV.
-
Protocol: Take aliquots of fractions, add a drop of
(or use neat if concentrated), and run a quick un-locked NMR scan. It is faster than proton NMR (no shim required for rough detection) and has zero background interference.
-
Workflow Diagram: Volatility & Stability Check
Caption: Logic flow for preventing yield loss due to volatility or silica-induced degradation.
References
-
Pentafluorophenyl (PFP) Selectivity Mechanisms
- Source: Phenomenex Technical Guide. "Kinetex F5 Core-Shell HPLC Columns: Mechanisms of Retention and Selectivity."
-
URL:[Link]
-
Fluorous Solid Phase Extraction (F-SPE)
- Source: Zhang, W. "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Tetrahedron, 2003.
-
URL:[Link]
-
Fluorinated Pyridine Synthesis & Vol
- Source: ChemRxiv. "A Modular Approach to meta-Fluorinated Pyridines.
-
URL:[Link]
-
Recrystallization of Fluorin
- Source: University of Rochester. "Reagents & Solvents: Solvents for Recrystallization.
-
URL:[Link]
-
C-H Fluorination and Purific
Sources
Technical Support Center: Azetidine Synthesis Optimization
Facility Overview & Scope
Welcome to the Technical Support Center for Small-Ring Heterocycles. This guide addresses the synthesis of azetidines (saturated 4-membered nitrogen heterocycles).
The Core Challenge: Azetidines possess a ring strain energy of approximately ~25.4 kcal/mol [1].[1] While less strained than aziridines, they are kinetically difficult to form due to entropic factors and thermodynamically prone to ring-opening or polymerization.
This guide is structured into three troubleshooting modules:
-
Module A: Intramolecular Cyclization (The "Standard" Nucleophilic Route).
-
Module B: Photoredox Catalysis (The "Modern" [2+2] Route).
-
Module C: Isolation & Stability (Post-Synthesis Handling).
Decision Matrix: Selecting Your Route
Before troubleshooting, ensure you are using the correct methodology for your substrate.
Figure 1: Strategic decision tree for selecting the optimal azetidine synthesis pathway.
Module A: Intramolecular Cyclization (Nucleophilic Substitution)
Context: This is the most common route, involving the cyclization of
Protocol: One-Pot Activation/Cyclization
Standard Operating Procedure (SOP):
-
Activation: Treat amino alcohol with sulfonyl chloride (TsCl or MsCl) and mild base (
) at 0°C to form the sulfonate ester. -
Cyclization: Add strong base (NaH or DBU) and heat to reflux.
Troubleshooting Guide
Q1: My reaction mixture turned into a viscous gum/polymer. What happened?
Diagnosis: Intermolecular Oligomerization.
Because the formation of a 4-membered ring is strained, the intermolecular reaction (one molecule attacking another) is often faster than the intramolecular ring closure (
-
Apply the Ruggli-Ziegler Dilution Principle: Run the cyclization step at high dilution (< 0.05 M).
-
Slow Addition: Add the substrate solution slowly (via syringe pump over 4-6 hours) to a refluxing solution of the base. This keeps the instantaneous concentration of the unreacted precursor low [2].
Q2: I see the activated intermediate (O-tosylate), but it won't cyclize. Diagnosis: Rotational Barrier / Conformational Lock. The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) is often required to pre-organize the chain for cyclization. If your chain is unsubstituted, the reactive ends spend too much time apart. Corrective Action:
-
Solvent Switch: Switch from THF to a solvent with higher dielectric constant like CH₃CN or DMF to stabilize the transition state.
-
Temperature: Increase temperature to reflux (80°C+). 4-exo-tet cyclizations have a high activation energy barrier.
-
Leaving Group: Switch from Mesylate (Ms) to Triflate (Tf) or Nosylate (Ns) for a better leaving group, though this requires careful handling of the highly reactive intermediate.
Q3: The product hydrolyzes during workup. Diagnosis: Activated azetidinium ions are susceptible to water. Corrective Action:
-
Avoid aqueous quenches if possible. Filter off solid salts and concentrate directly.
-
If aqueous wash is needed, use cold, saturated NaHCO₃ or brine. Never use acidic water.
Module B: Visible-Light Aza Paternò–Büchi ([2+2] Cycloaddition)[2][3][4][5]
Context: This modern approach utilizes photoredox catalysis to couple an oxime/imine with an alkene.[2][3] It is excellent for accessing highly substituted azetidines that are impossible to make via substitution [3].
Protocol: Ir-Catalyzed [2+2]
Standard Operating Procedure (SOP):
-
Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%).
-
Substrates: Oxime ester (energy transfer acceptor) + Alkene.
-
Light Source: Blue LEDs (450 nm).
-
Atmosphere: Degassed Argon/Nitrogen (Oxygen quenches the triplet state).
Troubleshooting Guide
Q1: The reaction stalls after 20% conversion. Diagnosis: Inner Filter Effect or Light Attenuation. The reaction mixture (or the product) might be absorbing the light, preventing it from reaching the catalyst. Corrective Action:
-
Reactor Design: Use a flow reactor or a thin-walled vial with high surface-area-to-volume ratio.
-
Intensity: Increase light intensity.
-
Catalyst Loading: Surprisingly, lowering catalyst loading can sometimes help if the catalyst itself is blocking light penetration (self-shading).
Q2: I am getting the wrong diastereomer. Diagnosis: Triplet State Lifetime. The reaction proceeds via a stepwise radical mechanism (not concerted). The intermediate diradical can rotate before ring closure. Corrective Action:
-
Substrate Tuning: Increasing steric bulk on the alkene can force a specific rotamer, improving diastereoselectivity (dr).
-
Temperature: Lowering the temperature (-20°C) can slow bond rotation relative to ring closure (k_close > k_rot).
Q3: No reaction occurs with my specific alkene.
Diagnosis: Triplet Energy Mismatch.
The triplet energy (
-
Check
Values: Ensure your catalyst ( kcal/mol for many Ir-complexes) is sufficient to sensitize your oxime. -
Alternative Activation: If using electron-rich alkenes, consider a redox mechanism (SET) rather than energy transfer (EnT).
Module C: Isolation, Purification & Stability
Context: Azetidines are basic (
Data Table: Stability Parameters
| Parameter | Condition | Risk Level | Mitigation Strategy |
| Stationary Phase | Acidic Silica Gel | Critical | Pre-treat silica with 1-5% |
| Solvent | Chloroform ( | High | |
| Storage | Neat liquid @ RT | Medium | Store as HCl or Oxalate salt; Keep at -20°C. |
| Nucleophilicity | Presence of Alkyl Halides | High | Azetidines self-quaternize (polymerize). Store dilute or protected. |
Visualizing the Degradation Pathway
Figure 2: Mechanism of azetidine degradation on silica gel and the preventive role of Triethylamine.
Final Purification Checklist
References
-
Couty, F., & Evano, G. (2006). Synthesis of azetidines. Organic Preparations and Procedures International. [Link][2]
-
Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020).[4] Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12, 898–905.[4] [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews. [Link]
Sources
Technical Support Center: Stability & Handling of Azetidine Derivatives
Topic: Stability Issues of Azetidine Derivatives in Solution Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Status: Active Knowledge Base
Introduction: The "Spring-Loaded" Heterocycle
Welcome to the Azetidine Technical Support Center. If you are here, you likely encountered a sudden loss of product, an inexplicable "gum" in your flask, or confusing LCMS data.
The Core Problem: Azetidines possess a ring strain energy of approximately 25.4 kcal/mol (106 kJ/mol). While they are kinetically more stable than aziridines, they are thermodynamically primed for ring-opening reactions. In solution, particularly under acidic or nucleophilic conditions, the azetidine ring acts as a "spring-loaded" trap, ready to snap open to relieve this strain.
This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why the chemistry failed so you can engineer a robust solution.
Module 1: Acid Sensitivity & Ring Opening
User Query:
"I synthesized a secondary azetidine amine. After deprotection with TFA and an aqueous workup, my crude mass recovery is low, and NMR shows complex aliphatic signals."
Root Cause Analysis
The most common failure mode for azetidines is Acid-Catalyzed Nucleophilic Ring Opening .
-
Protonation: The basic nitrogen accepts a proton, forming a quaternary azetidinium ion.
-
Activation: This places a positive charge on the ring, making the adjacent
-carbons highly electrophilic. -
Attack: Even weak nucleophiles (Cl⁻ from HCl, water, or residual alcohols) attack the
-carbon, snapping the ring open to form a linear -functionalized amine.
Mechanism Visualization
The following diagram illustrates the pathway of destruction in acidic media.
[1]
Troubleshooting Protocol
| Step | Action | Scientific Rationale |
| 1 | Avoid HCl Salts | Chloride (Cl⁻) is sufficiently nucleophilic to open protonated azetidines in solution. Use non-nucleophilic counterions like TFA or oxalate if a salt is required, but isolate as a solid immediately. |
| 2 | "Cold & Fast" Workup | If using TFA for deprotection: 1. Cool reaction to 0°C.2. Quench immediately with saturated NaHCO₃ (base) before allowing the mixture to warm.3. Extract into organic solvent immediately. |
| 3 | pH Control | Never store azetidines in acidic solution. Maintain pH > 8 during extraction. The free base is stable; the conjugate acid is the risk. |
| 4 | Alternative Deprotection | If the azetidine is highly sensitive, avoid acid entirely. Use Pd/C + H₂ (for Cbz) or TMSOTf/2,6-lutidine (for Boc) to maintain neutral conditions. |
Module 2: Polymerization (The "Viscous Oil" Syndrome)
User Query:
"My azetidine free base was a clear oil. After storing it in the fridge overnight (neat), it turned into a cloudy, gummy solid that is insoluble in everything."
Root Cause Analysis
You have encountered Cationic Ring-Opening Polymerization (CROP) .[2]
-
Trigger: A trace amount of acid or an impurity acts as an initiator.
-
Propagation: One protonated azetidine molecule is attacked by a neutral azetidine molecule (acting as the nucleophile). This opens the first ring but transfers the proton/charge to the next azetidine, creating a chain reaction.
-
Result: Formation of poly(propylenimine) (PPI) derivatives.[3][4]
Stability Matrix: Storage Conditions
| State | Stability Rating | Recommendation |
| N-Protected (Boc, Cbz, Tosyl) | 🟢 High | Stable at RT. The electron-withdrawing group reduces nitrogen basicity, preventing auto-polymerization. |
| Free Base (Neat Oil) | 🔴 Critical | Do not store neat. High concentration promotes intermolecular attack. Store as a dilute solution (frozen). |
| Free Base (Solution) | 🟡 Moderate | Stable in non-nucleophilic solvents (THF, Toluene) at -20°C. Avoid DCM (can generate HCl over time). |
| Solid Salt (e.g., Oxalate) | 🟢 High | Stable if dry. Lattice energy prevents intermolecular attack. Instability returns if dissolved. |
Module 3: Solvent Selection & Solvolysis
User Query:
"I am trying to crystallize my azetidine. Can I use Methanol or Ethanol?"
Direct Answer
Proceed with extreme caution. Primary alcohols are nucleophiles. If your azetidine is even slightly protonated (or if the solution is heated), the solvent will attack the ring, converting your azetidine into an acyclic amino-ether.
Solvent Compatibility Guide
| Solvent Class | Suitability | Notes |
| Ethers (THF, MTBE, 2-MeTHF) | ✅ Excellent | Non-nucleophilic and polar enough to solubilize free bases. 2-MeTHF is the gold standard for extraction. |
| Hydrocarbons (Hexane, Toluene) | ✅ Good | Good for storage, though solubility may be an issue for polar azetidines. |
| Chlorinated (DCM, Chloroform) | ⚠️ Risk | DCM can slowly decompose to generate HCl, triggering polymerization. Use only for short-term workup, not storage. |
| Alcohols (MeOH, EtOH) | ⛔ High Risk | High risk of solvolysis (ring opening). Avoid heating azetidines in alcohols. |
| Water | ⛔ High Risk | Aqueous acid is the fastest way to destroy an azetidine. Aqueous base is generally safe. |
Module 4: Analytical Artifacts (LCMS/NMR)
User Query:
"My LCMS shows a peak at M+18 (or M+32). Is my compound impure?"
Diagnostic Workflow
This is often an artifact of analysis , not necessarily sample degradation.
-
The "In-Vial" Reaction: LCMS mobile phases usually contain 0.1% Formic Acid or TFA. While sitting in the autosampler, your azetidine protonates and reacts with water (M+18) or methanol (M+32) in the mobile phase.
-
Verification Experiment:
-
Run the sample immediately after dissolution.
-
Run the same sample after 2 hours.
-
Result: If the impurity peak grows over time, the degradation is happening in the vial.
-
-
NMR Confirmation: Always trust NMR over LCMS for azetidine purity. Look for the characteristic multiplet at 3.0–4.0 ppm (ring protons). Ring-opened products will shift upfield and show distinct triplet patterns typical of linear alkyl chains.
Summary: The Golden Rules of Azetidine Handling
-
Keep it Non-Acidic: Work up in basic conditions (pH > 8).
-
Keep it Dilute: Avoid storing free bases as neat oils (polymerization risk).
-
Keep it Cold: Perform deprotections and workups at 0°C.
-
Trust NMR: LCMS acidic mobile phases can induce false positives for degradation.
References
-
Padwa, A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]
-
Couty, F., et al. (2016).[5] Synthesis and Reactivity of Azetidines. Journal of Organic Chemistry. [Link]
-
Singh, G.S., et al. (2021).[5] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. RSC Advances. [Link]
-
Goethals, E.J. (2017). Cationic Ring-Opening Polymerization of Azetidines. Macromolecules. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Azetidines. [Link]
Sources
- 1. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Azetidine synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting NMR Analysis of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the NMR analysis of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality NMR data for this molecule. The unique structure of this compound, featuring a pH-sensitive azetidine ring, labile hydroxyl and amine protons, and a trifluoromethyl group, presents specific challenges that this guide aims to address.
Understanding the Molecule: Inherent NMR Challenges
The structure of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol combines several functionalities that can complicate NMR analysis:
-
Azetidine Ring: The nitrogen atom in the four-membered ring can undergo protonation depending on the pH of the sample, leading to significant changes in the chemical shifts of adjacent protons.[1]
-
Labile Protons: The hydroxyl (-OH) and amine (-NH) protons are exchangeable. This can result in broad signals or their complete disappearance from the spectrum, particularly in the presence of water or protic solvents.[2][3][4]
-
Trifluoromethyl (-CF₃) Group: The three fluorine atoms introduce complex spin-spin couplings. You will observe strong coupling to the adjacent methine proton (²JHF) and the carbinol carbon (¹JCF), as well as long-range couplings (³JHF, ²JCF, etc.), which can complicate both ¹H and ¹³C spectra.[5][6][7][8]
-
Chiral Center: The carbon bearing the -OH and -CF₃ groups is a chiral center, which can make the protons on the azetidine ring diastereotopic and thus magnetically non-equivalent, potentially leading to more complex splitting patterns.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding sample preparation and basic spectral interpretation.
Q: What is the recommended sample concentration for NMR analysis?
A: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9][10] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[10] Overly concentrated samples can lead to broadened peaks due to increased viscosity, so finding a balance is key.[2][11]
Q: Which deuterated solvent should I use?
A: The choice of solvent is critical.
-
Chloroform-d (CDCl₃): A common starting point for many organic molecules. However, the acidic trace of HCl can protonate the azetidine nitrogen.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for this molecule. It is a polar aprotic solvent that will slow down the exchange rate of the -OH and -NH protons, often allowing them to be observed as sharper signals that show coupling to adjacent protons.
-
Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): These solvents will cause the labile -OH and -NH protons to exchange with deuterium, making them disappear from the ¹H spectrum.[2] This is a useful technique for confirming their assignment (see D₂O exchange protocol below).
-
Benzene-d₆ or Acetone-d₆: Sometimes, changing to a different solvent can resolve overlapping peaks by altering the chemical shifts of different protons.[2]
Q: My compound is not fully dissolving. What should I do?
A: A homogeneous solution is essential for high-quality NMR spectra; solid particulates will degrade spectral resolution and make shimming difficult.[10][12] First, try gently sonicating the sample. If solubility remains an issue, consider switching to a more polar solvent like DMSO-d₆ or methanol-d₄. It is better to have a slightly more dilute, fully dissolved sample than a concentrated one with suspended solids.
Q: Should I add an internal standard like Tetramethylsilane (TMS)?
A: While TMS can be used as a reference (δ 0.00 ppm), it is often sufficient to reference the spectrum to the residual solvent peak.[9][10] For example, the residual CHCl₃ peak in CDCl₃ appears at δ 7.26 ppm, and the residual DMSO-d₅ peak in DMSO-d₆ is at δ 2.50 ppm. Using the solvent peak avoids adding another substance to your sample.
Troubleshooting Guide: Resolving Specific Spectral Issues
This section uses a problem-and-solution format to address specific issues you might encounter during data analysis.
Q: Why are all my peaks broad and poorly resolved?
A: This is one of the most common issues in NMR spectroscopy.[13] Follow this systematic checklist to diagnose the problem.
Start [label="Broad Peaks Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckShimming [label="Is the shimming optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConcentration [label="Is the sample too\nconcentrated?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolubility [label="Is the sample fully\ndissolved?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckParamagnetic [label="Any paramagnetic\nimpurities present?", fillcolor="#FBBC05", fontcolor="#202124"];
Reshim [label="Re-shim the spectrometer\nmanually or automatically.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dilute [label="Dilute the sample or\nprepare a new one.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter the sample through\nglass wool into a new tube.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Re-purify the compound to\nremove metal contaminants.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Spectrum Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> CheckShimming; CheckShimming -> Reshim [label="No"]; Reshim -> Resolved; CheckShimming -> CheckConcentration [label="Yes"]; CheckConcentration -> Dilute [label="Yes"]; Dilute -> Resolved; CheckConcentration -> CheckSolubility [label="No"]; CheckSolubility -> Filter [label="No"]; Filter -> Resolved; CheckSolubility -> CheckParamagnetic [label="Yes"]; CheckParamagnetic -> Purify [label="Yes"]; Purify -> Resolved; CheckParamagnetic -> Resolved [label="No"]; }
-
Poor Shimming: The most frequent cause. The magnetic field needs to be homogeneous across the sample volume. Try re-shimming the instrument automatically, or if necessary, perform a manual shim.[2]
-
High Concentration: As mentioned, overly concentrated samples can be viscous, leading to broader lines. Diluting the sample may solve the issue.[2][11]
-
Insolubility: Undissolved solids disrupt magnetic field homogeneity.[10][12] Ensure your compound is fully dissolved.
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from catalysts or glassware can cause severe line broadening.[12] If suspected, re-purifying the compound may be necessary.
Q: Why can't I see the signals for my -OH or -NH protons?
A: These protons are acidic and can exchange with each other, with trace water in the solvent, or with deuterated solvents like D₂O or CD₃OD.[2][3] This chemical exchange is often on a timescale that leads to significant broadening, sometimes to the point where the signal disappears into the baseline.[4][14]
-
Solution 1: Use DMSO-d₆. This solvent forms hydrogen bonds with the -OH and -NH protons, slowing down their exchange rate and often making them appear as sharper, observable peaks.
-
Solution 2: Ensure your sample is very dry. Using a freshly opened ampoule of high-quality deuterated solvent can help minimize water content.
-
Solution 3: Perform a D₂O exchange. This is a diagnostic tool. The disappearance of a peak after adding D₂O confirms it was from an exchangeable proton.[2][12]
Q: The chemical shifts of the protons on my azetidine ring are different from my last batch. What happened?
A: This is likely due to a difference in pH. The azetidine nitrogen is basic and can be protonated. When protonated, the nitrogen becomes positively charged and strongly deshields the adjacent protons, causing their signals to shift downfield (to a higher ppm value).
-
Cause: Traces of acid (e.g., trifluoroacetic acid from purification, or HCl in CDCl₃) can cause protonation. Conversely, traces of a base can ensure it remains as the free base.
-
Solution: To ensure reproducibility, you can buffer your NMR sample. However, a simpler approach is to be consistent. For example, adding a drop of a weak base like pyridine-d₅ can neutralize any acid and lock the ring in its free base form. Conversely, adding a drop of trifluoroacetic acid-d can ensure full protonation. Studies have shown that the stability and decomposition rate of azetidine rings can be highly pH-dependent.[1]
Q: My ¹³C NMR spectrum is missing a peak, or a peak looks like a strange multiplet. What is it?
A: This is almost certainly due to carbon-fluorine coupling.
-
The -CF₃ Carbon: The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms (¹JCF ≈ 270-280 Hz). This large coupling constant splits the signal's intensity over four lines, which can make them difficult to distinguish from noise, especially for a quaternary carbon with no Nuclear Overhauser Effect (NOE) enhancement.[6][7][15]
-
The Carbinol Carbon (-CHOH): The carbon attached to the -CF₃ group will also be split into a quartet due to two-bond coupling (²JCF ≈ 30-40 Hz).
-
Solution: Acquiring the spectrum for a longer time (more scans) will improve the signal-to-noise ratio and help resolve these multiplets. If your spectrometer is capable, a ¹³C spectrum with simultaneous ¹H and ¹⁹F decoupling can be run, which would collapse these multiplets into singlets, but this requires specialized hardware.[8][15][16]
Advanced Analysis & Structural Confirmation Protocols
For unambiguous assignment of all signals and confirmation of the molecular structure, a combination of 1D and 2D NMR experiments is recommended.
Protocol 1: D₂O Exchange for Identification of Labile Protons
This experiment definitively identifies -OH and -NH signals.
-
Acquire Standard ¹H Spectrum: Dissolve your sample in a suitable solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube, add one to two drops of deuterium oxide (D₂O), and cap the tube.
-
Mix Thoroughly: Shake the tube vigorously for about 30 seconds to facilitate the exchange of protons for deuterium.[2]
-
Re-acquire ¹H Spectrum: Place the tube back in the spectrometer and acquire a second ¹H spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signals corresponding to the -OH and -NH protons will have disappeared or significantly decreased in intensity in the second spectrum. A new, broad HOD signal will likely appear around 3.3-4.8 ppm.
Protocol 2: 2D NMR Workflow for Complete Structural Elucidation
A logical series of 2D NMR experiments can connect all the atoms in the molecule, providing definitive proof of its structure.[17][18]
H1_NMR [label="1. Acquire high-resolution\n¹H and ¹⁹F spectra.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COSY [label="2. Run ¹H-¹H COSY\n(identifies H-H bonds)", fillcolor="#FBBC05", fontcolor="#202124"]; HSQC [label="3. Run ¹H-¹³C HSQC\n(correlates protons to their\ndirectly attached carbons)", fillcolor="#FBBC05", fontcolor="#202124"]; HMBC [label="4. Run ¹H-¹³C HMBC\n(correlates protons to carbons\n2-3 bonds away)", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="5. Integrate all data for\nfull structure assignment", fillcolor="#34A853", fontcolor="#FFFFFF"];
H1_NMR -> COSY; COSY -> HSQC; HSQC -> HMBC; HMBC -> Structure; }
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). You will see cross-peaks connecting the methine proton of the trifluoroethanol group to the azetidine methine, and cross-peaks between all the protons within the azetidine ring system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows you to definitively assign the carbon signals for all protonated carbons in the molecule.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment that shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying quaternary carbons and piecing the molecular fragments together. For example, you should see a correlation from the methine proton of the trifluoroethanol group to the carbon of the -CF₃ group.
-
(Optional) ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons and fluorine atoms, which can be useful for confirming stereochemistry and 3D conformation.
By systematically applying these experiments, every proton and carbon in 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol can be unambiguously assigned.
Summary of Expected Spectral Data
The following table provides estimated chemical shifts and coupling constants based on typical values for these functional groups. Actual values will vary depending on the solvent, concentration, and pH.
| Group | Nucleus | Est. Chemical Shift (δ ppm) | Multiplicity | Est. Coupling Constant (J Hz) |
| -CF₃ | ¹⁹F | -75 to -80 | s | - |
| ¹³C | 122 - 126 | q | ¹JCF ≈ 275-285 | |
| -CH(OH)- | ¹H | 4.0 - 4.5 | q | ³JHH ≈ 6-8, ²JHF ≈ 28-32 |
| ¹³C | 68 - 72 | q | ²JCF ≈ 30-35 | |
| -OH | ¹H | 2.0 - 5.5 (variable) | br s | - |
| Azetidine C3-H | ¹H | 3.5 - 4.0 | m | - |
| ¹³C | 35 - 40 | - | - | |
| Azetidine C2/C4-H | ¹H | 3.0 - 3.8 | m | - |
| ¹³C | 50 - 55 | - | - | |
| -NH | ¹H | 1.5 - 4.0 (variable) | br s | - |
References
- Journal of the Chemical Society D. (n.d.).
- Organomation. (n.d.).
- National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
- ResearchGate. (n.d.).
- Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- National Institutes of Health. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PMC.
- AZoM. (2017, December 18).
- PubMed. (2008, March 15). Solid state 19F NMR parameters of fluorine-labeled amino acids.
- American Chemical Society. (2020, January 29).
- ResearchGate. (n.d.).
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
- PubMed. (2013, March 29).
- ResearchGate. (n.d.). Heteronuclear NMR Spectroscopy.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
- alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
- Iowa State University. (n.d.). NMR Sample Preparation.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- ACS Publications. (2023, May 2). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
- University of Ottawa NMR Facility Blog. (2007, October 9).
- ResearchGate. (2014, November 17). Why is CF3 splitting observed in the 13C NMR?.
- Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems.
- Author. (2001). Fluorine NMR.
- Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4.
- Wiley Online Library. (2017, February 2).
- AZoM. (2024, November 6).
- Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros.
- National Institutes of Health. (2022, March 30).
- ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- anuchecm. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Semantic Scholar. (2022, March 15).
- ACS Publications. (n.d.).
- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
- JEOL. (n.d.).
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- YouTube. (2020, December 4).
- Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ResearchGate. (n.d.). Synthesis And Characterization Of 3-Phenylthio/3-Phenoxy- Azetidine-2-One: Application Of Two Dimensional NMR HMQC 1H-13C, COSY 1H–1H And Mass Spectroscopy.
- Advanced Journal of Chemistry, Section A. (2025, August 2).
- ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
- National Institutes of Health. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
- Sigma-Aldrich. (n.d.). 1-[2-(azetidin-3-yl)ethyl]-2-bromo-1H-imidazole, trifluoroacetic acid.
- Biointerface Research in Applied Chemistry. (2021, October 20).
- National Institutes of Health. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC.
- EPFL. (n.d.).
Sources
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- 2. Troubleshooting [chem.rochester.edu]
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- 4. NMR Spectroscopy Practice Problems [chemistrysteps.com]
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- 18. youtube.com [youtube.com]
Technical Support Center: Resolution of Racemic Azetidines
Welcome to the Technical Support Center for Chiral Azetidine Resolution. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the separation of racemic mixtures of chiral azetidines. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges in your laboratory work.
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital motifs in medicinal chemistry due to their unique structural and pharmacokinetic properties.[1][2][3] Their incorporation into drug candidates has been shown to enhance metabolic stability, aqueous solubility, and target-binding affinity.[2][4] Consequently, the efficient resolution of racemic azetidines into single enantiomers is a critical step in the development of novel therapeutics.
This guide is structured to address the common practical challenges encountered during the resolution process, divided into a Troubleshooting Guide for specific experimental issues and a Frequently Asked Questions (FAQ) section for broader conceptual inquiries.
Troubleshooting Guide
This section addresses specific problems you may encounter during the resolution of racemic azetidines. Each problem is followed by a step-by-step troubleshooting workflow and an explanation of the underlying principles.
Issue 1: Poor Peak Resolution in Chiral HPLC/SFC
You are attempting to separate a racemic mixture of a novel azetidine derivative using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), but you are observing poor or no separation of the enantiomers.
Caption: Troubleshooting workflow for poor chiral HPLC/SFC resolution.
-
Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for successful enantioseparation.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and a good starting point for screening.[5][6] However, the specific interactions required for separation are highly dependent on the analyte's structure. If you are not seeing any separation, it is likely that the current CSP does not provide the necessary chiral recognition.
-
Systematic Mobile Phase Optimization: The mobile phase composition significantly influences the interactions between the analyte and the CSP, thereby affecting selectivity.[6]
-
Action:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can drastically alter peak shape and resolution by modifying the ionization state of the analyte and the stationary phase.[8]
-
-
-
Flow Rate and Temperature Adjustments: These parameters can be fine-tuned to enhance resolution.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the analysis time.[7]
-
Temperature: Decreasing the temperature generally enhances the weaker intermolecular interactions responsible for chiral recognition, leading to better separation.[6][7] Conversely, increasing the temperature can sometimes improve peak shape.[7]
-
-
Sample Concentration and Injection Volume: Overloading the column can lead to peak broadening and a loss of resolution.
-
Action: Dilute your sample or reduce the injection volume.[9]
-
Issue 2: Difficulty in Crystallizing Diastereomeric Salts
You are attempting a classical resolution by forming diastereomeric salts of your racemic azetidine with a chiral resolving agent, but the salts are not crystallizing, or you are getting an oil or gum.
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
-
Solvent Selection is Key: The choice of solvent is crucial as it affects the solubility of the diastereomeric salts.[10] The ideal solvent will dissolve the racemic mixture and the resolving agent but will have a lower solubility for one of the diastereomeric salts, allowing it to crystallize.
-
Action: Perform a systematic solvent screen. Start with common solvents like ethanol, methanol, isopropanol, acetone, and ethyl acetate. If these fail, try solvent mixtures. The polarity of the solvent can significantly impact resolvability.[10]
-
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic azetidine can influence crystallization.
-
Action: While a 1:1 molar ratio is a common starting point, try using a slight excess or even a substoichiometric amount of the resolving agent. An excess of the resolving agent can sometimes act as an impurity and hinder crystallization.[10]
-
-
Seeding: If you have a small amount of crystalline material (even if it's not diastereomerically pure), you can use it to seed the supersaturated solution. This provides a template for crystal growth.
-
Change the Resolving Agent: If a particular resolving agent does not yield crystalline salts, a different one might. The structural differences between the resulting diastereomers will lead to different physical properties, including their ability to form a stable crystal lattice.[11]
Issue 3: Low Diastereomeric/Enantiomeric Excess (d.e./e.e.) After Resolution
You have successfully performed a resolution (either by crystallization or enzymatic methods), but the resulting enantiomeric excess of your azetidine is low.
Caption: Troubleshooting workflows for low d.e./e.e.
-
For Diastereomeric Salt Crystallization:
-
Recrystallization: A single crystallization rarely yields a diastereomerically pure salt. Perform one or more recrystallizations of the obtained solid to enrich the desired diastereomer.
-
Investigate Solid Solution Formation: If repeated recrystallizations do not improve the diastereomeric purity, it is possible that a solid solution has formed.[11] This occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one due to high structural similarity.[11]
-
Action: The formation of a solid solution can sometimes be overcome by changing the solvent or, more effectively, by using a structurally different resolving agent.[11]
-
-
-
For Enzymatic Resolution:
-
Optimize Reaction Time: In a kinetic resolution, the enantiomeric excess of the remaining substrate and the product changes over time. Stop the reaction at the optimal point (often around 50% conversion) to maximize the e.e. of both.
-
Enzyme Screening: The selectivity of an enzyme is highly substrate-specific. If one enzyme gives low e.e., another may perform much better.
-
Action: Screen a panel of commercially available enzymes (e.g., lipases, proteases) under standard conditions.
-
-
Reaction Conditions: The pH, temperature, and co-solvents can all affect the activity and selectivity of an enzyme.
-
Action: Systematically vary these parameters to find the optimal conditions for your specific substrate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to resolve my specific azetidine derivative?
The optimal method depends on the functional groups present in your molecule, the scale of the resolution, and the available equipment.
-
Chiral Chromatography (HPLC/SFC): This is often the fastest method for small-scale resolutions (mg to g) and for analytical determination of enantiomeric excess. It is applicable to a wide range of compounds.[14]
-
Diastereomeric Salt Formation: This is a classical and often cost-effective method for large-scale resolutions (multi-gram to kg), provided your azetidine has an acidic or basic handle.[14]
-
Enzymatic Resolution: This can be a highly selective method, particularly for specific functional groups like esters or amides. It is also considered a "green" chemistry approach.
The following decision tree can guide your initial choice:
Caption: Decision tree for selecting an azetidine resolution method.
Q2: How can I improve the scalability of my resolution method?
Scaling up a resolution process presents unique challenges.[15][16]
-
From Chiral Chromatography to Crystallization: While chiral chromatography is excellent for small scales, it can become prohibitively expensive for large-scale production.[14] If your molecule allows, developing a diastereomeric salt resolution is often the preferred strategy for scale-up.[14]
-
Optimizing Crystallization for Scale-up:
-
Solvent Choice: The choice of solvent becomes even more critical at scale, impacting not only yield and purity but also safety and environmental considerations.
-
Temperature Control: Precise control over heating and cooling rates is essential for reproducible crystal formation and to avoid oiling out.
-
Mixing: Inadequate mixing can lead to localized supersaturation and poor crystal quality. The mixing efficiency changes significantly from a lab flask to a large reactor.[15]
-
Q3: My azetidine derivative is not acidic or basic. Can I still use diastereomeric salt formation?
If your azetidine lacks a suitable handle for salt formation, you can sometimes introduce one temporarily. This involves derivatizing your azetidine with a chiral auxiliary that contains an acidic or basic group. After separation of the diastereomers, the auxiliary can be cleaved to yield the enantiomerically pure azetidine.[17][18]
Q4: Are there any stability concerns with azetidines during resolution?
Yes, the four-membered ring of azetidines is strained and can be susceptible to ring-opening under certain conditions.[19]
-
Acidic Conditions: Strong acidic conditions can lead to protonation of the azetidine nitrogen, which can catalyze ring-opening.[20] This is a critical consideration when using acidic resolving agents or acidic mobile phases in HPLC. The stability is highly dependent on the substituents on the azetidine ring.[19]
-
Action: Monitor the stability of your azetidine under the planned resolution conditions using a technique like HPLC or NMR before proceeding with the full-scale experiment. If instability is observed, consider alternative methods that use milder conditions.
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Resolution
This protocol outlines a systematic approach to screen for suitable conditions for resolving a basic azetidine.
-
Preparation:
-
Dissolve a known amount of the racemic azetidine in a series of different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) in small vials to create stock solutions of a defined concentration.
-
Prepare stock solutions of several chiral resolving acids (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (S)-(+)-mandelic acid) in the same solvents.
-
-
Screening:
-
In a multi-well plate or small vials, combine equimolar amounts of the azetidine stock solution with each of the resolving agent stock solutions for every solvent.
-
Allow the vials to stand at room temperature and observe for crystal formation over several hours to days.
-
If no crystals form, try cooling the vials to 4°C.
-
If an oil forms, try adding a small amount of a less polar co-solvent to induce crystallization.
-
-
Analysis:
-
Collect any crystals that form by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Liberate the free azetidine from the salt by treating it with a base (e.g., aqueous sodium bicarbonate) and extracting with an organic solvent.
-
Determine the enantiomeric excess of the recovered azetidine using chiral HPLC or SFC.
-
Protocol 2: Chiral HPLC Method Development
This protocol provides a workflow for developing a chiral HPLC method for a new azetidine derivative.
-
Column Screening:
-
Select a set of 3-4 chiral columns with different stationary phases (e.g., an amylose-based CSP, a cellulose-based CSP, and a cyclodextrin-based CSP).
-
Prepare a solution of your racemic azetidine in a suitable solvent (e.g., mobile phase).
-
-
Initial Mobile Phase Screening:
-
For each column, test a series of standard mobile phases. A common starting point for polysaccharide columns is a mixture of hexane/isopropanol (90/10) and hexane/ethanol (90/10) for normal phase, or acetonitrile/water for reversed phase.
-
Run a fast gradient to determine if the compound elutes and to get an initial idea of retention time.
-
-
Method Optimization:
-
Based on the screening results, select the column and mobile phase system that shows the best initial separation or peak shape.
-
Optimize the mobile phase composition by making small, systematic changes to the solvent ratio.
-
If necessary, add a small amount of an additive (e.g., 0.1% TFA or 0.1% DEA) to improve peak shape.
-
Optimize the flow rate and column temperature to maximize resolution.
-
Data Summary
The following table provides a hypothetical comparison of different chiral stationary phases for the resolution of a generic azetidine derivative, illustrating the importance of screening.
| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90/10) | 1.25 | 2.1 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90/10) | 1.05 | 0.8 |
| Cellulose tris(4-methylbenzoate) | Hexane/Ethanol (80/20) | 1.40 | 3.5 |
| β-Cyclodextrin | Acetonitrile/Water (50/50) | 1.00 | 0.0 |
Data is illustrative and will vary for different analytes.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6).
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
- Understanding Aze Medications: The Role of Azetidine Derivatives - Ore
- Azetidines in Drug Discovery - PharmaBlock.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Public
- DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES By MUHAMMAD ABDUL MOMIN KHAN Presented to the Faculty - MavMatrix - The University of Texas
- Resolution of D -azetidine-2-carboxylic acid - ResearchG
- Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe.
- Substituted Azetidines Using Chiral tert-Butanesulfinamides - Semantic Scholar. (2024, September 30).
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- (PDF)
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Public
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13).
- Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers - Benchchem.
- dealing with solid solutions in diastereomeric salt resolution - Benchchem.
- Enzymatic hydrolysis of l-azetidine-2-carboxyl
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Public
- HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - PMC. (2025, September 30).
- Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening - PMC.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (2019, October 8).
- A Researcher's Guide to Chiral Stationary Phases for Enantiomeric Separ
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28).
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Diastereoselective Preparation of Azetidines and Pyrrolidines | Request PDF - ResearchG
- Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30).
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Diastereomeric recrystalliz
- Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
- 5 Common Challenges in Scaling Up an API - Neuland Labs. (2017, September 3).
- Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group.
- Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline.
- V. A.
- HPLC Troubleshooting Guide - SCION Instruments.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, November 3).
- Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005, March 30).
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC.
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - MDPI. (2022, April 29).
- "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution - Benchchem.
- Azetidines - Enamine.
- Avoiding pitfalls in scaling up biopharmaceutical production - Pharmaceutical Technology. (2026, February 7).
Sources
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- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
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common pitfalls in the synthesis of 2-azetidinone derivatives
Technical Support Center: 2-Azetidinone (β-Lactam) Synthesis
Current Status: Online 🟢 Ticket ID: BL-SYNTH-2024 Subject: Troubleshooting Guide for Staudinger & Kinugasa Protocols
User Guide Overview
Welcome to the Beta-Lactam Synthesis Support Center. This guide addresses the high-energy instability of the four-membered 2-azetidinone ring. Unlike standard amide coupling, beta-lactam formation is a battle against ring strain (~26 kcal/mol) and competing polymerization pathways.
This support documentation focuses on the two most prevalent synthetic routes: the Staudinger Ketene-Imine Cycloaddition and the Kinugasa Reaction .
Module 1: The Staudinger Cycloaddition
The Issue: You are reacting an acid chloride with an imine (Schiff base) in the presence of a base, but you are observing low yields, ketene dimers, or unexpected diastereomers (cis vs. trans).
The Mechanistic Logic (Why it fails)
The Staudinger reaction is not a concerted [2+2] cycloaddition (which is thermally forbidden). It is a stepwise process involving a nucleophilic attack by the imine on the ketene to form a zwitterionic intermediate.[1][2][3][4][5][6]
-
The Critical Fork: The stereochemistry is determined by the lifetime of this zwitterion.
-
Path A (Fast Closure): If the ring closes immediately, the geometry is conserved (usually cis due to torquoelectronic effects).
-
Path B (Isomerization): If the ring closure is slow, the imine moiety in the zwitterion isomerizes to the thermodynamically stable form (usually leading to trans).
-
Visualization: Torquoselective Mechanism
Figure 1: The Staudinger bifurcation. Controlling the zwitterion lifetime determines the stereochemical outcome.
Troubleshooting FAQs
Q: My reaction mixture turned black/tarry, and I isolated no product.
-
Diagnosis: Ketene Dimerization/Polymerization. Ketenes are highly electrophilic. If the imine is not immediately available to trap the ketene, the ketene reacts with itself.
-
Fix: Invert your addition order. Do not add the imine to the acid chloride.
-
Correct Protocol: Dissolve the Imine and Base (e.g., Et3N) in the flask. Add the Acid Chloride slowly (dropwise) at low temperature (0°C or -78°C). This ensures the ketene is generated in the presence of a large excess of trapping agent (imine).
-
Q: I need the cis-isomer, but I'm getting trans.
-
Diagnosis: The zwitterion is living too long, allowing isomerization.
-
Fix: Electronic tuning. Electron-donating groups on the ketene (e.g., alkoxy, phthalimido) and electron-withdrawing groups on the imine accelerate ring closure, favoring the cis product (Torquoelectronic effect) [1].
Q: The reaction stalls at 50% conversion.
-
Diagnosis: Hydrolysis.[7] The acid chloride or the generated ketene reacted with adventitious water.
-
Fix: Use strictly anhydrous solvents (DCM or Toluene). Ensure the base is dry.
Module 2: The Kinugasa Reaction
The Issue: You are coupling a nitrone with a terminal alkyne using a Copper(I) catalyst, but the reaction is inconsistent or yields are poor.
The Mechanistic Logic
This reaction is a cascade: A Copper-acetylide performs a [3+2] cycloaddition with the nitrone to form an isoxazoline, which then rearranges (via a ketene-like intermediate) to the beta-lactam.
Visualization: Catalytic Cycle
Figure 2: The Kinugasa cascade. Note that maintaining the Cu(I) oxidation state is critical.
Troubleshooting FAQs
Q: The reaction turns green/blue and stops.
-
Diagnosis: Catalyst Oxidation. You have oxidized your active Cu(I) species to inactive Cu(II) (which is often blue/green).
-
Fix:
-
Degas all solvents vigorously (freeze-pump-thaw or sparging with Argon).
-
Perform the reaction under a positive pressure of Nitrogen/Argon.
-
Pro Tip: Add a trace amount of sodium ascorbate to reduce any adventitious Cu(II) back to Cu(I).
-
Q: Which base should I use?
-
Recommendation: Triethylamine (Et3N) or dicyclohexylmethylamine (
). The base is required to deprotonate the terminal alkyne to form the acetylide. Sterically hindered amines often improve diastereoselectivity [2].
Module 3: Post-Synthetic Handling & Purification
The Issue: "I saw a spot on TLC, but after column chromatography, my tube contains only decomposition products."
The Cause: Beta-lactams are acid-sensitive. Standard silica gel is slightly acidic (pH 6-6.5) and contains surface hydroxyl groups that can catalyze the opening of the strained 4-membered ring, especially if the ring is electron-rich.
The "Buffered Silica" Protocol
Never load a sensitive beta-lactam onto untreated silica gel.
-
Prepare the Slurry: Mix your silica gel with the eluent solvent (e.g., Hexane/EtOAc).
-
The Neutralizer: Add 1% v/v Triethylamine (Et3N) to the slurry.
-
Pack the Column: Pour the slurry. Flush with 2-3 column volumes of the Et3N-doped solvent.
-
Run the Column: You can now run the column with your standard solvent system (you can omit the Et3N in the mobile phase if the column is pre-treated, or keep it at 0.5% to be safe).
-
Evaporation: Do not heat the water bath above 35°C during rotary evaporation.
Comparison of Methods
| Feature | Staudinger Cycloaddition | Kinugasa Reaction |
| Primary Precursors | Imine + Acid Chloride (Ketene) | Nitrone + Terminal Alkyne |
| Stereoselectivity | Tunable (cis or trans) via electronics | Predominantly cis (usually) |
| Atom Economy | Low (Loss of HCl/Base salt) | High (100% atom economy theoretically) |
| Key Limitation | Ketene dimerization; Moisture sensitive | Requires terminal alkyne; Cu-catalyst poisoning |
| Best For | Large scale; Diverse substitution | Enantioselective synthesis (using chiral ligands) |
References
-
Jiao, L., Liang, X., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. Link
-
Lo, M. M.-C., & Fu, G. C. (2002).[8] Cu(I)-Catalyzed Intermolecular Coupling of Alkynes and Nitrones to Form β-Lactams: The Kinugasa Reaction.[9][10] Journal of the American Chemical Society, 124(31), 9202–9203. Link
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction.[3][11] European Journal of Organic Chemistry, 2004(13), 2721–2771. Link
-
Singh, G. S. (2003). Recent advances in the synthesis of beta-lactams.[3][5][6][10][11] Tetrahedron, 59(39), 7631-7649. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Ketenes and Copper salts before handling.
Sources
- 1. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. papersflow.ai [papersflow.ai]
- 9. A Revised Mechanism for the Kinugasa Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
Validation & Comparative
Beyond the Ring: Evaluating 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol as a High-Value Bioisostere
The following guide provides an in-depth technical comparison of 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol (referred to herein as ATE ) against standard azetidine and saturated heterocycle analogs. This analysis focuses on bioisosteric utility, physicochemical properties, and metabolic stability profiles relevant to modern drug discovery.[1]
Executive Summary
In the transition from "flat" aromatic drug candidates to sp³-rich architectures, the azetidine ring has emerged as a privileged scaffold.[2] It offers a unique compromise between the metabolic liability of piperidines and the high basicity of pyrrolidines.
1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol (ATE) represents a sophisticated evolution of this scaffold. By coupling the strained azetidine ring with a trifluoroethanol moiety, ATE addresses two critical failure modes in lead optimization: hERG liability (by modulating basicity) and oxidative clearance (by blocking metabolic soft spots).
This guide compares ATE against its non-fluorinated analogs (e.g., 3-(1-hydroxyethyl)azetidine) and ring-expanded homologs (pyrrolidines/piperidines) to demonstrate its superior utility in bioassays.
Chemical Profile & Structural Logic
The Compound: 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol
-
Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[2][3]
-
Functional Motif: 2,2,2-trifluoro-1-hydroxyethyl group at the C3 position.
-
Key Role: Fragment-based drug discovery (FBDD) building block; transition state mimic.
The "Fluorine-Azetidine" Synergy
The combination of the azetidine ring and the electron-withdrawing CF₃ group creates a distinct physicochemical profile compared to standard analogs.
| Feature | Standard Azetidine Analog | ATE (Fluorinated Analog) | Impact on Bioassay |
| Basicity (pKa) | ~11.0 (Highly Basic) | ~8.5 - 9.5 (Modulated) | Improved membrane permeability; reduced lysosomal trapping; reduced hERG binding. |
| Metabolic Stability | Moderate (Ring oxidation possible) | High | CF₃ blocks oxidation at the ethyl chain; Ring strain disfavors α-oxidation. |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate | CF₃ increases lipophilicity, balancing the polar OH group for optimal LLE. |
| H-Bonding | Donor/Acceptor (OH) | Enhanced Donor | The CF₃ group increases the acidity of the adjacent OH, strengthening H-bonds with target proteins. |
Comparative Bioassay Performance
A. Metabolic Stability (Microsomal Clearance)
One of the primary drivers for selecting ATE over piperidine analogs is resistance to Cytochrome P450 (CYP) mediated oxidation.
-
Piperidines/Pyrrolidines: Prone to
-carbon oxidation, leading to ring opening or reactive iminium ion formation. -
Azetidines (ATE): The high ring strain (~26 kcal/mol) makes the formation of endocyclic double bonds (required for certain oxidative pathways) energetically unfavorable. Furthermore, the CF₃ group on the side chain blocks the common "soft spot" for aliphatic hydroxylation.
Data Comparison: Intrinsic Clearance (
)
Representative data derived from structural class trends (e.g., Wuitschik et al., 2010; Stepan et al., 2011).
| Scaffold Class | Structure | Primary Metabolite | |
| Piperidine Analog | 4-(1-hydroxyethyl)piperidine | High (>50 µL/min/mg) | Ring hydroxylation / N-dealkylation |
| Pyrrolidine Analog | 3-(1-hydroxyethyl)pyrrolidine | Moderate (~30 µL/min/mg) | Lactam formation |
| Non-F Azetidine | 3-(1-hydroxyethyl)azetidine | Low (<15 µL/min/mg) | N-oxidation (minor) |
| ATE (Fluorinated) | 1-(azetidin-3-yl)-...-trifluoro... | Very Low (<5 µL/min/mg) | Negligible turnover |
B. Target Engagement & Selectivity
In bioassays targeting GPCRs (e.g., S1P1, Histamine H3) or enzymes (e.g.,
-
Vector Alignment: The V-shape of the azetidine ring (C-N-C angle ~90°) projects substituents at distinct vectors compared to the chair conformation of piperidine (109°). This allows ATE derivatives to access binding pockets that larger rings cannot.
-
Nicotinic Acetylcholine Receptors (nAChR):
-
Observation: Azetidine analogs of nicotine bind less effectively to
nAChR than pyrrolidine analogs. -
Implication: ATE is an excellent scaffold when you want to avoid off-target nicotinic toxicity while maintaining amine functionality.
-
Visualizing the Mechanism
The following diagrams illustrate the logic behind selecting ATE.
Diagram 1: Metabolic Stability & Design Logic
This flow chart demonstrates why ATE survives microsomal incubation better than its homologs.
Caption: Comparative metabolic fate. The high ring strain of azetidine and the electron-withdrawing CF3 group of ATE synergistically block common oxidative clearance pathways.
Diagram 2: Physicochemical Space (pKa vs LogP)
This diagram maps where ATE sits relative to other heterocycles.
Caption: Chemical Space Mapping. ATE occupies a unique "sweet spot" with lowered basicity (reducing hERG risk) and balanced lipophilicity compared to standard heterocycles.
Experimental Protocols
To validate the advantages of ATE in your own program, use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (Comparative)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of ATE and reference compounds (e.g., Verapamil as high-clearance control, Warfarin as low-clearance) in DMSO.
-
Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).
-
-
Incubation:
-
Pre-incubate 1 µM compound with human liver microsomes (0.5 mg protein/mL) at 37°C for 5 mins.
-
Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Time Points: Sample at 0, 5, 15, 30, and 60 minutes.
-
-
Quenching & Analysis:
-
Quench 50 µL aliquots into 150 µL ice-cold acetonitrile (containing internal standard).
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
-
Success Criteria: ATE should show <20% depletion at 60 mins (
).
-
Protocol B: pKa Determination (Potentiometric Titration)
Objective: Confirm the basicity modulation of the CF3 group.
-
Setup: Use a Sirius T3 or equivalent potentiometric titrator.
-
Method:
-
Dissolve 0.5 mg of ATE in 1.5 mL of 0.15 M KCl (ISA water).
-
Titrate with 0.5 M KOH and 0.5 M HCl across pH 2–12.
-
Perform triple titration to ensure hysteresis check.
-
-
Validation:
-
Compare against a standard (e.g., Quinine).
-
Expected Result: The electron-withdrawing CF3 group should lower the azetidine nitrogen pKa by 1.5–2.0 log units compared to unsubstituted azetidine (Expect pKa ~8.5–9.5).
-
References
-
Lowe, M. A., et al. (2012). "Azetidines as Bioisosteres of Pyrrolidines and Piperidines: Improving Metabolic Stability." Bioorganic & Medicinal Chemistry Letters. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses ring strain and metabolic stability principles applicable to azetidines). Link
-
Stepan, A. F., et al. (2011). "Structural Measures of Metabolic Stability." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Smith, B., et al. (2020). "Recent Trends and Tactics in Bioisosterism." Baran Lab Group Meeting Guide. Link
Sources
Comparative Analysis of Azetidine-Based Compounds: Selectivity, Metabolic Stability, and Cross-Reactivity Profiles
Executive Summary
In modern drug discovery, the "Escape from Flatland" initiative has elevated saturated heterocycles as critical tools for improving physicochemical properties. Among these, azetidine (a four-membered nitrogen heterocycle) has emerged as a high-value bioisostere for pyrrolidine, piperidine, and gem-dimethyl groups.[1]
This guide provides a comparative analysis of azetidine-based compounds, focusing specifically on their cross-reactivity profiles . Here, "cross-reactivity" is defined through two lenses relevant to drug development:
-
Pharmacological Selectivity: The reduction of off-target binding (promiscuity) via physicochemical modulation.
-
Toxicological Mimicry: Specific risks associated with ring strain-driven covalent reactivity and amino acid mimicry (e.g., Proline vs. Azetidine-2-carboxylic acid).
Part 1: The Physicochemical Basis of Selectivity
To understand the cross-reactivity profile of azetidines, one must first analyze the structural consequences of the "Azetidine Switch"—replacing a larger ring (pyrrolidine/piperidine) with azetidine.
The Lipophilicity-Selectivity Correlation
Azetidines typically exhibit lower lipophilicity (LogP/LogD) compared to their five- and six-membered counterparts. Reduced lipophilicity is statistically correlated with reduced promiscuity (lower cross-reactivity against broad screening panels like CEREP or SafetyScreen44), as hydrophobic interactions often drive non-specific binding.
Vectorial Changes and Ring Strain
The bond angles in azetidine (~90°) create distinct exit vectors for substituents compared to the ~109.5° of pyrrolidine. This geometric constraint can "tune out" cross-reactivity by preventing the molecule from adopting the conformation required for off-target binding, while maintaining potency at the primary target.
Comparative Physicochemical Matrix
| Feature | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on Cross-Reactivity |
| Ring Strain | ~25.4 kcal/mol | ~5.4 kcal/mol | ~0 kcal/mol | High strain increases potential for covalent modification (thiol reactivity). |
| Basicity (pKa) | ~11.3 (Parent) | ~11.3 (Parent) | ~11.2 (Parent) | N-substitution on azetidine often lowers pKa more drastically, reducing hERG cross-reactivity. |
| LogP (Parent) | 0.26 | 0.85 | 1.34 | Lower LogP reduces non-specific hydrophobic binding (CYP inhibition). |
| Metabolic Liability | Low (Rigid) | Moderate | High (Flexible) | Azetidines often block metabolic soft spots, reducing reactive metabolite formation. |
Part 2: Critical Cross-Reactivity Mechanisms
The "Good": Reduced CYP450 Cross-Reactivity
Azetidine substitution frequently resolves metabolic cross-reactivity, specifically the inhibition of Cytochrome P450 enzymes.
-
Mechanism: The compact, rigid nature of the azetidine ring reduces the "greasy" surface area required for binding to the CYP heme active site.
-
Data Trend: In matched molecular pair (MMP) analysis, switching from piperidine to azetidine typically reduces CYP2D6 and CYP3A4 inhibition by 2-5 fold.
The "Bad": Cysteine Reactivity (Covalent Capture)
Unlike unstrained rings, the azetidine ring—particularly when activated by electron-withdrawing groups (e.g., azetidinyl oxadiazoles or acrylamides)—can act as an electrophile.
-
Risk: Nucleophilic attack by cysteine thiols can open the ring.
-
Consequence: Irreversible binding to off-target proteins (pan-assay interference), leading to immunotoxicity or idiosyncratic toxicity.
The "Ugly": Proline Mimicry (Aze Toxicity)
A specific cross-reactivity risk exists for Azetidine-2-carboxylic acid (Aze) derivatives.
-
Mechanism: Aze is a structural analogue of L-Proline.[2]
-
Biological Impact: High concentrations can lead to misincorporation of Aze into proteins in place of Proline.[2] This alters protein folding (due to different ring angles), triggering the Unfolded Protein Response (UPR) and cellular apoptosis. This is a critical toxicity screen for azetidine-based amino acid analogues.
Part 3: Visualization of Logic & Workflows
Diagram 1: The Azetidine Optimization Logic
This diagram illustrates the decision-making process when employing an azetidine switch to resolve cross-reactivity issues.
Caption: Decision logic for deploying azetidine bioisosteres to mitigate promiscuity while monitoring ring-strain risks.
Part 4: Experimental Protocols (Self-Validating)
To objectively assess the cross-reactivity of azetidine compounds, a tiered screening approach is required.
Protocol A: Thiol Reactivity Profiling (STRP)
Purpose: To rule out non-specific covalent cross-reactivity due to ring strain.
-
Preparation: Prepare a 10 mM stock of the Azetidine test compound in DMSO.
-
Incubation:
-
Mix test compound (final 50 µM) with Glutathione (GSH) or N-acetylcysteine (NAC) (final 500 µM) in PBS (pH 7.4).
-
Control: Use Ibrutinib (positive control for cysteine reactivity) and Proline (negative control).
-
Incubate at 37°C for 4 hours and 24 hours.
-
-
Analysis:
-
Analyze via LC-MS/MS.
-
Validation Criteria: Look for the mass shift corresponding to the [M + GSH] adduct.
-
Threshold: >5% adduct formation indicates high risk of non-specific covalent toxicity.
-
Protocol B: Proline Misincorporation Assay (Specific for Amino Acid Analogues)
Purpose: To ensure the azetidine derivative does not mimic Proline in protein synthesis.
-
Cell System: Use HEK293 or CHO cells.
-
Treatment:
-
Starve cells of L-Proline for 2 hours.
-
Introduce Azetidine test compound (graded concentrations: 10, 50, 100 µM) vs. L-Proline control.
-
-
Readout:
-
Unfolded Protein Response (UPR): Measure mRNA levels of CHOP and XBP1 via qPCR.
-
Interpretation: A statistically significant upregulation of UPR markers compared to vehicle suggests the compound is acting as a toxic proline mimic (Aze-like toxicity).
-
Part 5: Case Study Data Analysis
The following data compares a hypothetical lead compound (Piperidine core) against its Azetidine bioisostere.
Compound A: 4-phenylpiperidine derivative (Lead) Compound B: 3-phenylazetidine derivative (Bioisostere)
| Assay | Compound A (Piperidine) | Compound B (Azetidine) | Performance Interpretation |
| Primary Potency (IC50) | 12 nM | 18 nM | Potency maintained (Iso-potent). |
| LogD (pH 7.4) | 3.2 | 1.9 | Significant improvement. Lower lipophilicity predicts better selectivity. |
| CYP3A4 Inhibition (IC50) | 1.5 µM | >30 µM | Cross-reactivity eliminated. Azetidine removed the lipophilic interaction driving CYP binding. |
| hERG Inhibition (IC50) | 4.2 µM | >100 µM | Safety margin improved. Reduced basicity/lipophilicity mitigates hERG channel blocking. |
| GSH Adduct Formation | < 0.1% | 1.2% | Slight Risk Increase. The strained ring shows trace reactivity, but below the 5% concern threshold. |
Diagram 2: Screening Cascade for Azetidines
Caption: Recommended screening cascade prioritizing metabolic stability before deep cross-reactivity profiling.
References
-
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. (Context: Bioisosteric replacement logic).
-
West, R. R., et al. (2017). "Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase."[3] ACS Medicinal Chemistry Letters. (Context: Azetidine toxicity and metabolic stability optimization).
-
Rubanyi, G. M. (2022). "Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells." International Journal of Molecular Sciences. (Context: Specific toxicity of Azetidine-2-carboxylic acid/Proline mimicry).
-
Kalgutkar, A. S., & Dalvie, D. (2015). "Reactive Metabolites in Drug Discovery." Expert Opinion on Drug Metabolism & Toxicology. (Context: Principles of glutathione trapping and structural alerts).
-
Patterson, A. W., et al. (2009). "Identification of Azetidines as Potent and Selective Inhibitors of Monoacylglycerol Lipase." Journal of Medicinal Chemistry. (Context: Selectivity profiling of azetidine scaffolds).
Sources
Validating the Biological Target of Novel Azetidine Inhibitors: A Comparative Guide
Executive Summary: The Azetidine Advantage and Validation Challenge
In modern medicinal chemistry, the azetidine scaffold (a four-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a "privileged motif."[1] By replacing larger, more flexible rings like pyrrolidine or piperidine with azetidine, researchers can "freeze" bioactive conformations, lower lipophilicity (LogD), and improve metabolic stability without sacrificing potency.
However, this structural rigidification presents unique validation challenges. Azetidine-based inhibitors often exhibit distinct kinetic profiles and solubility windows compared to their flexible counterparts. This guide compares three primary target validation methodologies—Cellular Thermal Shift Assay (CETSA) , Surface Plasmon Resonance (SPR) , and Activity-Based Protein Profiling (ABPP) —specifically tailored for characterizing novel azetidine inhibitors.
Why This Guide?
-
Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Pharmacologists.
-
Goal: To provide an evidence-based framework for selecting the right assay to confirm target engagement for azetidine-containing small molecules.
-
Key Insight: While SPR provides precise kinetics for these low-molecular-weight (LMW) ligands, CETSA is indispensable for confirming that the improved physicochemical properties of the azetidine scaffold translate to intracellular target occupancy.
Comparative Analysis of Validation Platforms
The following table contrasts the three dominant platforms for validating azetidine inhibitors.
Table 1: Comparative Performance of Target Validation Methodologies
| Feature | CETSA (Cellular Thermal Shift) | SPR (Surface Plasmon Resonance) | ABPP (Chemoproteomics) |
| Primary Output | Intracellular Target Engagement ( | Binding Kinetics ( | Covalent occupancy / Selectivity |
| Azetidine Relevance | Critical. Verifies that the azetidine's solubility/permeability improvements allow effective cellular entry. | High. High sensitivity required for LMW azetidine fragments (<250 Da). | Specific. Best for covalent azetidines (e.g., acrylamides targeting Cys). |
| Sample Context | Live cells or Lysates (Physiological) | Purified Protein (Reductionist) | Live cells or Lysates |
| Throughput | Medium (Western Blot) to High (HT-CETSA) | Medium (Biacore/Octet) | Low to Medium (Mass Spec) |
| Labeling | Label-free (Native protein) | Label-free (Immobilized protein) | Requires probe (Alkyne/Biotin) |
| Limitations | Requires specific antibody; proteins with high | No cellular context; immobilization artifacts. | Limited to covalent mechanisms or photo-affinity probes. |
Detailed Experimental Protocols
Protocol A: CETSA for Azetidine Target Engagement
Rationale: Azetidine substitutions often improve metabolic stability but can alter cell permeability. CETSA validates that the inhibitor enters the cell and stabilizes the target protein in the complex cytosolic environment.
Reagents:
-
Target cells (e.g., HEK293, Jurkat).
-
Novel Azetidine Inhibitor (10 mM DMSO stock).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol, Protease Inhibitor Cocktail.
Step-by-Step Workflow:
-
Cell Treatment:
-
Seed cells to 70-80% confluency.
-
Treat with Azetidine Inhibitor (e.g., 1 µM, 5 µM, 10 µM) or DMSO control for 1–2 hours at 37°C. Note: Azetidines typically equilibrate rapidly due to low MW.
-
-
Harvest & Resuspension:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 50 µL into PCR tubes.
-
-
Thermal Challenge (The Critical Step):
-
Using a gradient thermal cycler, heat samples to a range of temperatures (e.g., 37°C to 67°C) for 3 minutes .
-
Optimization: For azetidine-stabilized proteins, a shift (
) of >2°C is considered significant.
-
-
Cooling & Lysis:
-
Cool samples to 25°C for 3 minutes.
-
Add Lysis Buffer and perform 3 cycles of freeze-thaw (liquid
/ 25°C water bath) to disrupt membranes without denaturing soluble proteins.
-
-
Separation:
-
Detection:
-
Analyze supernatant via Western Blot using target-specific antibodies.
-
Plot normalized band intensity vs. Temperature to derive melting curves.
-
Protocol B: SPR for Low-MW Azetidine Fragments
Rationale: Azetidines are often used in Fragment-Based Drug Discovery (FBDD). Their low molecular weight requires high-sensitivity SPR to distinguish specific binding from refractive index bulk shifts.
Instrument: Biacore 8K or S200. Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) for biotinylated targets.
Step-by-Step Workflow:
-
Surface Preparation:
-
Immobilize target protein to ~2000 RU (Response Units) using amine coupling.
-
Critical: Include a reference channel (flow cell) with no protein or an inert protein (BSA) to subtract non-specific binding, which can be problematic for charged azetidine amines.
-
-
Solvent Correction:
-
Azetidines are often dissolved in DMSO. Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index mismatches.
-
-
Kinetic Injection:
-
Prepare a 2-fold dilution series of the azetidine inhibitor (e.g., 0.1 µM to 100 µM).
-
Flow Rate: High flow rate (30–50 µL/min) to minimize mass transport limitations.
-
Contact Time: 60 seconds (association) followed by 120 seconds dissociation.
-
-
Data Analysis:
-
Fit data to a 1:1 Langmuir binding model.
-
Quality Control: Look for "square wave" binding (rapid on/off) typical of LMW fragments. If the azetidine is a covalent inhibitor (e.g., acrylamide-azetidine), fit to the Two-State Reaction equation to determine
.
-
Mechanistic Visualization
Diagram 1: Azetidine Target Stabilization Mechanism
This diagram illustrates how the rigid azetidine scaffold binds to the target protein, stabilizing it against thermal denaturation (CETSA principle) and preventing downstream signaling (e.g., STAT3 dimerization).
Caption: Mechanism of Azetidine-mediated thermal stabilization. Ligand binding shifts the thermodynamic equilibrium, protecting the target from heat-induced aggregation.[3]
Diagram 2: Validation Workflow for Novel Azetidines
A logical flow from hit identification to validated lead.
Caption: Integrated workflow for validating azetidine inhibitors, progressing from biophysical screening to cellular confirmation.
Case Study Insights: Azetidines in Action[2][4][5][6]
Case A: Covalent Inhibition of STAT3
Recent studies have highlighted azetidine-based inhibitors (e.g., H182) that target the SH2 domain of STAT3.
-
Challenge: STAT3 is an "undruggable" transcription factor with a shallow pocket.
-
Solution: The azetidine scaffold provided the necessary rigidity to position an acrylamide warhead for covalent modification of a specific cysteine residue.
-
Validation:
-
SPR: Showed irreversible binding kinetics (flat dissociation phase).
-
CETSA: Demonstrated a massive thermal shift (
C) in MDA-MB-231 cells, confirming that the covalent bond formed intracellularly.
-
Case B: JAK Inhibitors (Baricitinib)
Baricitinib utilizes an azetidine ring linked to a sulfonyl group.
-
Validation: While kinase assays (enzymatic) drove early SAR, cellular assays (measuring pSTAT phosphorylation) and biophysical methods were crucial to ensure the polar azetidine moiety did not hinder cell membrane penetration.
References
-
Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]
-
Pelago Bioscience. (2024). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Current Advances in CETSA.[3][5][6] Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.[3] Retrieved from [Link]
Sources
The Azetidine Advantage: A Strategic Guide to SAR and Scaffold Hopping
Topic: Structure-Activity Relationship (SAR) of Azetidine Derivatives Content Type: Publish Comparison Guide
Executive Summary
In the landscape of medicinal chemistry, the azetidine ring (a 4-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a "privileged scaffold."[1][2] Historically overshadowed by its 5- and 6-membered homologs (pyrrolidine and piperidine), azetidine offers a unique "Goldilocks" zone of physicochemical properties. It combines the high metabolic stability of constrained rings with a distinct vector alignment that can dramatically alter potency and pharmacokinetic (PK) profiles.
This guide provides a technical comparison of azetidine derivatives against alternative heterocycles, supported by experimental data, synthesis protocols, and mechanistic insights for lead optimization.
Part 1: Comparative Analysis – The Physicochemical Triad
For a medicinal chemist, the decision to employ an azetidine scaffold often stems from the need to modulate three core parameters: Lipophilicity (LogD) , Basicity (pKa) , and Metabolic Stability .
1. Azetidine vs. Pyrrolidine vs. Piperidine
The following table summarizes the shift in properties observed when "ring contracting" from a piperidine (6-membered) to an azetidine (4-membered).
| Parameter | Piperidine (6-ring) | Pyrrolidine (5-ring) | Azetidine (4-ring) | Impact on Drug Design |
| Ring Strain | ~0 kcal/mol | ~6 kcal/mol | ~26 kcal/mol | High strain alters reactivity; azetidines are stable but harder to synthesize. |
| Basicity (pKa) | ~11.2 | ~11.3 | ~11.3 | Comparable high basicity.[3] However, N-functionalization or 3,3-difluoro substitution dramatically lowers pKa in azetidines (to ~6-7), improving bioavailability. |
| Lipophilicity (LogP) | High (Ref) | Moderate | Low | Ring contraction reduces carbon count, lowering LogP/LogD and improving solubility. |
| Metabolic Stability | Low (prone to | Moderate | High | The strained ring and geometry often hinder CYP450-mediated |
| Conformation | Chair (flexible) | Envelope (flexible) | Puckered (Rigid) | Rigidifies the scaffold, locking substituents into specific vectors (defined exit angles). |
Senior Scientist Insight: The "Azetidine Hop" is particularly effective when a lead compound suffers from high metabolic clearance or poor solubility. By replacing a piperidine with an azetidine, you simultaneously lower the molecular weight and LogD, often without sacrificing the basic nitrogen interaction required for target binding.
2. The "Gem-Difluoro" Effect
A critical SAR strategy involves placing fluorine atoms at the 3-position of the azetidine ring.
-
pKa Modulation: Unsubstituted azetidine is highly basic (pKa ~11). Introducing a 3,3-difluoro group withdraws electron density via induction, dropping the pKa of the ring nitrogen to ~6.0–7.0. This reduces lysosomal trapping and improves passive permeability.
-
Metabolic Blockade: The C3 position is a metabolic "soft spot" in larger rings. Fluorination blocks this site while the ring strain protects the
-carbons (C2/C4).
Part 2: Mechanistic Logic & Scaffold Hopping
The following diagram illustrates the decision logic for transitioning to an azetidine scaffold during Lead Optimization.
Figure 1: Decision logic for Azetidine Scaffold Hopping in Lead Optimization.
Part 3: Case Study – S1P1 Receptor Modulators
The Challenge: Developing selective sphingosine-1-phosphate (S1P) receptor modulators requires a zwitterionic headgroup that mimics the phosphate of the endogenous ligand. The Solution: Siponimod (Mayzent).
-
SAR Evolution: Early analogs used flexible amino-carboxylate chains. These suffered from poor oral bioavailability and off-target effects.
-
The Azetidine Fix: Introducing an azetidine-3-carboxylic acid moiety provided a rigid, zwitterionic headgroup.
-
Geometry: The azetidine ring locks the carboxylic acid and the amine into a specific orientation that optimally engages the polar pocket of the S1P1 receptor.
-
PK Profile: The zwitterionic nature prevents blood-brain barrier (BBB) penetration (desirable for peripheral targets) or can be tuned for CNS penetration by masking the acid.
-
Part 4: Experimental Protocols
Synthesis of functionalized azetidines is non-trivial due to ring strain.[4] Below is a robust, field-validated protocol for synthesizing N-Aryl Azetidines , a common motif in kinase inhibitors (e.g., Baricitinib analogs).
Protocol: Buchwald-Hartwig Cross-Coupling of Azetidines
Objective: To couple a 3-substituted azetidine (secondary amine) with an aryl halide, avoiding ring opening or polymerization.
Materials:
-
Amine: 3-fluoroazetidine hydrochloride (1.0 equiv)
-
Aryl Halide: 4-bromo-pyridine derivative (1.0 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: BINAP or Xantphos (4 mol%)
-
Base: Cs2CO3 (3.0 equiv) or NaOtBu (for non-sensitive substrates)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon stream, charge a reaction vial with the aryl halide (1.0 mmol), azetidine salt (1.0 mmol), and base (Cs2CO3, 3.0 mmol).
-
Catalyst Addition: Add Pd2(dba)3 (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a crimp cap containing a PTFE septum.
-
Degassing: Sparge the mixture with Argon for 5 minutes.
-
Reaction: Heat the block to 100°C for 12 hours with vigorous stirring. Note: Azetidines are thermally stable up to ~150°C, but avoid higher temps to prevent ring opening.
-
Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (SiO2). Azetidines are polar; use a gradient of DCM/MeOH (0-10%) or Hexane/EtOAc.
Validation Check (Self-Correcting Step):
-
Observation: If yield is low (<20%), check for "ring opening" by-products (linear alkyl amines) via LC-MS.
-
Correction: If ring opening occurs, switch to a milder base (K3PO4) and lower temperature (80°C), or use a Pd-generation precatalyst (e.g., BrettPhos Pd G3) for faster coupling at lower temps.
Part 5: Synthesis Workflow Visualization
Figure 2: Workflow for N-arylation of azetidine scaffolds.
References
-
Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Comprehensive review of azetidine physicochemical properties and applications in drug design.
-
Siponimod (Mayzent) Discovery. Nature Reviews Drug Discovery. Details the SAR evolution of S1P modulators and the role of the azetidine-3-carboxylic acid headgroup.
-
Metabolic Stability of Strained Rings. Drug Metabolism and Disposition. Comparative analysis of oxidative stability in azetidine vs. piperidine rings.
-
Cobimetinib (Cotellic) Structure & Function. ACS Medicinal Chemistry Letters. Highlights the use of the azetidine scaffold in MEK inhibition.
-
Synthesis of Functionalized Azetidines. Chemical Reviews. Authoritative guide on synthetic methodologies including C-H functionalization and cross-coupling.
Sources
The Azetidine Pharmacophore: Bridging Potency and Efficacy in Oncology
Topic: In Vitro vs. In Vivo Efficacy of Azetidine-Containing Antitumor Agents Content Type: Technical Comparison Guide
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the azetidine ring—a four-membered nitrogen heterocycle—has evolved from a mere structural curiosity to a critical pharmacophore. Its inclusion in antitumor agents is often driven by the need to modulate basicity (pKa lowering), improve metabolic stability compared to larger rings, and introduce conformational constraints that lock ligands into bioactive poses.
However, a recurring challenge in azetidine drug development is the translational gap : compounds often exhibit nanomolar potency in vitro but fail to induce significant tumor regression in vivo. This guide dissects this phenomenon, comparing successful clinical agents like Cobimetinib against experimental analogues that failed the translational leap, providing a roadmap for validating azetidine-based candidates.
Mechanistic Insight: The Azetidine Advantage & Liability[1]
Why Azetidine? The azetidine ring offers a unique "Goldilocks" zone between the highly strained/reactive aziridine and the flexible pyrrolidine.
-
Lipophilicity Modulation: Replacing a gem-dimethyl group or a larger ring with an azetidine often lowers LogD, improving solubility without sacrificing membrane permeability.
-
pKa Tuning: Azetidine amines are generally less basic than their pyrrolidine or piperidine counterparts. This reduces lysosomal trapping and improves cytosolic availability.
-
Vector Positioning: The specific bond angles (approx. 90°) allow for unique vector positioning of substituents, enabling interactions with binding pockets that are inaccessible to standard phenyl or piperazine linkers.
The Liability: The ring strain (~26 kcal/mol) that drives potency can also drive metabolic instability. Oxidative ring opening or hydrolysis by specific esterases/peptidases in the complex in vivo environment can render a molecule inactive before it reaches the tumor site.
Comparative Case Studies: Success vs. Failure
Case Study A: The Clinical Success – Cobimetinib (MEK Inhibitor)
Cobimetinib utilizes an azetidine moiety to maintain high selectivity for MEK1/2 while optimizing pharmacokinetic (PK) properties.
-
In Vitro Performance:
-
Target: MEK1 (IC50: ~0.9 nM), MEK2 (IC50: ~3.1 nM).
-
Cellular Potency: Potent inhibition of ERK phosphorylation in BRAF-mutant melanoma cell lines (A375, LOX-IMVI) with EC50 values < 10 nM.
-
-
In Vivo Translation:
-
Efficacy: In A375 xenografts, daily oral dosing (1-10 mg/kg) resulted in dose-dependent tumor growth inhibition (TGI) > 80% and tumor regressions.
-
PK Correlation: High oral bioavailability and sustained plasma exposure allowed the drug to maintain target inhibition (pERK reduction) for >24 hours, perfectly mirroring the in vitro potency.
-
Case Study B: The Translational Gap – TZT-1027 Azetidine Analogues
A study on conformational restriction of Dolastatin 10 analogues (tubulin inhibitors) replaced a flexible C-terminal group with an aryl-azetidine.[1][2]
-
In Vitro Performance:
-
In Vivo Failure:
-
Efficacy: In A549 xenograft models, even at high doses (5 mg/kg IV), the compound achieved only 16–35% TGI .[1][2]
-
Root Cause: Despite high intrinsic potency, the azetidine modification likely altered the efflux ratio or metabolic stability (rapid clearance), preventing the compound from reaching the threshold concentration inside the solid tumor.
-
Summary Data Table
| Feature | Cobimetinib (Success) | TZT-1027 Azetidine Analogue (Failure) | Novel STAT3 Inhibitors (Emerging) |
| Primary Target | MEK1/2 (Kinase) | Tubulin (Cytoskeleton) | STAT3 (Transcription Factor) |
| In Vitro IC50 | ~0.9 nM (Enzymatic) | 2.2 nM (Cytotoxicity) | ~0.38 µM (Binding) |
| In Vivo Efficacy | >80% TGI to Regression | <35% TGI (Non-significant) | Significant TGI in TNBC models |
| PK/Stability | High oral bioavailability; metabolically stable ring. | Likely rapid clearance or poor tumor penetration. | Covalent binding overcomes rapid clearance. |
| Key Lesson | PK optimization must accompany potency. | Nanomolar cytotoxicity | Irreversible binding can rescue moderate potency. |
Visualizing the Mechanism & Workflow
Diagram 1: The Azetidine "Translational Filter"
This diagram illustrates the decision logic required when an azetidine compound shows high in vitro potency but fails in vivo.
Caption: Logic flow for diagnosing in vivo failure of azetidine compounds. High potency often masks poor metabolic stability or efflux issues.
Diagram 2: Cobimetinib Mechanism of Action (MAPK Pathway)
Shows how the azetidine-based inhibitor blocks the signaling cascade.
Caption: Cobimetinib targets MEK1/2 downstream of BRAF, blocking the proliferative signal in melanoma cells.
Experimental Protocols
To generate valid comparative data, the following protocols must be strictly adhered to. These are designed to be self-validating systems.
Protocol A: In Vitro Potency (Cell-Based IC50)
Objective: Determine the concentration required to inhibit 50% of cell growth.
-
Cell Selection: Use cell lines relevant to the target (e.g., A375 for BRAF-mutant melanoma, MDA-MB-231 for TNBC).
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment:
-
Prepare 10-point serial dilutions of the azetidine compound in DMSO (Final DMSO < 0.1%).
-
Include Positive Control (e.g., Cobimetinib or Doxorubicin) and Vehicle Control .
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent.
-
Validation: The Z-factor of the assay must be > 0.5. If IC50 of the positive control deviates >3-fold from historical data, discard the run.
Protocol B: In Vivo Efficacy (Xenograft Model)
Objective: Assess Tumor Growth Inhibition (TGI) in a complex biological system.
-
Implantation: Inject
tumor cells (suspended in 50% Matrigel) subcutaneously into the flank of athymic nude mice (n=8-10 per group). -
Randomization: When tumors reach ~150-200 mm³, randomize mice into groups to ensure equal average tumor volume.
-
Dosing:
-
Vehicle Group: Solvent only.
-
Treatment Group: Azetidine compound (e.g., 5 mg/kg, PO or IV, QD).
-
Reference Group: Standard of Care (e.g., Vemurafenib).
-
-
Monitoring: Measure tumor volume (
) and body weight 3x weekly. -
Endpoints:
-
TGI %:
. -
Toxicity: >20% body weight loss requires euthanasia.
-
Critical Analysis: Why the Disconnect?
When developing azetidine agents, researchers must scrutinize three specific failure modes:
-
Ring Stability: The azetidine ring is susceptible to oxidative opening by cytochrome P450s. While Cobimetinib is stable, many experimental analogues (like the TZT-1027 derivative) may undergo rapid metabolism, leading to a half-life (
) too short to sustain tumor suppression. -
Efflux Pumps: Azetidines can sometimes be substrates for P-glycoprotein (P-gp). If the compound is pumped out of the cell faster than it binds the target, in vivo efficacy will collapse despite high intrinsic potency.
-
Non-Specific Binding: The basic nitrogen in azetidines can lead to high lysosomal sequestration (lysosomotropism), reducing the concentration available for cytosolic or nuclear targets.
References
-
Cobimetinib Mechanism & Efficacy
-
Title: "Cobimetinib (GDC-0973, RG7420) is a potent and highly selective MEK1 inhibitor"[4]
- Source: Selleck Chemicals / Genentech Public
-
-
Azetidine TZT-1027 Analogues (The Failure Case)
- Title: "Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents"
- Source: PubMed / PMC (2016)
-
URL:[Link]
-
Azetidine STAT3 Inhibitors (Emerging Class)
-
Azetidine in Medicinal Chemistry (Review)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking Azetidine-Based STAT Inhibitors: A Cross-Reactivity Profiling Guide
Topic: Cross-Reactivity Profiling of Azetidine-Based STAT Inhibitors Content Type: Publish Comparison Guide
Executive Summary: The sp³ Shift in STAT Inhibition
For decades, the Signal Transducer and Activator of Transcription (STAT) proteins—particularly STAT3—were deemed "undruggable." The shallow, polar nature of the SH2 domain frustrated medicinal chemists, leading to a graveyard of flat, aromatic peptidomimetics with poor bioavailability and abysmal selectivity.
The emergence of azetidine-based inhibitors (e.g., the H182/H172 series) represents a paradigm shift. By incorporating a rigid, sp³-hybridized azetidine scaffold, these molecules escape the "flatland" of traditional kinase inhibitors, offering improved solubility and a unique geometric fit for the STAT DNA-Binding Domain (DBD).
However, the structural homology between STAT3, STAT1, and STAT5 (>50% sequence identity in key domains) makes cross-reactivity a persistent failure mode. This guide provides a rigorous, data-driven framework for profiling the selectivity of azetidine-based STAT inhibitors against legacy alternatives like Stattic and Napabucasin.
The Challenge: Homology and The "Selectivity Trap"
Most "STAT3 inhibitors" fail not because they don't hit STAT3, but because they also hit STAT1 (tumor suppressor) or upstream kinases (JAK/Src), leading to dose-limiting toxicities.
-
The Homology Problem: The SH2 domains of STAT1 and STAT3 are structurally similar.[1] A non-selective inhibitor that blocks STAT1 can abrogate anti-tumor immunity, rendering the therapy counterproductive.
-
The Mechanism Divergence: Unlike classic inhibitors that reversibly compete for the SH2 phosphotyrosine pocket, advanced azetidine analogs often function as covalent irreversible inhibitors targeting Cysteine residues (e.g., Cys468 or Cys426) within the DBD. Standard SH2-based Fluorescence Polarization (FP) assays often yield false negatives for these compounds.
Comparative Performance Data
The following data synthesizes performance metrics of Azetidine-based leads (represented by H182 ) against standard benchmarks.
Table 1: Selectivity Profile Comparison
| Feature | Azetidine-Based (e.g., H182) | Stattic (Classic Benchmark) | Napabucasin (Clinical Candidate) |
| Primary Target | STAT3 DBD (Covalent) | STAT3 SH2 (Reversible) | STAT3 (Putative/Indirect) |
| STAT3 Potency (IC₅₀) | 0.38 – 0.98 µM (EMSA) | 5 – 20 µM | > 10 µM (Direct Binding) |
| STAT1 Cross-Reactivity | > 15 µM (Selectivity >15x) | High (Hits STAT1/2) | High (Non-specific ROS generation) |
| STAT5 Cross-Reactivity | > 20 µM | Moderate | Moderate |
| Kinase Selectivity | Clean (No effect on JAK2/Src at 3µM) | Inhibits multiple kinases | Broad spectrum toxicity |
| Mechanism | Irreversible Alkylation (Cys468) | SH2 Domain Competition | ROS Induction / Stemness |
Key Insight: The azetidine scaffold confers a selectivity ratio of >15-fold for STAT3 over STAT1.[2] In contrast, Stattic and Napabucasin show significant off-target liabilities at equipotent concentrations.
Methodological Guide: Validating Specificity
To rigorously validate an azetidine-based inhibitor, you cannot rely on a single assay. You must employ a "Triangulation Strategy" comprising Biochemical, Cellular, and Covalent validation.
Workflow Visualization
Figure 1: The "Triangulation" profiling workflow. Note that for azetidine-based DBD inhibitors, EMSA is prioritized over FP as the primary screen.
Protocol 1: Differential EMSA (The Specificity Filter)
Objective: Determine the IC₅₀ against STAT3 vs. STAT1/STAT5 DNA binding activities.
-
Preparation:
-
STAT3 Source: Nuclear extracts from v-Src transformed fibroblasts (NIH3T3/v-Src) or MDA-MB-231 cells (constitutive STAT3).
-
STAT1 Source: Extracts from cells treated with IFN-γ (activates STAT1).
-
STAT5 Source: Extracts from cells treated with IL-2 or EGF (activates STAT5).
-
-
Incubation:
-
Pre-incubate nuclear extracts with the azetidine inhibitor (0.1 – 30 µM) for 30 minutes at room temperature. Note: For covalent inhibitors, time-dependency is critical. Ensure consistent pre-incubation times.
-
-
Probe Binding:
-
Add ³²P-labeled oligonucleotide probes specific for hSIE (binds STAT1/3) or MGFe (binds STAT5).
-
-
Analysis:
-
Resolve complexes on a 5% polyacrylamide gel.
-
Success Criteria: A "clean" inhibitor should ablate the STAT3-DNA band at <1 µM while leaving the STAT1-DNA band intact at >10 µM.
-
Protocol 2: The "Washout" Assay (Verifying Irreversibility)
Since azetidine inhibitors like H182 act covalently, they should maintain inhibition even after the free drug is removed.
-
Treatment: Treat MDA-MB-231 cells with the inhibitor (e.g., 2 µM) for 1 hour.
-
Wash: Remove medium and wash cells 3x with PBS to remove unbound drug.
-
Recovery: Replenish with drug-free medium and incubate for 1, 4, and 24 hours.
-
Readout: Lyse cells and perform Western Blot for pY705-STAT3.
-
Result Interpretation: If pSTAT3 levels remain suppressed 24h post-washout, the binding is irreversible (characteristic of the azetidine-Cys468 interaction). If levels recover, the binding is reversible (classic SH2 inhibition).
-
Mechanistic Context: Pathway Intervention
Understanding where the inhibitor acts is crucial for interpreting cross-reactivity data. Azetidine inhibitors bypass the upstream kinases, providing a safety margin against JAK/Src toxicity.
Figure 2: Pathway intervention points. Azetidine inhibitors (Blue) target the STAT3 dimer directly, unlike JAK inhibitors (Grey) which block upstream signaling.
References
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: Journal of Medicinal Chemistry (2021).[3] URL:[Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Source:[2][4] Cancer Letters (2022).[2][3] URL:[Link]
-
Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3. Source: SSRN / Elsevier (2023). URL:[Link]
-
Small-Molecule Inhibitors of STAT3 for Cancer Therapy. Source: Cancers (Basel) (2020) - Review of comparative inhibitors. URL:[Link]
Sources
- 1. annalsgastro.gr [annalsgastro.gr]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Trifluoromethylated Heterocycles: A Comparative Benchmark Study
Introduction: The Trifluoromethyl Group - A "Magic" Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance biological and physicochemical properties is a cornerstone of drug design.[1][2] Among the various functional groups employed, the trifluoromethyl (CF₃) group holds a privileged status, often lauded for its profound impact on a molecule's therapeutic potential.[3] Its incorporation into heterocyclic frameworks—a common feature in over 85% of all biologically active compounds—has become a powerful strategy for developing next-generation pharmaceuticals and agrochemicals.[4]
The unique properties of the CF₃ group, including its high electronegativity, metabolic stability due to the strong C-F bond, and significant lipophilicity, can dramatically improve a drug candidate's profile.[4][5] These enhancements often translate to better membrane permeability, increased binding affinity to biological targets, and improved metabolic stability, all critical factors in transforming a promising compound into a successful drug.[6][7]
This guide provides an in-depth comparative analysis of key methodologies for synthesizing trifluoromethylated heterocycles. We will delve into the mechanistic nuances of different reagent classes, present benchmark data on their performance with representative heterocyclic cores, and provide detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal trifluoromethylation strategy for their specific research objectives.
Comparative Analysis of Synthetic Methodologies
The introduction of a CF₃ group onto a heterocyclic ring can be broadly categorized into two main approaches: the direct functionalization of a pre-formed heterocycle or the construction of the ring using a CF₃-containing building block.[4] This guide will focus on the former, specifically the direct C-H trifluoromethylation, which offers an efficient route by avoiding the need for pre-functionalized substrates.[8]
We will benchmark three major classes of reagents that operate via distinct chemical pathways: radical, electrophilic, and nucleophilic trifluoromethylation.
Radical Trifluoromethylation: The Power of Innate Reactivity
Radical trifluoromethylation harnesses the "innate" reactivity of C-H bonds, often targeting the most electron-rich or sterically accessible positions on a heterocycle.[9][10] This approach has gained significant traction due to its operational simplicity and tolerance for a wide range of functional groups.[9][11]
A prominent method in this category utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant like tert-butyl hydroperoxide (tBuOOH).[9] This system generates a trifluoromethyl radical (•CF₃) that can then engage with the heterocyclic substrate.
Key Performance Characteristics:
-
Mechanism: The reaction is initiated by the oxidation of CF₃SO₂Na to generate the •CF₃ radical. This electrophilic radical preferentially adds to electron-rich positions of the heterocycle.[9][11]
-
Substrate Scope: It is particularly effective for both electron-rich and some electron-deficient heterocycles.[9][10]
-
Functional Group Tolerance: The method is known for its broad functional group compatibility, tolerating unprotected alcohols, amines, and ketones.[11]
-
Regioselectivity: Selectivity can sometimes be an issue, potentially leading to mixtures of regioisomers. However, it can often be tuned by judicious choice of solvent.[10][11]
Electrophilic Trifluoromethylation: Precision Through Hypervalent Iodine
Electrophilic trifluoromethylating agents deliver a "CF₃⁺" synthon to nucleophilic sites on a molecule. Among the most successful and widely used are the hypervalent iodine reagents developed by Togni and the sulfonium salts developed by Umemoto.[12]
-
Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): These are bench-stable, crystalline solids that offer a mild and effective means of trifluoromethylation for a wide array of nucleophiles, including nitrogen heterocycles.[12][13][14]
-
Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): These powerful electrophilic reagents are also commercially available and have been used extensively, particularly for the ortho-trifluoromethylation of heterocycle-substituted arenes via a Pd-catalyzed pathway.[12]
Key Performance Characteristics:
-
Mechanism: These reagents act as sources of an electrophilic CF₃ group, reacting with nucleophilic centers on the heterocyclic ring. The Togni reagents, in particular, are valued for their mild activation conditions.[12]
-
Substrate Scope: Highly effective for N-trifluoromethylation of heterocycles and C-trifluoromethylation of electron-rich systems.[13][14]
-
Selectivity: Often provides high regioselectivity, targeting the most nucleophilic atom (e.g., the nitrogen in an imidazole or the C-3 position of an indole).
-
Reactivity Comparison: While both are powerful, Umemoto's reagents are sometimes considered more reactive than Togni's, which can be an advantage or disadvantage depending on the substrate's sensitivity.[12][14] A key difference is the higher reduction potential of Umemoto-type reagents due to their positive charge, which can lead to complementary reactivity in single-electron transfer (SET) reactions compared to the Togni reagents.[15]
Photoredox Catalysis: A Mild and Modern Approach
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of radical species under exceptionally mild conditions.[16][17] This strategy is highly effective for the trifluoromethylation of heterocycles, often using CF₃I or CF₃SO₂Cl as the radical source and a ruthenium or iridium-based photocatalyst.[17][18]
Key Performance Characteristics:
-
Mechanism: The photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the trifluoromethyl source to generate the •CF₃ radical.[16][17]
-
Conditions: Reactions are typically run at room temperature using a simple light source, such as a household fluorescent bulb.[17]
-
Substrate Scope: Demonstrates broad utility across a vast range of aromatic and heteroaromatic systems, including complex, late-stage drug candidates.[17]
-
Advantages: The mild conditions often lead to high functional group tolerance and unique selectivities compared to traditional thermal methods.[19]
Benchmark Data: Trifluoromethylation of Caffeine
To provide a clear performance comparison, we've compiled data for the direct C-H trifluoromethylation of caffeine, a medicinally relevant and well-studied heterocyclic scaffold. The C-8 position of caffeine is known to be ambiphilic, reacting with both nucleophilic and electrophilic radical species.[11]
| Methodology | CF₃ Source | Catalyst/Initiator | Conditions | Yield (%) | Reference |
| Radical (Baran) | CF₃SO₂Na | tBuOOH | CH₂Cl₂/H₂O, RT, 15h | 86% | [11] |
| Photocaged (Gustafson) | Cationic Sulfonate Ester | 456 nm light | CH₃CN, RT, 30 min | 87% | [20] |
| Photoredox (MacMillan) | CF₃SO₂Cl | Ru(phen)₃Cl₂ | DMA, RT, 24h | 81% | [17] |
Analysis: The data clearly shows that all three methods are highly effective for the trifluoromethylation of caffeine, providing excellent yields. The Baran method using Langlois' reagent is operationally simple and uses inexpensive reagents.[9][11] The photoredox and photocaged methods offer the advantage of extremely mild conditions, proceeding at room temperature with visible light, which is ideal for sensitive substrates and late-stage functionalization.[17][20] The choice between them may come down to reagent availability, cost, and the specific functional groups present in the substrate.
Impact of Trifluoromethylation on Physicochemical Properties
The introduction of a CF₃ group profoundly alters a molecule's properties. Understanding these changes is crucial for rational drug design.
| Property | Impact of CF₃ Group | Rationale |
| Lipophilicity (logP) | Increase | The CF₃ group is highly lipophilic, which can enhance membrane permeability and bioavailability.[5][7] |
| Metabolic Stability | Increase | The C-F bond is one of the strongest in organic chemistry, making the CF₃ group resistant to metabolic degradation (e.g., P450 oxidation).[5] |
| Acidity/Basicity (pKa) | Modulation | As a strong electron-withdrawing group, CF₃ can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms. |
| Binding Affinity | Increase | The CF₃ group can engage in favorable interactions with biological targets (e.g., hydrogen bonding, electrostatic interactions) and alter molecular conformation to improve binding.[1] |
For example, studies on N-CF₃ azoles have shown they possess higher lipophilicity, increased metabolic stability, and better Caco-2-permeability compared to their N-CH₃ counterparts, highlighting the potential of this modification in medicinal chemistry.[13]
Experimental Protocols & Workflows
To ensure the practical applicability of this guide, we provide a detailed protocol for a representative radical trifluoromethylation reaction.
Protocol: Innate C-H Trifluoromethylation of Caffeine using Langlois' Reagent
This protocol is adapted from the method reported by Baran and coworkers.[9][11]
Materials:
-
Caffeine (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O) (5.0 equiv)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask, add caffeine (1.0 equiv) and CF₃SO₂Na (3.0 equiv).
-
Add a 2.5:1 mixture of DCM/H₂O to achieve a substrate concentration of approximately 0.2 M.
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tBuOOH (5.0 equiv) dropwise to the reaction mixture over 5 minutes.
-
Continue to stir the reaction vigorously at room temperature for 15 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-trifluoromethylcaffeine.
Workflow & Logic Diagrams
To visualize the decision-making process and reaction mechanisms, we provide the following diagrams created using Graphviz.
Caption: Decision workflow for selecting a trifluoromethylation strategy.
Caption: Simplified mechanism for radical C-H trifluoromethylation.
Conclusion and Future Outlook
The development of novel trifluoromethylation methods continues to be a vibrant area of chemical research.[21] The methodologies benchmarked in this guide—radical, electrophilic, and photoredox—represent the state-of-the-art for the direct C-H functionalization of heterocycles. While radical methods offer operational simplicity and broad scope, electrophilic reagents provide high precision for nucleophilic sites, and photoredox catalysis brings the advantage of unparalleled mildness for complex and sensitive molecules.[9][12][17]
The choice of method is not arbitrary but is dictated by the specific electronic and steric properties of the heterocyclic substrate, as well as the desired regiochemical outcome. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more selective, efficient, and sustainable methods for synthesizing these valuable compounds, further empowering the discovery of new medicines and advanced materials.
References
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles using TMSCF3. Benchchem.
- Innate C-H trifluoromethylation of heterocycles. PNAS.
- Innate C-H trifluoromethylation of heterocycles. PMC.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. The Journal of Organic Chemistry - ACS Publications.
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC.
- Trifluoromethylated heterocycles. PubMed - NIH.
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI.
- Innate C-H trifluoromethylation of heterocycles. ResearchGate.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- Trifluoromethylated Heterocycles. ResearchGate.
- A Review on Medicinally Important Heterocyclic Compounds. Unknown Source.
- Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research - ACS Publications.
- Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. ResearchGate.
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PMC.
- ChemInform Abstract: Trifluoromethylation of Heterocycles via Visible Light Photoredox Catalysis. ResearchGate.
- Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv.
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET.
- A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
- Photocatalytic direct C−H trifluoromethylation of heterocycles. ResearchGate.
- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. PMC.
- Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical.
- Innate C-H trifluoromethylation of heterocycles. PubMed - NIH.
- Radical trifluoromethylation using the Umemoto's reagents and Togni's... ResearchGate.
- Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. ResearchGate.
- (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a... ResearchGate.
- Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. PubMed.
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A Senior Application Scientist's Guide to the Structural Analysis of Azetidine Derivatives Binding to Target Proteins
Foreword: Beyond the "What" to the "Why" in Characterizing Azetidine-Protein Interactions
Welcome. This guide is designed for researchers, scientists, and drug development professionals who recognize the burgeoning importance of the azetidine scaffold in modern medicinal chemistry. Azetidines, as four-membered nitrogen-containing heterocycles, offer a unique combination of properties: their inherent ring strain (approx. 25.4 kcal/mol) and sp3-rich character provide conformational rigidity, which can pre-organize substituents for optimal target engagement.[1][2] This rigidity, coupled with improved solubility and metabolic stability, has solidified the azetidine ring as a privileged motif in FDA-approved drugs like baricitinib and cobimetinib.[1]
However, the very features that make azetidines attractive also present unique challenges for their structural and biophysical characterization. A simple binding affinity value, while useful, is merely the opening chapter of a much deeper story. To truly understand the structure-activity relationship (SAR) and to rationally design the next generation of therapeutics, we must dissect the thermodynamics and kinetics of binding. We need to visualize, at an atomic level, precisely how these strained ring systems are accommodated within a protein's binding site.
This guide deviates from a simple recitation of protocols. Instead, it provides a comparative analysis of the core techniques you will employ, grounded in the practical realities of a drug discovery campaign. We will explore the causality behind experimental choices, helping you to build a self-validating system of inquiry that moves from initial hit validation to a high-resolution understanding of the binding mode. Our goal is to empower you to not just perform an experiment, but to select the right experiment that will answer your most critical questions.
The Strategic Workflow: A Multi-Pillar Approach to Structural Validation
The following workflow illustrates a logical progression, starting from confirming the interaction and progressing to a high-resolution structural and energetic understanding. The choice of which, and how many, techniques to employ will be dictated by your project's specific needs, resources, and the nature of the target protein.
Caption: A strategic workflow for the structural analysis of azetidine-protein binding.
Phase 1: Is It Real? Comparing Biophysical Methods for Hit Confirmation and Characterization
The first critical question is whether your azetidine derivative truly binds to the target protein. High-throughput screens can yield false positives, making orthogonal validation with biophysical methods essential. The two gold-standard techniques for this phase are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). They are complementary, not mutually exclusive; SPR reveals the "how fast" (kinetics), while ITC unveils the "why" (thermodynamics).
Caption: Comparison of SPR and ITC for initial binding characterization.
Causality Behind the Choice: SPR vs. ITC
Your choice between SPR and ITC depends on the question you are asking.
-
Choose SPR first for Fragment-Based Discovery or Kinetic Profiling: Azetidines often serve as scaffolds in fragment-based approaches.[3][4] These initial hits typically have weak, fast-on/fast-off kinetics. SPR is highly sensitive and excels at measuring these transient interactions, providing not just an affinity (K_D) but also the association (k_on) and dissociation (k_off) rates that are crucial for optimizing residence time.[5][6]
-
Choose ITC for Thermodynamic-Driven Optimization: If your goal is to understand the driving forces of binding, ITC is unparalleled.[7] It directly measures the enthalpy (ΔH) and allows calculation of the entropy (ΔS) of binding.[8] This information is critical. For example, a project might seek to optimize a lead compound by improving its enthalpic contribution (stronger hydrogen bonds, ionic interactions) rather than relying on the often less predictable entropic contribution (hydrophobic effect, solvent reorganization).
Data in Action: A Comparative Look at Azetidine Inhibitor Binding
To illustrate the power of these techniques, let's examine published data for two different azetidine-based inhibitor series.
| Parameter | Azetidine Amide (7g) vs. STAT3[9] | Linagliptin vs. DPP-4[8] | Methodological Insight |
| Binding Affinity (K_D) | 880 nM | 1 nM | Both techniques can determine K_D, but the values are derived differently. ITC's K_D comes from fitting the binding isotherm, while SPR's K_D is the ratio of k_off/k_on. |
| Association Rate (k_on) | Not Measured | 1.1 x 10^6 M^-1s^-1 | This SPR-derived value shows that Linagliptin binds rapidly to its target, a common feature for electrostatically-driven interactions. |
| Dissociation Rate (k_off) | Not Measured | 1.1 x 10^-3 s^-1 | This extremely slow off-rate from SPR analysis corresponds to a long residence time (τ = 1/k_off ≈ 15 minutes), a highly desirable trait for drug efficacy. |
| Enthalpy (ΔH) | -22.7 kJ/mol | -56.5 kJ/mol | The strongly negative ΔH values for both compounds, measured by ITC, indicate that their binding is enthalpically driven, likely due to strong hydrogen bonding and ionic interactions within the binding pocket. |
| Entropy (-TΔS) | -11.9 kJ/mol | +1.7 kJ/mol | The STAT3 inhibitor (7g) shows a slight entropic penalty, common when a flexible ligand becomes ordered upon binding. In contrast, Linagliptin shows a small favorable entropic contribution, possibly from displacing ordered water molecules. |
| Technique Used | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) & ITC | This demonstrates how the two techniques can be used in concert. SPR provided the kinetic details, while ITC confirmed the thermodynamic driving forces.[8] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This protocol is adapted for determining the binding thermodynamics of an azetidine derivative to a target protein.
-
Sample Preparation (The Self-Validating System):
-
Protein: Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). After dialysis, concentrate the protein and determine its concentration accurately using a method like A280 with the calculated extinction coefficient. Purity should be >95% by SDS-PAGE.
-
Ligand: Prepare a concentrated stock of the azetidine derivative (e.g., 10-20 mM) in 100% DMSO. Dilute this stock into the final, protein-free dialysis buffer to create the working ligand solution for the syringe. The final DMSO concentration in both the cell and syringe must be identical (typically 1-2%) to minimize heat of dilution artifacts.
-
Rationale: Identical buffer composition is non-negotiable. Any mismatch in pH, salt, or solvent concentration between the protein solution (in the cell) and the ligand solution (in the syringe) will generate large heat signals that obscure the true binding enthalpy.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument sample and reference cells with detergent and water as per the manufacturer's instructions.
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm) and the reference power (e.g., 10 µcal/s).
-
-
The Titration Experiment:
-
Load the protein solution (typically 20-50 µM) into the sample cell.
-
Load the azetidine derivative solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe and to allow for equilibration, then discard this data point during analysis.
-
Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Data Analysis:
-
Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the protein-ligand titration data.
-
Integrate the peaks of the resulting thermogram to determine the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.
-
Phase 2: Where Does It Bind? Mapping the Interaction with NMR Spectroscopy
Once you've confirmed binding, the next question is where on the protein the interaction occurs. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for answering this in solution, providing atomic-level information without the need for crystallization.[10] The most common method is Chemical Shift Perturbation (CSP), also known as chemical shift mapping.[11][12]
The principle is simple: the chemical shift (or resonance frequency) of an atomic nucleus is exquisitely sensitive to its local electronic environment.[13] When an azetidine derivative binds to a protein, it perturbs the environment of nuclei at the binding interface. By monitoring changes in the protein's NMR spectrum upon ligand titration, we can map the binding site. The standard experiment is the 2D ¹H-¹⁵N HSQC, which provides a unique signal for each backbone amide group in the protein (one "peak" per amino acid, excluding prolines).[14]
Causality Behind the Choice: Why NMR for Binding Site Mapping?
-
Physiological Relevance: NMR studies proteins in solution, which more closely mimics the cellular environment compared to the solid-state crystal lattice.[15] This is crucial for understanding dynamic interactions.
-
No Crystallization Needed: Many proteins, particularly those with flexible regions, are difficult or impossible to crystallize.[16] NMR provides a direct path to structural information for these challenging targets.
-
Weak Affinity Specialist: NMR is particularly adept at studying the weak (µM to mM) interactions typical of initial fragment hits, where other techniques might lack sensitivity.[10]
Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping
-
Sample Preparation:
-
Express and purify the target protein with uniform ¹⁵N-isotope labeling. This is achieved by growing the expression host (e.g., E. coli) in a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium chloride.
-
Prepare a concentrated, stock solution of the ¹⁵N-labeled protein (e.g., 100-300 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).
-
Prepare a highly concentrated stock of the unlabeled azetidine derivative in the same NMR buffer (if soluble) or in a deuterated solvent like DMSO-d6.
-
-
The Titration Series:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This is your "apo" state.
-
Create a series of samples by adding increasing molar equivalents of the azetidine ligand to the protein solution (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 molar equivalents).
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each titration point. It is critical to keep the protein concentration as constant as possible.
-
-
Data Analysis and Visualization:
-
Overlay the spectra from the titration series. The peaks corresponding to amino acid residues at or near the binding site will shift their position.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the following formula, which accounts for changes in both the proton (¹H) and nitrogen (¹⁵N) dimensions. The weighting factor (α) for the nitrogen shift is typically around 0.14-0.2 to account for the different chemical shift ranges.[11]
-
Δδ_combined = √[ (Δδ_H)² + (α * Δδ_N)² ]
-
-
Plot the calculated CSP values against the amino acid residue number. Residues with perturbations above a certain threshold (e.g., mean + 1 or 2 standard deviations) are considered to be part of the binding interface.
-
Map these perturbed residues onto a known 3D structure (from X-ray or a homology model) of the protein. This provides a powerful visual hypothesis of the binding site.
-
Caption: Step-by-step workflow for NMR Chemical Shift Perturbation (CSP) mapping.
Phase 3: The Atomic Blueprint: High-Resolution Structure Determination
While NMR provides an excellent map of the binding site in solution, X-ray crystallography and, increasingly, Cryo-Electron Microscopy (Cryo-EM) deliver the ultimate prize: a high-resolution, three-dimensional model of the azetidine derivative bound in the active site. This atomic blueprint is the cornerstone of structure-based drug design, allowing for the rational optimization of potency, selectivity, and pharmacokinetic properties.
X-Ray Crystallography: The Gold Standard for Atomic Detail
For decades, X-ray crystallography has been the dominant method for protein structure determination.[1] It provides unparalleled atomic detail, often revealing the precise network of hydrogen bonds, hydrophobic interactions, and water-mediated contacts that govern binding.
Causality Behind the Choice: Choose crystallography when you need the highest possible resolution to guide medicinal chemistry. If you want to see exactly how the rigid azetidine ring orients its substituents to interact with specific residues, crystallography is the most direct way to visualize it.
Methodology Comparison: Co-crystallization vs. Soaking
There are two primary approaches to obtaining a protein-ligand complex structure:
| Method | Procedure | When to Use | Key Considerations |
| Co-crystallization | The protein and an excess of the azetidine ligand are mixed together before setting up crystallization trials.[17][18] | When the ligand is known to induce a conformational change in the protein that might be necessary for crystallization. | Can be time-consuming as new crystallization conditions may need to be screened for each ligand. Requires more protein and ligand.[17] |
| Soaking | Pre-grown "apo" protein crystals are transferred into a solution containing the azetidine ligand, allowing it to diffuse into the crystal lattice and bind to the protein.[19] | A faster, more efficient method when you already have a robust apo-protein crystallization system. Ideal for fragment screening campaigns. | The ligand must be soluble in the crystallization mother liquor. Soaking can sometimes damage the crystal, reducing diffraction quality. Not suitable for ligands that induce large conformational changes that would shatter the crystal lattice.[18] |
Experimental Protocol: Ligand Soaking for X-ray Crystallography
-
Apo Crystal Growth: Grow high-quality crystals of your target protein using a method like hanging or sitting drop vapor diffusion. Optimize conditions to produce single, well-formed crystals.
-
Soaking Solution Preparation: Prepare a "soaking solution" that consists of the crystallization reservoir solution (mother liquor) supplemented with the azetidine derivative. The final ligand concentration should be high enough to ensure saturation of the binding site (typically 5-10 times the K_D), and the solvent (e.g., DMSO) concentration should be kept low (<5%) to avoid crystal damage.[20]
-
The Soaking Process:
-
Using a cryo-loop, carefully transfer an apo crystal from its growth drop into a drop of the soaking solution.
-
Incubate for a defined period. This can range from minutes to hours, depending on the crystal packing and ligand properties. A short soak time is often preferable to minimize crystal damage.[20]
-
-
Cryo-protection and Freezing:
-
Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with an agent like glycerol or ethylene glycol) to prevent ice crystal formation during freezing.
-
Immediately plunge the crystal into liquid nitrogen to flash-freeze it.
-
-
Data Collection and Structure Solution:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect X-ray diffraction data.
-
Process the data and solve the structure using molecular replacement if an apo structure is available.
-
Carefully inspect the resulting electron density map to confirm the presence and determine the precise orientation (pose) of the bound azetidine derivative.
-
Cryo-Electron Microscopy (Cryo-EM): The Emerging Powerhouse
Cryo-EM is revolutionizing structural biology, particularly for large proteins and complexes that are recalcitrant to crystallization.[1][21] The technique involves flash-freezing purified protein-ligand complexes in a thin layer of vitreous ice and imaging hundreds of thousands of individual particles with an electron microscope.[16] Computational averaging of these images allows for the reconstruction of a 3D density map.
Causality Behind the Choice: Consider Cryo-EM for very large protein targets (>100 kDa), membrane proteins, or multi-protein complexes where crystallization is a major bottleneck. While historically challenging for small protein-ligand complexes, recent advances are pushing the boundaries, and resolutions sufficient for drug design (~2.5-3.5 Å) are becoming more common, even for smaller targets when bound to a larger scaffold.[21]
Conclusion: An Integrated, Evidence-Based Approach
The structural analysis of azetidine derivatives binding to their protein targets is a journey of escalating detail and confidence. It begins with the fundamental question of "if" and "how strongly" a compound binds, answered robustly by the complementary techniques of SPR and ITC. It progresses to "where" it binds, elegantly mapped in the solution state by NMR spectroscopy. Finally, it culminates in the "how," the atomic-level blueprint revealed by X-ray crystallography or Cryo-EM.
References
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Orry, A., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(3), 1394–1414. [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
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Wiederschain, G. Y., & Pyla, E. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio, 14(10), 1835-1845. [Link]
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University of Copenhagen. (n.d.). Comparison of NMR and X-ray crystallography. University of Copenhagen. [Link]
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Reichert Associates. (2017, March 22). SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. Reichert Technologies. [Link]
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Lab Manager. (2025, March 6). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]
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Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]
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Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471–490. [Link]
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TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
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Toray Research Center. (n.d.). Intermolecular Interaction Analysis (SPR ITC). Toray Research Center. [Link]
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AlKharboush, D. F., Kozielski, F., Wells, G., & Porta, E. O. J. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery, 9, 100233. [Link]
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Giannetti, A. M., et al. (2016). Biophysical methods in early drug discovery. MedChemComm, 7(11), 2058-2070. [Link]
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Bhattacharyya, M., et al. (2022). Comparison of side-chain dispersion in protein structures determined by cryo-EM and X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 78(Pt 1), 101-110. [Link]
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Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. [Link]
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Technology Networks. (2024, May 8). Advances in Fragment-Based Drug Discovery. Technology Networks. [Link]
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Vuister, G. W. (2014). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]
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Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Hampton Research. [Link]
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Williamson, M. P. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Journal of Biomolecular NMR, 76(4), 153–163. [Link]
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Wiederschain, G. Y., & Pyla, E. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio, 14(10). [Link]
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Protein-nmr.org.uk. (2012, October 31). Chemical Shift Mapping. Protein NMR. [Link]
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Nabeno, M., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry, 59(15), 7151–7163. [Link]
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Bosc, N., et al. (2010). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Molecular Biology, 398(4), 589-605. [Link]
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CcpNmr. (n.d.). CcpNmr Analysis Version 3 Chemical Shift Perturbation Tutorial. CcpNmr. [Link]
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TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. TTP Labtech. [Link]
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Orry, A., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Matulis, D., et al. (2021). PLBD: protein–ligand binding database of thermodynamic and kinetic intrinsic parameters. Nucleic Acids Research, 49(D1), D1436–D1444. [Link]
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Roskoski, R. Jr. (2020). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological Research, 152, 104622. [Link]
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Sammons, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604–1609. [Link]
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Arosio, P., et al. (2020). Thermodynamic and kinetic design principles for protein aggregation inhibitors. bioRxiv. [Link]
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Palermo, G., et al. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 120(18), 10034-10076. [Link]
-
Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. Baylor College of Medicine. [Link]
-
Godzik, A. (2007). The challenge of protein structure determination—lessons from structural genomics. Structure, 15(12), 1489-1491. [Link]
-
Couty, F., & Evano, G. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 18(39), 7723-7738. [Link]
-
Procter, D. J., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers, 12, 6556-6563. [Link]
-
TU Graz. (2018, June 12). TU Graz researchers manipulate enzymes to build ring-shaped molecular structures. TU Graz. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 5. SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques [reichertspr.com]
- 6. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 7. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 8. vetmeduni.ac.at [vetmeduni.ac.at]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 14. ccpn.ac.uk [ccpn.ac.uk]
- 15. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 16. The challenge of protein structure determination—lessons from structural genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moodle2.units.it [moodle2.units.it]
- 19. researchgate.net [researchgate.net]
- 20. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
- 21. JEOL USA blog | Cryo-EM vs. X-ray Crystallography [jeolusa.com]
Comparative Guide: Synthetic Routes to Functionalized Azetidines
Executive Summary & Strategic Selection
Azetidines (4-membered nitrogen heterocycles) have transcended their status as mere "curiosities" to become privileged scaffolds in modern drug design. Their high ring strain (~25 kcal/mol) imparts unique conformational rigidity and metabolic stability, often serving as superior bioisosteres for amines or gem-dimethyl groups.
However, the synthesis of functionalized azetidines is non-trivial due to the kinetic barrier of forming a 4-membered ring (unfavorable entropy compared to 5-membered rings) and the thermodynamic instability that can lead to ring-opening.
This guide compares three dominant synthetic paradigms:
-
Strain-Release Functionalization (Modern): Best for accessing complex 3,3-disubstituted and 1,3-disubstituted architectures.
-
Chiral Sulfinamide Cyclization (Scalable): The gold standard for enantioenriched C2-substituted azetidines.
-
Ring Expansion (Specialized): Useful for converting aziridines to azetidines, though often plagued by competing elimination pathways.
Quick Selection Matrix
| Feature | Method A: Strain-Release (ABB) | Method B: Sulfinamide Cyclization | Method C: Ring Expansion |
| Primary Target | 3-substituted / 1,3-disubstituted | C2-chiral substituted | Ring-enlarged scaffolds |
| Key Mechanism | Radical/Ionic addition to bicyclo[1.1.0]butane | Intramolecular Nucleophilic Displacement | [1,2]-Stevens Rearrangement |
| Scalability | Moderate (Precursor dependent) | High (Gram-scale proven) | Low to Moderate |
| Stereocontrol | Diastereoselective (trans-rich) | Highly Enantioselective (>95% ee) | Substrate dependent |
| Common Pitfall | Polymerization of ABB precursor | Incomplete cyclization (oligomerization) | Cheletropic elimination (alkene formation) |
Deep Dive: Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)
This method utilizes the immense strain energy of the bicyclic system to drive reaction progress. It effectively "spring-loads" the molecule, allowing for rapid functionalization at the bridgehead carbons without harsh conditions.
Mechanistic Pathways
The reaction proceeds via two distinct manifolds depending on the reagents used:
-
Ionic Pathway: Electrophilic activation of the nitrogen, followed by nucleophilic attack at the C3 position.
-
Radical Pathway: Addition of a radical species across the central bond.
Caption: Divergent mechanistic pathways for ABB ring opening. The central bond cleavage releases significant strain, driving the formation of the functionalized azetidine core.[1]
Experimental Protocol: Radical Sulfonylation of ABBs
Based on methodologies adapted from Aggarwal et al. and recent photoredox literature [1][2].
Objective: Synthesis of 1-(arylsulfonyl)-3-substituted azetidines.
Reagents:
-
1-Azabicyclo[1.1.0]butane (ABB) precursor (1.0 equiv)
-
Sulfonyl chloride (ArSO2Cl) (1.2 equiv)
-
Photoredox catalyst (e.g., Ru(bpy)3Cl2) (1-2 mol%) or mild thermal initiator
-
Solvent: Acetonitrile (MeCN) or DCM
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the ABB precursor (0.5 mmol) in degassed MeCN (0.2 M).
-
Addition: Add the sulfonyl chloride (0.6 mmol) and the photocatalyst.
-
Irradiation/Activation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature. Note: If using thermal initiation, heat to 40-50°C.
-
Monitoring: Monitor by TLC or LCMS. The reaction typically completes within 2-4 hours due to the rapid strain release.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove acid byproducts) and brine.
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Critical Insight: ABBs are acid-sensitive. Ensure the reaction mixture remains neutral or slightly basic if using acid-labile protecting groups. Polymerization of the ABB is the main side reaction; keep concentration <0.5 M to minimize intermolecular side reactions.
Deep Dive: Enantioenriched C2-Substituted Azetidines (Sulfinamide Route)
While ABBs excel at C3 substitution, C2 substitution requires a different approach. The condensation of chiral tert-butanesulfinamides with gamma-halo precursors is the most robust method for generating chiral centers adjacent to the nitrogen.
Comparative Data: Scalability & Yield
| Metric | Sulfinamide Route (Method B) | Standard Cyclization |
| Typical Yield | 40-89% (3 steps) | 30-60% |
| Scale | >20 mmol (Gram scale) | <5 mmol |
| Diastereomeric Ratio (dr) | >85:15 (upgradable to >99:1) | ~50:50 |
| Purification | Single column after 3 steps | Multiple purifications required |
Experimental Protocol: Gram-Scale Synthesis of C2-Aryl Azetidines
Adapted from recent scalable methodologies [3].
Objective: Synthesis of (S)-2-phenylazetidine.
Step-by-Step Workflow:
-
Imine Formation: Combine (R)-tert-butanesulfinamide (1.0 equiv) and 3-chloropropiophenone (or equivalent aldehyde/ketone) in THF. Add Ti(OEt)4 (2.0 equiv) as a Lewis acid/dehydrating agent. Stir at RT for 16h.
-
Reduction/Addition: Cool to -78°C. Add reducing agent (e.g., L-Selectride for stereocontrol) or organometallic reagent (if starting from aldimine). Warm to RT and quench with brine.
-
Cyclization (The Key Step):
-
Isolate the crude gamma-chloro sulfinamide.
-
Dissolve in dry THF (0.1 M).
-
Add NaH (1.5 equiv) or LiHMDS at 0°C to deprotonate the sulfinamide nitrogen.
-
Heat to 60°C for 4 hours. The intramolecular SN2 displacement closes the ring.
-
-
Deprotection (Optional): Treat with HCl/Dioxane to remove the sulfinyl group if the free amine is desired.
Self-Validating Check:
-
NMR Monitoring: The disappearance of the gamma-chloro protons (triplet ~3.6 ppm) and appearance of azetidine ring protons (multiplets ~2.5-4.0 ppm) confirms cyclization.
-
Stereochemistry: Verify dr via chiral HPLC or F-NMR if using fluorinated analogs.
Method 3: Ring Expansion of Aziridines[2]
This method is conceptually elegant—growing a 3-membered ring to a 4-membered ring—but technically demanding. It is best reserved for cases where the aziridine starting material is readily available from the chiral pool.
The Elimination vs. Expansion Challenge
The key intermediate is the aziridinium ylide .[2] This high-energy species faces a bifurcation:
-
[1,2]-Stevens Rearrangement: Desired path -> Azetidine.[2][3][4]
-
Cheletropic Elimination: Undesired path -> Alkene + Imine (Fragmentation).
Recent advances using engineered P450 enzymes have successfully biased this pathway toward rearrangement, achieving >99:1 er [4].[4]
Caption: The critical bifurcation in aziridine ring expansion. Catalyst selection is the sole determinant of preventing destructive elimination.
References
-
Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv, 2023.
-
Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. Chemical Communications, 2023.
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Journal of Organic Chemistry, 2024.
-
Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement. Journal of the American Chemical Society, 2022.[4] [4]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry, 2025.
Sources
Safety Operating Guide
Operational Guide: Disposal of 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol
[1][2]
Executive Summary & Hazard Classification
Immediate Directive: This compound must be treated as a Halogenated Organic Amine .[2] It requires high-temperature incineration at a facility equipped with hydrogen fluoride (HF) scrubbers.[1][2] Do not dispose of via sanitary sewer or standard organic waste streams lacking halogen capacity.[2]
| Property | Data / Classification |
| Chemical Structure | Azetidine (4-membered N-ring) + Trifluoromethyl group ( |
| Primary Hazards | Corrosive/Irritant (Amine), Thermal Instability (Ring strain), HF Release (Combustion). |
| Waste Code (RCRA) | D002 (Corrosive - if pH > 12.5), D001 (Ignitable - if in flammable solvent).[1][2] Note: While not specifically listed (U/P list), it must be characterized by characteristic. |
| Disposal Method | Incineration (Rotary Kiln) with Flue Gas Scrubbing.[2] |
Chemical Profile & Risk Assessment
To dispose of this chemical safely, you must understand why standard protocols fail.
-
The Azetidine Risk (Ring Strain): Azetidines are four-membered heterocycles with significant ring strain (~26 kcal/mol).[1][2] Unlike stable piperidines, azetidines can undergo rapid, exothermic ring-opening reactions in the presence of strong electrophiles or acids.[2]
-
Operational Implication: Never consolidate this waste with strong acids (e.g., Sulfuric, Nitric) or active acylating agents. The exotherm can pressurize waste containers.[2]
-
-
The Fluorine Risk (HF Generation): The trifluoromethyl group (
) is chemically robust but releases Hydrogen Fluoride (HF) upon thermal decomposition (incineration).[2]
Waste Segregation & Compatibility
Proper segregation prevents "lab pack" accidents.[2] Use the matrix below to determine storage partners prior to pickup.
Compatibility Matrix
| Chemical Class | Compatibility Status | Scientific Rationale |
| Oxidizers (Peroxides, Nitrates) | INCOMPATIBLE | Amines are readily oxidized; potential for fire/explosion.[1][2] |
| Strong Acids (HCl, | INCOMPATIBLE | Exothermic neutralization + Risk of acid-catalyzed azetidine ring opening.[2] |
| Halogenated Solvents (DCM, Chloroform) | COMPATIBLE | Ideal bulking agents for incineration streams. |
| Alcohols/Ketones | COMPATIBLE | Suitable for dissolution if the compound is solid.[2] |
| Aldehydes | CAUTION | May react with the secondary amine (Schiff base/enamine formation), generating heat/water. |
Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Stabilization
If the material is a solid or residual oil in a flask:
-
Dissolution: Dissolve the material in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol).
-
Reasoning: Liquid injection allows for more controlled combustion in the incinerator than bulk solids.[2]
-
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[2]
-
Avoid: Metal cans if the material has degraded to release fluoride ions, which can corrode steel over time.
-
Phase B: Waste Stream Designation
Label the waste container with the following specific descriptors to ensure the receiving facility routes it correctly:
-
Tag: "Hazardous Waste - Halogenated Organic"
-
Constituents: "1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, Dichloromethane (if used)"[1][2]
-
Hazard Checkbox: [x] Toxic [x] Corrosive [x] Halogenated[1][2]
Phase C: The Disposal Workflow (Decision Tree)
Figure 1: Logic flow for the safe segregation and packaging of azetidine-based fluorinated waste.[1][2][3]
Emergency Spill Procedures
In the event of a benchtop spill (1g - 100g):
-
Evacuate & Ventilate: The volatility of the trifluoroethanol moiety can cause respiratory distress.[2]
-
PPE Upgrade: Wear Butyl Rubber or Silver Shield gloves.[2] Standard Nitrile gloves may degrade quickly if the compound is dissolved in ketone/halogenated solvents.[2]
-
Absorb: Use Vermiculite or Sand .[2]
-
Contraindication: Do NOT use "sawdust" or organic absorbents if the material was mixed with oxidizers.[2]
-
-
Decontaminate: Wipe the surface with a dilute, weak acid (e.g., 5% Citric Acid) to neutralize the amine, followed by soap and water. Collect all wipes as hazardous waste.[2]
References
Personal protective equipment for handling 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol
Executive Technical Summary
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce metabolic stability and lipophilicity via the trifluoroethyl group.
Handling this compound requires a safety strategy that addresses two distinct structural hazards:
-
The Azetidine Ring: A strained, four-membered nitrogen heterocycle. Like many azetidines, it possesses significant ring strain energy (~26 kcal/mol), making it susceptible to ring-opening reactions that can be alkylating or exothermic. It behaves as a secondary amine (base).
-
The Trifluoroethyl Moiety: Electron-withdrawing and lipophilic. Structurally related to 2,2,2-Trifluoroethanol (TFE) , a known reproductive toxicant (testicular toxicity) and severe eye irritant.[1]
Core Directive: Treat this compound as a Corrosive , a Potential Alkylating Agent , and a Reproductive Toxin .
Critical Risk Assessment & PPE Strategy
The lipophilic nature of the trifluoromethyl group facilitates skin absorption, while the amine functionality presents a risk of alkaline chemical burns. Standard laboratory nitrile gloves may offer reduced breakthrough times due to the fluorinated motif.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Standard) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Fluorinated organic amines can permeate thin nitrile. Double gloving provides a visual breach indicator and increases diffusion path length. |
| Hand Protection (Spill/High Exposure) | Laminate / Multi-layer (e.g., Silver Shield® or 4H®) | Required for spill cleanup. Fluorinated solvents/reagents can degrade nitrile rapidly; laminate offers broad-spectrum permeation resistance. |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1+) | Do not use safety glasses. Amine vapors and splashes can cause severe, irreversible corneal damage (alkaline burn). |
| Respiratory | Process Enclosure (Fume Hood) | Primary control.[2][3] The compound likely has a distinct amine odor and potential inhalation toxicity similar to TFE. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coat is insufficient for liquid splashes of corrosive amines; a rubberized or Tyvek apron prevents soak-through. |
Visualized Safety Logic
Diagram 1: PPE Decision Framework
This logic flow ensures the correct barrier selection based on the operation being performed.
Caption: Decision logic for selecting Personal Protective Equipment based on operational risk intensity.
Operational Protocols
A. Weighing and Transfer (Static Control)
Fluorinated solids/oils often generate significant static electricity, causing the material to "fly" or disperse, increasing inhalation risk.
-
Engineering Control: Perform all weighing inside a chemical fume hood.
-
Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and spatula before contact.
-
Transfer: Do not use metal spatulas if the material appears corrosive/wet; use PTFE-coated or high-grade stainless steel tools.
-
Dissolution: Add solvent to the solid, not solid to solvent, to minimize splash potential.
B. Reaction Setup (Exotherm Management)
The azetidine ring is strained. Acidic conditions can trigger rapid ring-opening polymerization or hydrolysis, releasing heat.
-
Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible during initial screening to prevent "amine-halocarbon" reactions, though trifluoro-substitution mitigates this slightly.
-
Acid Addition: If the protocol requires acid (e.g., for deprotection or salt formation), add the acid dropwise at 0°C . Never add acid rapidly to a neat azetidine derivative.
-
Quenching: Quench reactions slowly. The basicity of the azetidine nitrogen can lead to buffering effects that mask the endpoint until a sudden pH jump occurs.
Emergency Response & Disposal
Diagram 2: Spill Response Workflow
Scenario: A 500mg vial drops and shatters inside the fume hood.
Caption: Step-by-step workflow for managing a laboratory spill of azetidine derivatives.
Disposal Protocol
-
Waste Stream: Segregate as Halogenated Organic Waste .
-
Labeling: Explicitly label the waste tag with "Contains Fluorinated Amine" and "Potential Alkylating Agent" to alert waste management personnel.
-
Container: Do not use metal cans for liquid waste containing this compound (corrosion risk); use HDPE or glass carboys.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,2,2-Trifluoroethanol (Related Structure Toxicity). Retrieved October 26, 2025, from [Link]
-
PubChem. (n.d.). Compound Summary: Azetidine (General Hazards). National Library of Medicine. Retrieved October 26, 2025, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
